molecular formula C31H54N7O17P3S B1670088 Decanoyl-coa CAS No. 1264-57-9

Decanoyl-coa

Número de catálogo: B1670088
Número CAS: 1264-57-9
Peso molecular: 921.8 g/mol
Clave InChI: CNKJPHSEFDPYDB-HSJNEKGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Decanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of decanoic acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA and a saturated fatty acyl-CoA. It is functionally related to a decanoic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).
This compound has been reported in Homo sapiens with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925532
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264-57-9
Record name Decanoyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pivotal Role of Decanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, occupies a central and dynamic position in the intricate network of fatty acid metabolism. As a key intermediate in both the synthesis and degradation of fatty acids, its metabolic fate is tightly regulated and has significant implications for cellular energy homeostasis. This in-depth technical guide explores the core functions of this compound, providing a comprehensive overview of its metabolic pathways, relevant enzymatic kinetics, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism and its role in health and disease, as well as for professionals in the field of drug development targeting metabolic pathways.

This compound at the Crossroads of Fatty Acid Metabolism

This compound is a critical metabolic node, primarily involved in the mitochondrial and peroxisomal pathways of beta-oxidation, where fatty acids are broken down to produce energy. It is also a substrate for fatty acid elongation and can be incorporated into complex lipids.

Mitochondrial Beta-Oxidation of this compound

In the mitochondrial matrix, this compound undergoes a cyclical series of four enzymatic reactions, collectively known as beta-oxidation, to yield acetyl-CoA, which then enters the citric acid cycle for ATP production.[1][2] Each cycle shortens the fatty acyl chain by two carbons.

The key enzymatic steps in the mitochondrial beta-oxidation of this compound are:

  • Dehydrogenation: Catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) , this initial step introduces a double bond between the alpha and beta carbons of this compound, forming trans-2-decenoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂.[3][4]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of trans-2-decenoyl-CoA, yielding L-3-hydroxythis compound.[2][5]

  • Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-3-hydroxythis compound to a keto group, forming 3-ketothis compound. This step is linked to the reduction of NAD+ to NADH.[6][7]

  • Thiolysis: Beta-ketothiolase cleaves 3-ketothis compound, releasing a molecule of acetyl-CoA and an eight-carbon fatty acyl-CoA, octanoyl-CoA.[5]

Octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Peroxisomal Beta-Oxidation

Peroxisomes also possess a beta-oxidation pathway that can metabolize this compound. While mechanistically similar to the mitochondrial pathway, there are key differences. The initial dehydrogenation step in peroxisomes is catalyzed by acyl-CoA oxidase , which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[8][9] Peroxisomal beta-oxidation is particularly important for the metabolism of very-long-chain fatty acids and branched-chain fatty acids, and it typically results in chain-shortened acyl-CoAs that are then transported to the mitochondria for complete oxidation.

Quantitative Data on this compound Metabolism

Precise quantitative data are essential for building accurate metabolic models and understanding the flux through different pathways. While specific kinetic parameters for every enzyme with this compound as a substrate are not always readily available, the following tables summarize known values and representative data for medium-chain acyl-CoAs.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/Tissue
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound~5-15 ¹Not readily availableRat Liver
Enoyl-CoA HydrataseCrotonyl-CoA (C4)~20-50 ²High turnoverBovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxythis compoundLow µM range ³Not readily availablePig Heart
Beta-KetothiolaseAcetoacetyl-CoA (C4)~10-50 ⁴Not readily availableVarious

¹ Estimated range based on MCAD's preference for medium-chain acyl-CoAs. ² Enoyl-CoA hydratase has broad specificity; Km for decenoyl-CoA is expected to be in a similar range. ³ Specific value for 3-hydroxythis compound is not available, but the enzyme has high affinity for medium-chain substrates.[10] ⁴ Beta-ketothiolase also has broad specificity.

MetaboliteTissue/Cell LineConditionConcentration (pmol/10⁶ cells or nmol/g tissue)
This compound Rat Liver Fed ~0.1-0.5 ¹
Fasted ~0.5-2.0 ¹
Acetyl-CoAHepG2 cells-10.64[11]
Succinyl-CoAHepG2 cells-25.47[11]
Propionyl-CoAHepG2 cells-3.53[11]
Myristoyl-CoA (C14:0)RAW264.7 cells-~2.4 (20% of total acyl-CoAs)[12]
Total Acyl-CoAsMCF7 cells-80.4[12]
Total Acyl-CoAsRAW264.7 cells-12.0[12]

¹ Estimated concentration range based on the general increase of medium- and long-chain acyl-CoAs during fasting. Specific values for this compound are not consistently reported.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to cellular signaling and regulatory networks. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.

Mitochondrial_Beta_Oxidation This compound This compound trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA This compound->trans-2-Decenoyl-CoA MCAD (FAD -> FADH2) L-3-Hydroxythis compound L-3-Hydroxythis compound trans-2-Decenoyl-CoA->L-3-Hydroxythis compound Enoyl-CoA Hydratase 3-Ketothis compound 3-Ketothis compound L-3-Hydroxythis compound->3-Ketothis compound 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Octanoyl-CoA Octanoyl-CoA 3-Ketothis compound->Octanoyl-CoA Beta-Ketothiolase (+ CoA) Acetyl-CoA Acetyl-CoA 3-Ketothis compound->Acetyl-CoA Mitochondrial_Beta_Oxidation Mitochondrial_Beta_Oxidation Octanoyl-CoA->Mitochondrial_Beta_Oxidation Re-enters cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Mitochondrial beta-oxidation of this compound.

Peroxisomal_vs_Mitochondrial_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Decanoyl-CoA_p This compound trans-2-Decenoyl-CoA_p trans-2-Decenoyl-CoA_p Decanoyl-CoA_p->trans-2-Decenoyl-CoA_p Acyl-CoA Oxidase (O2 -> H2O2) Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA trans-2-Decenoyl-CoA_p->Chain-shortened Acyl-CoA Further Oxidation Decanoyl-CoA_m This compound Chain-shortened Acyl-CoA->Decanoyl-CoA_m Transport to Mitochondria H2O2 H2O2 trans-2-Decenoyl-CoA_m trans-2-Decenoyl-CoA_m Decanoyl-CoA_m->trans-2-Decenoyl-CoA_m MCAD (FAD -> FADH2) Acetyl-CoA_m Acetyl-CoA_m trans-2-Decenoyl-CoA_m->Acetyl-CoA_m Complete Oxidation

Caption: Comparison of initial steps in peroxisomal and mitochondrial beta-oxidation.

Detailed Experimental Protocols

Reproducible and robust experimental protocols are fundamental to advancing our understanding of this compound metabolism. The following sections provide detailed methodologies for key experiments.

Protocol for Acyl-CoA Extraction and Quantification from Liver Tissue by LC-MS/MS

This protocol is adapted from several sources and is suitable for the analysis of a broad range of acyl-CoAs.[10][12][13][14]

Materials:

  • Frozen liver tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: 75% Acetonitrile, 25% Methanol, 0.1% Formic Acid (ice-cold)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA mixture)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • SpeedVac concentrator

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Tissue Pulverization: Flash-freeze approximately 50-100 mg of liver tissue in liquid nitrogen. Immediately transfer the frozen tissue to a pre-chilled mortar and grind to a fine powder using a pre-chilled pestle.

  • Extraction: Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube on dry ice. Add 1 mL of ice-cold Extraction Solvent and a known amount of the IS solution.

  • Homogenization: Vortex the tube vigorously for 1 minute, then sonicate on ice for 30 seconds.

  • Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean microcentrifuge tube.

  • Drying: Dry the supernatant completely using a SpeedVac concentrator.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of 50% methanol. Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis. Use a gradient elution on a C18 column coupled to a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and other acyl-CoAs of interest.

  • Quantification: Generate a standard curve using known concentrations of this compound and other acyl-CoA standards. Calculate the concentration of each analyte in the sample by normalizing its peak area to the peak area of the corresponding internal standard and comparing it to the standard curve.

Acyl_CoA_Extraction_Workflow Start Start Frozen Tissue Frozen Tissue Start->Frozen Tissue Pulverization Pulverization Frozen Tissue->Pulverization Liquid N2 Extraction Extraction Pulverization->Extraction Extraction Solvent + IS Homogenization Homogenization Extraction->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation -20°C Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying SpeedVac Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

References

An In-depth Technical Guide to the Mitochondrial Decanoyl-CoA Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mitochondrial fatty acid synthesis (mtFAS) pathway is a crucial anabolic process distinct from its cytosolic counterpart. While canonically recognized for its production of octanoyl-acyl carrier protein (ACP) as a precursor for the essential cofactor lipoic acid, emerging evidence indicates the mtFAS system's capability to synthesize longer-chain fatty acids, including decanoate (B1226879) (C10). This technical guide provides a comprehensive overview of the core mitochondrial pathway for decanoyl-CoA synthesis, detailing the enzymatic players, their mechanisms, and the regulatory landscape. We present quantitative data in structured tables for comparative analysis, offer detailed experimental protocols for key assays, and provide visualizations of the involved pathways and workflows to support further research and therapeutic development in this area.

The Core Mitochondrial Fatty Acid Synthesis (mtFAS) Pathway

Mitochondria harbor a type II fatty acid synthesis system, homologous to that in bacteria, which utilizes a set of discrete, soluble enzymes. This pathway iteratively elongates an acyl chain by two carbons per cycle, using malonyl-CoA as the carbon donor and NADPH as the primary reductant. The growing fatty acid is tethered to a mitochondrial acyl carrier protein (mtACP) throughout the synthesis process.[1][2]

The key enzymatic steps in each elongation cycle are:

  • Malonyl Transfer: Malonyl-CoA:ACP transacylase (MCAT) transfers the malonyl group from malonyl-CoA to mtACP, forming malonyl-ACP.[2][3]

  • Condensation: β-ketoacyl-ACP synthase (OXSM in humans) catalyzes the condensation of the acyl-ACP from the previous cycle with malonyl-ACP, extending the acyl chain by two carbons and releasing CO2.[2][3]

  • First Reduction: β-ketoacyl-ACP reductase, a heterotetramer of 17β-hydroxysteroid dehydrogenase type 8 (HSD17B8) and carbonyl reductase 4 (CBR4), reduces the β-keto group to a hydroxyl group using NADPH.

  • Dehydration: 3-hydroxyacyl-ACP dehydratase (HTD2) removes a water molecule, creating a trans-2-enoyl-ACP intermediate.

  • Second Reduction: trans-2-enoyl-CoA reductase (MECR) reduces the double bond, yielding a saturated acyl-ACP that is two carbons longer, using NADPH.[4]

This cycle repeats, with each turn adding two carbons to the growing acyl chain. The primary and best-characterized product of this pathway is octanoyl-ACP (C8-ACP), which is the direct precursor for the synthesis of lipoic acid.[5] Lipoic acid is an essential cofactor for several key mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (OGDC).[1][6]

Synthesis of Decanoyl-ACP: Elongation Beyond Octanoate

While the synthesis of octanoyl-ACP is a critical function of mtFAS, in vitro reconstitution experiments and kinetic analyses of individual enzymes have demonstrated the pathway's capacity to produce fatty acids with chain lengths exceeding eight carbons.[7] Specifically, the human mtFAS system can generate acyl groups up to C16 in vitro.[7]

The synthesis of decanoyl-ACP (C10-ACP) involves one additional elongation cycle after the formation of octanoyl-ACP. Evidence supporting the potential for decanoyl-ACP synthesis includes:

  • Substrate Specificity of β-Ketoacyl-ACP Synthase (OXSM): The human mitochondrial β-ketoacyl-ACP synthase exhibits a bimodal substrate preference, with peaks in catalytic efficiency for C6 and C10-C12 acyl-ACP substrates.[8][9] This suggests that the condensing enzyme is capable of efficiently utilizing octanoyl-ACP to produce a C10 intermediate.

  • Activity of trans-2-enoyl-CoA Reductase (MECR): The human MECR has been shown to accept a range of substrates in vitro, including those with chain lengths up to C14.[10][11] Its catalytic activity includes the reduction of (2E)-decenoyl-[ACP] to decanoyl-[ACP].[11][12]

The following diagram illustrates the extension of the mtFAS pathway to produce decanoyl-ACP.

Decanoyl_ACP_Synthesis Octanoyl_ACP Octanoyl-ACP (C8) beta_keto_decanoyl_ACP β-Keto-decanoyl-ACP (C10) Octanoyl_ACP->beta_keto_decanoyl_ACP OXSM (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->beta_keto_decanoyl_ACP OXSM (Condensation) beta_hydroxy_decanoyl_ACP β-Hydroxy-decanoyl-ACP (C10) beta_keto_decanoyl_ACP->beta_hydroxy_decanoyl_ACP HSD17B8/CBR4 (Reduction) trans_2_decenoyl_ACP trans-2-Decenoyl-ACP (C10) beta_hydroxy_decanoyl_ACP->trans_2_decenoyl_ACP HTD2 (Dehydration) Decanoyl_ACP Decanoyl-ACP (C10) trans_2_decenoyl_ACP->Decanoyl_ACP MECR (Reduction)

Figure 1. Elongation from Octanoyl-ACP to Decanoyl-ACP.

Release of this compound: The Role of Thioesterases

Once decanoyl-ACP is synthesized, the decanoyl moiety must be released to form this compound. The primary candidates for this role are mitochondrial acyl-CoA thioesterases (ACOTs). These enzymes catalyze the hydrolysis of acyl-CoA esters to free fatty acids and Coenzyme A (CoA).[13][14]

Acyl-CoA Thioesterase 9 (ACOT9) is a mitochondrial thioesterase with a broad substrate specificity, including activity towards this compound.[13][15][16][17] While ACOT9's primary characterized function is hydrolysis, it is plausible that it could play a role in the release of longer-chain fatty acids from the mtFAS pathway, although the precise mechanism of transfer from ACP to CoA for subsequent hydrolysis or other metabolic fates is not fully elucidated. The regulation of ACOT9 activity by factors such as NADH and CoA suggests a link to the overall metabolic state of the mitochondrion.[15][16]

Regulation of this compound Synthesis

The regulation of the mtFAS pathway, and specifically the determination of acyl chain length, is a complex process that is not yet fully understood. Potential regulatory mechanisms include:

  • Substrate Availability: The concentrations of acetyl-CoA, malonyl-CoA, and NADPH within the mitochondrial matrix are likely key determinants of the overall flux through the pathway.

  • Enzyme Kinetics: The kinetic parameters of the individual mtFAS enzymes, particularly their affinities for substrates of varying chain lengths, will influence the product profile.

  • Post-Translational Modifications: Emerging evidence suggests that mitochondrial proteins, including those involved in metabolic pathways, are subject to post-translational modifications such as acetylation and phosphorylation, which could modulate their activity.[18][19][20][21][22] For instance, SIRT4, a mitochondrial sirtuin, has been implicated in the regulation of fatty acid metabolism.[1][3][6][13][14]

  • Thioesterase Activity: The activity and substrate specificity of mitochondrial thioesterases like ACOT9 could influence the chain length of fatty acids released from the pathway.

The following diagram depicts the overall workflow from the core mtFAS cycle to the potential release of this compound.

Decanoyl_CoA_Workflow cluster_mtFAS_cycle mtFAS Elongation Cycle cluster_release Potential Release Mechanism Acetyl_CoA Acetyl-CoA Elongation_Enzymes MCAT, OXSM, HSD17B8/CBR4, HTD2, MECR Acetyl_CoA->Elongation_Enzymes Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Enzymes mtACP mtACP mtACP->Elongation_Enzymes Acyl_ACP_pool Acyl-ACP Pool (C4-C16) Elongation_Enzymes->Acyl_ACP_pool Decanoyl_ACP Decanoyl-ACP (C10) Acyl_ACP_pool->Decanoyl_ACP Lipoic_Acid Lipoic Acid Synthesis Acyl_ACP_pool->Lipoic_Acid Octanoyl-ACP Thioesterase Thioesterase (e.g., ACOT9) Decanoyl_ACP->Thioesterase Transfer? Decanoyl_CoA This compound Thioesterase->Decanoyl_CoA Hydrolysis/Transfer?

Figure 2. Overall workflow for this compound synthesis.

Quantitative Data

Currently, comprehensive kinetic data for all human mtFAS enzymes with a full range of substrate chain lengths are not available in the literature. The following tables summarize the available information.

Table 1: Substrate Specificity of Key Human mtFAS Enzymes

EnzymeGeneSubstrate(s)Product(s)Notes on Chain Length Specificity
Malonyl-CoA:ACP TransacylaseMCATMalonyl-CoA, mtACPMalonyl-ACP, CoASpecific for malonyl-CoA.
β-Ketoacyl-ACP SynthaseOXSMAcyl-ACP, Malonyl-ACPβ-Ketoacyl-ACP, CO2, mtACPBimodal substrate preference, with peaks at C6 and C10-C12 acyl-ACPs.[8][9]
trans-2-Enoyl-CoA ReductaseMECRtrans-2-Enoyl-ACP, NADPHAcyl-ACP, NADP+Accepts substrates with chain lengths from C4 to C16 in vitro.[4][10][11]

Table 2: Kinetic Parameters of Human MECR with Different Acyl-CoA Substrates

Substrate (Acyl-CoA)Km (µM)Vmax (nmol/min/mg)Reference
C10:0 (Decanoyl)[10]
C12:0 (Lauroyl)[10]
C14:0 (Myristoyl)[10]

Experimental Protocols

Assay for Mitochondrial Acyl-CoA Thioesterase (ACOT) Activity

This protocol describes a general method to measure the activity of mitochondrial thioesterases, such as ACOT9, using this compound as a substrate.

Principle: The assay measures the release of free Coenzyme A (CoA-SH) from the hydrolysis of this compound. The free CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by its absorbance at 412 nm.

Materials:

  • Isolated mitochondria or purified recombinant ACOT9

  • This compound

  • DTNB solution (in ethanol)

  • Tris-HCl buffer (pH 8.0)

  • Triton X-100

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and Triton X-100.

  • Add the mitochondrial preparation or purified enzyme to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

  • Perform control experiments without the enzyme or without the substrate to account for non-enzymatic hydrolysis.

Quantification of Mitochondrial this compound by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from isolated mitochondria using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Acyl-CoAs are extracted from the mitochondrial matrix, separated by reverse-phase liquid chromatography, and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal of endogenous this compound to that of a stable isotope-labeled internal standard.

Workflow:

LCMS_Workflow Mito_Isolation 1. Isolation of Mitochondria Extraction 2. Acyl-CoA Extraction (e.g., Solid-Phase Extraction) Mito_Isolation->Extraction LC_Separation 3. LC Separation (Reverse-Phase C18 column) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification against internal standard) MS_Detection->Data_Analysis

Figure 3. Workflow for LC-MS/MS quantification of Acyl-CoAs.

Detailed Steps:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

  • Acyl-CoA Extraction:

    • Lyse the isolated mitochondria in a cold extraction buffer containing an internal standard (e.g., ¹³C-labeled this compound).

    • Precipitate proteins using a suitable agent (e.g., acetonitrile/isopropanol).[23]

    • Purify and concentrate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a weak anion exchange or pyridylethyl column.[23][24]

  • LC-MS/MS Analysis:

    • Reconstitute the dried eluate in a suitable solvent.

    • Inject the sample onto a reverse-phase C18 column for chromatographic separation.

    • Use a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) to elute the acyl-CoAs.[15][18][25]

    • Detect this compound and the internal standard using a tandem mass spectrometer set to monitor specific precursor-to-product ion transitions.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of this compound in the sample based on the ratio of the peak areas and a standard curve.

Analysis of Protein Lipoylation by Mass Spectrometry

This protocol outlines a general approach for the identification and relative quantification of lipoylated proteins using mass spectrometry.

Principle: Proteins are extracted, digested into peptides, and analyzed by LC-MS/MS. Lipoylated peptides are identified by the characteristic mass shift of the lipoic acid modification on lysine (B10760008) residues.

Procedure:

  • Protein Extraction and Digestion:

    • Extract proteins from isolated mitochondria or whole cells.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • (Optional) Enrichment of Lipoylated Peptides: Use an antibody specific for lipoic acid to immunoprecipitate lipoylated peptides.[6]

  • LC-MS/MS Analysis:

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry.

    • Search the resulting spectra against a protein database to identify peptides and their post-translational modifications, including lipoylation (a mass shift of +188.03 Da on lysine).

  • Data Analysis:

    • Relatively quantify the abundance of lipoylated peptides by comparing their signal intensities across different samples.

Conclusion and Future Directions

The mitochondrial fatty acid synthesis pathway is a critical component of cellular metabolism, with its role extending beyond the well-established production of octanoyl-ACP for lipoic acid synthesis. The enzymatic machinery of the human mtFAS pathway possesses the capability to synthesize longer acyl chains, including decanoyl-ACP. The subsequent release of this compound is likely mediated by mitochondrial thioesterases such as ACOT9.

Further research is required to fully elucidate the regulatory mechanisms governing chain length determination in mtFAS and to quantify the flux towards this compound synthesis under various physiological and pathological conditions. A deeper understanding of this pathway may open new avenues for therapeutic intervention in metabolic diseases where mitochondrial function is compromised.

References

An In-depth Technical Guide to the Enzymes Metabolizing Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, occupies a central position in cellular lipid metabolism. As a medium-chain fatty acyl-CoA, its metabolic fate is primarily dictated by catabolic processes within the mitochondria and peroxisomes, which serve to generate cellular energy. A comprehensive understanding of the enzymes that metabolize this compound is crucial for research into metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), and for the development of therapeutic agents targeting fatty acid oxidation pathways. This technical guide provides a detailed overview of the core enzymes involved in this compound metabolism, their kinetic properties, the experimental protocols for their study, and the signaling pathways that regulate their activity.

Core Metabolic Pathways of this compound

The primary route for the metabolism of this compound is through beta-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. This process occurs in both the mitochondria and peroxisomes.

Mitochondrial Beta-Oxidation of this compound

Mitochondrial beta-oxidation is the principal pathway for the degradation of medium-chain fatty acids like this compound. It involves a sequence of four enzymatic reactions.

  • Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD): The first and rate-limiting step is catalyzed by MCAD (gene: ACADM), a flavoprotein that introduces a double bond between the alpha and beta carbons of this compound, forming trans-Δ2-decenoyl-CoA.[1] This reaction is coupled to the reduction of FAD to FADH2.[2]

  • Hydration by Enoyl-CoA Hydratase: The double bond of trans-Δ2-decenoyl-CoA is then hydrated by enoyl-CoA hydratase (also known as crotonase), yielding L-3-hydroxythis compound.[2]

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: L-3-hydroxythis compound is subsequently oxidized to 3-ketothis compound by L-3-hydroxyacyl-CoA dehydrogenase (HAD), with the concomitant reduction of NAD+ to NADH.[2] For medium-chain acyl-CoAs, the short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is primarily involved.[3]

  • Thiolysis by β-Ketoacyl-CoA Thiolase: The final step is the thiolytic cleavage of 3-ketothis compound by β-ketoacyl-CoA thiolase, which releases a molecule of acetyl-CoA and octanoyl-CoA.[2] The octanoyl-CoA then re-enters the beta-oxidation spiral for further degradation.

Peroxisomal Beta-Oxidation of this compound

While mitochondria are the primary site for medium-chain fatty acid oxidation, peroxisomes also possess a beta-oxidation pathway. This pathway is particularly important for very-long-chain fatty acids, but it can also metabolize this compound.[4] The peroxisomal pathway differs from the mitochondrial pathway in the first and last steps.

  • Oxidation by Acyl-CoA Oxidase (ACOX1): The initial dehydrogenation is catalyzed by a flavoprotein called acyl-CoA oxidase 1 (ACOX1). ACOX1 transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H2O2) instead of FADH2.[5]

  • Hydration and Dehydrogenation by a Bifunctional Enzyme: The subsequent hydration and dehydrogenation reactions are carried out by a single bifunctional enzyme. In humans, this can be either L-bifunctional protein (L-PBE) or D-bifunctional protein (D-PBE), which possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6]

  • Thiolysis by Peroxisomal Thiolase: The final thiolytic cleavage is performed by a peroxisome-specific thiolase, such as 3-ketoacyl-CoA thiolase B (ThB).[7]

Quantitative Data on Enzyme Activity

The kinetic parameters of enzymes are essential for understanding their efficiency and substrate specificity. The following table summarizes available quantitative data for enzymes that metabolize this compound and its derivatives.

EnzymeSubstrateKmVmaxOrganism/SourceReference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound2.5 µMNot specifiedHuman[8]
Monoacylglycerol Acyltransferase (MGAT2)This compound18 µMNot specifiedNot specified[9]

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for studying the metabolism of this compound. The following are detailed methodologies for key enzyme assays.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the FADH2 produced by MCAD.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.6)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • This compound solution (1 mM)

  • Phenazine methosulfate (PMS) solution (10 mM)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (1 mM)

  • Enzyme preparation (e.g., isolated mitochondria, purified MCAD)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, potassium phosphate buffer, PMS, and DCPIP in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Add the enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding the this compound solution.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the production of hydrogen peroxide (H2O2) by ACOX, which is coupled to a colorimetric or fluorometric reaction.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound solution (1 mM)

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • A chromogenic or fluorogenic substrate for HRP (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or Amplex Red)

  • Enzyme preparation (e.g., peroxisomal fraction, purified ACOX)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, and the chromogenic/fluorogenic substrate in a microplate well or cuvette.

  • Add the enzyme preparation and incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the increase in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.

  • Calculate the enzyme activity based on a standard curve generated with known concentrations of H2O2.

3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity Assay

This assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of a 3-hydroxyacyl-CoA substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD+ solution (10 mM)

  • L-3-hydroxythis compound solution (1 mM)

  • Enzyme preparation (e.g., mitochondrial extract, purified HAD)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a cuvette.

  • Add the enzyme preparation and equilibrate to the desired temperature.

  • Initiate the reaction by adding the L-3-hydroxythis compound solution.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.

β-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a β-ketoacyl-CoA substrate in the presence of Coenzyme A.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Coenzyme A (CoA) solution (1 mM)

  • 3-Ketothis compound solution (1 mM)

  • Enzyme preparation (e.g., mitochondrial or peroxisomal extract, purified thiolase)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and CoA in a cuvette.

  • Add the enzyme preparation and equilibrate to the desired temperature.

  • Initiate the reaction by adding the 3-ketothis compound solution.

  • Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the β-ketoacyl-CoA.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Signaling Pathways Regulating this compound Metabolism

The metabolism of this compound through beta-oxidation is tightly regulated by a network of signaling pathways that respond to the cellular energy status and nutrient availability.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism.[10] Upon activation by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] This leads to the transcriptional upregulation of genes encoding key enzymes of both mitochondrial and peroxisomal beta-oxidation, including MCAD and ACOX1.[10]

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., Decanoic Acid) PPARa PPARα Fatty_Acids->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Genes (MCAD, ACOX1, etc.) PPRE->Target_Genes Transcriptional Activation mRNA mRNA Target_Genes->mRNA Transcription Beta_Oxidation_Enzymes β-Oxidation Enzymes mRNA->Beta_Oxidation_Enzymes Translation

PPARα signaling pathway regulating beta-oxidation.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a key energy sensor that is activated by an increase in the AMP/ATP ratio, indicating low cellular energy.[11] Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[12] Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria.[11] By inhibiting ACC, AMPK reduces malonyl-CoA levels, thereby relieving the inhibition of CPT1 and promoting fatty acid uptake into the mitochondria for beta-oxidation. Although this compound can enter the mitochondria independently of CPT1, the overall regulation of fatty acid oxidation by AMPK creates a cellular environment that favors this catabolic process.

AMPK_Signaling High_AMP_ATP High AMP/ATP Ratio AMPK AMPK High_AMP_ATP->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (Phosphorylation) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits Mitochondrial_FAO Mitochondrial Fatty Acid Oxidation CPT1->Mitochondrial_FAO Promotes

AMPK signaling pathway promoting fatty acid oxidation.

Sirtuin 3 (SIRT3) Signaling

SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial function, including fatty acid oxidation.[13] During periods of fasting or caloric restriction, SIRT3 expression is upregulated.[13] SIRT3 deacetylates and activates several enzymes involved in fatty acid oxidation, including long-chain acyl-CoA dehydrogenase (LCAD).[2][13] By removing acetyl groups from key lysine (B10760008) residues, SIRT3 enhances the catalytic activity of these enzymes, thereby promoting the breakdown of fatty acids for energy production.

SIRT3_Signaling Fasting Fasting/ Caloric Restriction SIRT3 SIRT3 Fasting->SIRT3 Upregulates Acetylated_FAO_Enzymes Acetylated FAO Enzymes (Inactive) SIRT3->Acetylated_FAO_Enzymes Deacetylates FAO_Enzymes Fatty Acid Oxidation Enzymes (e.g., LCAD) FAO_Enzymes->Acetylated_FAO_Enzymes Acetylation Deacetylated_FAO_Enzymes Deacetylated FAO Enzymes (Active) Acetylated_FAO_Enzymes->Deacetylated_FAO_Enzymes Mitochondrial_FAO Mitochondrial Fatty Acid Oxidation Deacetylated_FAO_Enzymes->Mitochondrial_FAO Promotes

SIRT3 signaling pathway activating fatty acid oxidation.

Conclusion

The enzymatic machinery responsible for the metabolism of this compound is a highly regulated and compartmentalized system, crucial for maintaining cellular energy homeostasis. A detailed understanding of the individual enzymes, their kinetics, and the complex signaling networks that control their activity is paramount for advancing our knowledge of metabolic health and disease. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals in the field to design and interpret experiments aimed at elucidating the intricacies of medium-chain fatty acid metabolism and developing novel therapeutic strategies for related disorders.

References

Decanoyl-CoA in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Decanoyl-CoA, a medium-chain fatty acyl-CoA, has emerged as a critical molecule at the intersection of metabolism and cellular signaling. Traditionally viewed as an intermediate in fatty acid metabolism, recent evidence has illuminated its role as a signaling molecule, primarily through the post-translational modification of proteins, a process known as decanoylation. This technical guide provides an in-depth exploration of the function of this compound in cellular signaling, with a particular focus on its role in protein acylation and the subsequent modulation of signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to facilitate further investigation into this burgeoning field.

Introduction: this compound as a Signaling Intermediate

This compound is a thioester of decanoic acid and coenzyme A, playing a fundamental role in cellular energy and lipid metabolism.[1] It is a key intermediate in the beta-oxidation of fatty acids, contributing to the production of acetyl-CoA for the citric acid cycle.[2][3] Beyond its metabolic functions, this compound acts as a donor of a ten-carbon acyl group for the modification of proteins, a reversible post-translational modification termed S-acylation or, more specifically, decanoylation.[2][4] This acylation can alter a protein's structure, function, subcellular localization, and interaction with other molecules, thereby directly influencing cellular signaling cascades.[5][6]

One of the most well-characterized roles of this compound in signaling is the acylation of ghrelin, the "hunger hormone."[7][8] The enzyme ghrelin O-acyltransferase (GOAT) utilizes this compound as a substrate to attach a decanoyl group to a serine residue on proghrelin, a modification essential for its biological activity.[3][9][10] Acylated ghrelin then activates the growth hormone secretagogue receptor (GHSR), a G-protein coupled receptor (GPCR), to regulate appetite, energy homeostasis, and other physiological processes.[7][9][11]

Furthermore, long-chain acyl-CoAs, a class to which this compound belongs, have been shown to directly regulate gene expression by binding to and modulating the activity of transcription factors.[12] For instance, in Escherichia coli, the transcription factor FadR's DNA-binding activity is inhibited by long-chain acyl-CoAs.[12][13] In mammals, hepatocyte nuclear factor 4-alpha (HNF-4α) is another transcription factor whose activity is influenced by the binding of long-chain acyl-CoAs.[12] These findings suggest that this compound may have a broader role in nuclear signaling and gene regulation than currently appreciated.

Signaling Pathways Modulated by this compound

Ghrelin Acylation and GPCR Signaling

The acylation of ghrelin by this compound is a pivotal event in endocrine signaling. The process, catalyzed by GOAT, results in the production of decanoyl-ghrelin, which is a potent activator of the GHSR1a receptor.[3][7] This receptor is a GPCR that, upon activation, initiates a cascade of intracellular events, including the modulation of G-protein activity and downstream second messengers.[5][14]

Ghrelin_Signaling Decanoyl-Ghrelin Decanoyl-Ghrelin GHSR1a GHSR1a (GPCR) Decanoyl-Ghrelin->GHSR1a G_Protein G-Protein GHSR1a->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Appetite Regulation) Second_Messenger->Cellular_Response Initiates

Figure 1: Decanoyl-Ghrelin Signaling Pathway.
Regulation of Transcription Factors and Nuclear Receptor Signaling

Long-chain acyl-CoAs, including this compound, can act as allosteric regulators of transcription factors.[12] This interaction can either enhance or inhibit the binding of the transcription factor to its target DNA sequence, thereby modulating gene expression.[13] Nuclear receptors, a class of ligand-activated transcription factors, are also potential targets for regulation by fatty acyl-CoAs.[1][15][16] The binding of these lipid molecules can influence the receptor's conformation and its interaction with co-activator or co-repressor proteins, ultimately affecting the transcriptional output.[17][18]

Nuclear_Signaling Decanoyl_CoA This compound TF_NR Transcription Factor / Nuclear Receptor Decanoyl_CoA->TF_NR Binds & Modulates Activity DNA DNA (Promoter Region) TF_NR->DNA Binds to Gene_Expression Gene Expression DNA->Gene_Expression Regulates

Figure 2: this compound in Nuclear Signaling.

Quantitative Data on this compound Function

Quantitative analysis is crucial for understanding the potency and specificity of this compound in cellular signaling. The following tables summarize key quantitative parameters found in the literature.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd)
Myristoyl-CoA to FadR59 - 68 nME. coli[19]
Oleoyl-CoA to FadR45 - 63 nME. coli[19]
Palmitoyl-CoA to FadR~300 - 350 nME. coli[19]
Enzyme Kinetics
GOAT preference for n-hexanoyl-CoA over n-octanoyl-CoA-In vitro[3]
Note: Specific kinetic data for this compound with GOAT were not readily available in the searched literature.
Cellular Levels of Acylated Proteins
Saturated Fatty Acid Hydroxamates (from S-acylated proteins)1600 - 2200 pmol/mg proteinVarious human cell lines[4]

Table 1: Quantitative Data on Acyl-CoA Interactions and Protein Acylation. Data for this compound binding affinity to transcription factors is inferred from studies on other long-chain acyl-CoAs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in cellular signaling.

Quantification of Decanoylated Ghrelin by ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of acylated ghrelin in plasma samples.

Materials:

  • Acylated Ghrelin ELISA Kit

  • Blood collection tubes with EDTA and a protease inhibitor (e.g., p-hydroxymercuribenzoic acid)[20]

  • 1N HCl[20]

  • Microplate reader capable of measuring absorbance at 405-414 nm[20]

  • Orbital shaker[20]

Procedure:

  • Blood Collection and Sample Preparation:

    • Collect blood samples in tubes containing EDTA and a protease inhibitor.[20]

    • Centrifuge at 3,500 rpm for 10 minutes at 4°C.[20]

    • Transfer the supernatant (plasma) to a new tube.[20]

    • Immediately add 100 µL of 1N HCl per mL of plasma and centrifuge again at 3,500 rpm for 5 minutes at 4°C.[20]

    • Transfer the supernatant to a new tube. Samples can be assayed immediately or stored at -20°C.[20]

    • Prior to the assay, dilute plasma samples at least 1:5 with the provided EIA buffer to avoid matrix effects.[20][21]

  • ELISA Procedure (refer to kit manual for specific volumes and incubation times):

    • Bring all reagents to room temperature.[21]

    • Add standards, quality controls, and diluted samples to the appropriate wells of the antibody-coated microplate.[20][21]

    • Add the tracer (e.g., enzyme-conjugated acylated ghrelin).[21]

    • Cover the plate and incubate. Incubation can be for 3 hours at room temperature or 20 hours at 4°C for increased sensitivity.[20]

    • Wash the wells five times with wash buffer.[20]

    • Add the enzyme substrate (e.g., Ellman's Reagent).[20]

    • Incubate in the dark at room temperature on an orbital shaker.[20]

    • Read the absorbance at 405-414 nm.[20]

  • Data Analysis:

    • Generate a standard curve using a 4-parameter logistic fit.

    • Determine the concentration of acylated ghrelin in the samples from the standard curve.[20]

ELISA_Workflow Start Start: Blood Sample Centrifuge1 Centrifuge (3,500 rpm, 10 min, 4°C) Start->Centrifuge1 Get_Plasma Collect Plasma Centrifuge1->Get_Plasma Acidify Add 1N HCl Get_Plasma->Acidify Centrifuge2 Centrifuge (3,500 rpm, 5 min, 4°C) Acidify->Centrifuge2 Get_Supernatant Collect Supernatant Centrifuge2->Get_Supernatant Dilute Dilute Sample (≥1:5) Get_Supernatant->Dilute Add_to_Plate Add to Antibody-Coated Plate (with Standards & Controls) Dilute->Add_to_Plate Add_Tracer Add Tracer Add_to_Plate->Add_Tracer Incubate1 Incubate Add_Tracer->Incubate1 Wash1 Wash Plate (5x) Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (dark) Add_Substrate->Incubate2 Read_Absorbance Read Absorbance (405-414 nm) Incubate2->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Figure 3: ELISA Workflow for Acylated Ghrelin.
Identification of Decanoylated Proteins by Mass Spectrometry

This protocol outlines a general workflow for the identification of decanoylated proteins from a complex biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell or tissue sample

  • Lysis buffer with protease and acyl-protein thioesterase inhibitors

  • Protein precipitation solution (e.g., acetone)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • Hydroxylamine (B1172632) (for cleavage of thioester bonds)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)[22][23]

Procedure:

  • Protein Extraction and Preparation:

    • Lyse cells or tissues in a buffer containing protease and thioesterase inhibitors.

    • Precipitate proteins using cold acetone.

    • Resuspend the protein pellet in a denaturation buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAM.

  • Enrichment of Acylated Proteins (Optional but Recommended):

    • Utilize methods like acyl-biotin exchange (ABE) or acyl-resin assisted capture (acyl-RAC) to enrich for S-acylated proteins.

  • Tryptic Digestion:

    • Digest the protein sample with trypsin overnight at 37°C.

  • Cleavage of Acyl Groups and Isotopic Labeling (for quantification):

    • Treat the peptide mixture with hydroxylamine to cleave the thioester-linked acyl groups. This step can be combined with isotopic labeling strategies (e.g., using ¹⁸O-labeled water) to differentiate between endogenous acylation and artifacts.[24]

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using C18 SPE cartridges.

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.[22][25]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).

    • Include decanoylation as a variable modification on cysteine, serine, or lysine (B10760008) residues.

    • Validate identified decanoylated peptides and proteins.

MS_Workflow Start Start: Cell/Tissue Sample Lysis Lysis & Protein Extraction Start->Lysis Precipitation Protein Precipitation Lysis->Precipitation Reduce_Alkyl Reduction & Alkylation Precipitation->Reduce_Alkyl Enrichment Enrichment of Acylated Proteins (Optional) Reduce_Alkyl->Enrichment Digestion Tryptic Digestion Reduce_Alkyl->Digestion Enrichment->Digestion Cleavage Cleavage of Acyl Groups & Isotopic Labeling (Optional) Digestion->Cleavage LC_MS LC-MS/MS Analysis Cleavage->LC_MS Data_Analysis Database Search & Data Analysis LC_MS->Data_Analysis Identification Identification of Decanoylated Proteins Data_Analysis->Identification

Figure 4: Mass Spectrometry Workflow for Decanoylated Proteins.

Conclusion and Future Directions

This compound is a key player in cellular signaling, acting as a crucial substrate for the post-translational modification of proteins. The decanoylation of ghrelin stands as a prime example of its importance in regulating physiological processes through GPCR signaling. The potential for this compound to directly modulate the activity of transcription factors and nuclear receptors opens up exciting avenues for future research into its role in gene regulation.

The methodologies outlined in this guide provide a robust framework for researchers to further explore the landscape of protein decanoylation and its functional consequences. Future studies should aim to:

  • Identify a broader range of protein targets for decanoylation beyond ghrelin.

  • Quantify the binding affinities of this compound to various transcription factors and nuclear receptors.

  • Elucidate the enzymatic machinery responsible for the addition and removal of decanoyl groups from proteins.

  • Develop specific inhibitors of decanoylation enzymes to probe their biological functions and for potential therapeutic applications.

A deeper understanding of the signaling roles of this compound will undoubtedly provide novel insights into the intricate interplay between metabolism and cellular regulation, with potential implications for the development of new therapeutic strategies for metabolic and endocrine disorders.

References

An In-depth Technical Guide on the Discovery and History of Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decanoyl-CoA, a medium-chain fatty acyl-CoA, is a pivotal intermediate in cellular metabolism, particularly in the beta-oxidation of fatty acids. Its discovery was not a singular event but rather a consequential finding stemming from the groundbreaking elucidation of the fatty acid oxidation spiral in the mid-20th century. This guide delves into the historical context of its discovery, pioneered by Nobel laureates Feodor Lynen and Fritz Lipmann, and details the experimental protocols that enabled its identification and characterization. Furthermore, it presents the metabolic pathways in which this compound is involved and summarizes its key quantitative data.

Historical Context: The Dawn of Fatty Acid Metabolism

The journey to understanding this compound began with a fundamental shift in the perception of fatty acids, from mere energy storage molecules to dynamically metabolized substrates. In the early 1900s, fats were primarily considered a source of calories[1]. However, the work of George and Mildred Burr in the late 1920s established that certain fatty acids are essential for health, a discovery that opened the door to investigating their metabolic pathways[1].

The intellectual framework for the discovery of this compound was laid by two monumental achievements in biochemistry: the discovery of coenzyme A (CoA) and the elucidation of the fatty acid oxidation cycle.

The Discovery of Coenzyme A: In 1945, Fritz Lipmann, through his work on cellular energy metabolism, discovered coenzyme A, a crucial cofactor for numerous enzymatic reactions, including the metabolism of carbohydrates and fats[2][3][4]. He established that CoA acts as a carrier of acyl groups, forming thioester bonds that activate these groups for biochemical transformations[3]. This discovery was a prerequisite for understanding how fatty acids are metabolized. For this work, Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953[3].

The Fatty Acid Oxidation Spiral: Building on Lipmann's discovery, Feodor Lynen and his research group meticulously unraveled the stepwise process of fatty acid breakdown in the 1950s. Lynen demonstrated that fatty acid oxidation occurs in a cyclical sequence of reactions, which he termed the "fatty acid cycle" and is now more accurately described as a spiral[5]. In this process, a long-chain fatty acyl-CoA is shortened by two carbon atoms in each turn of the spiral, releasing a molecule of acetyl-CoA[5]. It was within the context of studying this spiral that the individual acyl-CoA intermediates of varying chain lengths, including this compound, were identified. Lynen's work, which earned him the Nobel Prize in Physiology or Medicine in 1964, provided the direct experimental evidence for the existence and role of this compound[5][6].

The subcellular location of this process was pinpointed to the mitochondria by Eugene Kennedy and Albert Lehninger, further solidifying the understanding of fatty acid metabolism[7].

The Identification of this compound: An Outcome of the Fatty Acid Spiral

The "discovery" of this compound was not a targeted search for this specific molecule but rather the logical outcome of systematically dissecting the beta-oxidation pathway. As researchers like Lynen broke down long-chain fatty acids, they needed to identify the intermediates at each step of the two-carbon shortening process. This compound (a 10-carbon acyl-CoA) was identified as the product of the beta-oxidation of lauroyl-CoA (a 12-carbon acyl-CoA) and the substrate for the subsequent turn of the spiral that yields octanoyl-CoA (an 8-carbon acyl-CoA).

The early evidence for the existence of this compound and other acyl-CoA intermediates came from in vitro experiments using purified enzymes and radioactively labeled substrates. By incubating these components and then separating and identifying the products, researchers could piece together the sequence of the metabolic pathway.

Key Metabolic Pathways Involving this compound

This compound is a central molecule in fatty acid metabolism, primarily participating in beta-oxidation but also having roles in fatty acid synthesis under certain conditions.

Mitochondrial Beta-Oxidation of Saturated Fatty Acids

This is the primary catabolic pathway for this compound. It involves a four-step sequence of reactions that removes a two-carbon unit in the form of acetyl-CoA.

  • Dehydrogenation: this compound is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD) to trans-Δ²-decanoyl-CoA. This reaction involves the removal of two hydrogen atoms and the formation of a double bond between the alpha and beta carbons. The electron acceptor for this step is FAD, which is reduced to FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a molecule of water across the double bond of trans-Δ²-decanoyl-CoA, forming L-β-hydroxythis compound.

  • Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group of L-β-hydroxythis compound to a keto group, yielding β-ketothis compound. In this step, NAD⁺ is the electron acceptor, and it is reduced to NADH.

  • Thiolytic Cleavage: β-ketoacyl-CoA thiolase cleaves β-ketothis compound by reacting with a molecule of free coenzyme A. This reaction releases a molecule of acetyl-CoA and an eight-carbon acyl-CoA, octanoyl-CoA.

The resulting octanoyl-CoA then enters the next round of the beta-oxidation spiral.

Beta_Oxidation_of_Decanoyl_CoA Decanoyl_CoA This compound (C10) trans_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->trans_Decenoyl_CoA MCAD (FAD -> FADH₂) L_Hydroxydecanoyl_CoA L-β-Hydroxythis compound trans_Decenoyl_CoA->L_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase beta_Ketodecanoyl_CoA β-Ketothis compound L_Hydroxydecanoyl_CoA->beta_Ketodecanoyl_CoA L-β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Octanoyl_CoA Octanoyl-CoA (C8) beta_Ketodecanoyl_CoA->Octanoyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA beta_Ketodecanoyl_CoA->Acetyl_CoA

Beta-Oxidation of this compound
Fatty Acid Synthesis

Under conditions where there is an excess of acetyl-CoA, fatty acid synthesis can occur. This process is essentially the reverse of beta-oxidation, but it occurs in the cytoplasm and utilizes a different set of enzymes. This compound can serve as a primer for the fatty acid elongation system, particularly in certain organisms like Mycobacterium smegmatis[8].

Quantitative Data

The following table summarizes key quantitative properties of this compound.

PropertyValueSource
Chemical Formula C₃₁H₅₄N₇O₁₇P₃SPubChem[9]
Molecular Weight 921.8 g/mol PubChem[9]
Monoisotopic Mass 921.25097545 DaPubChem[9]
CAS Number 1264-57-9PubChem[9]
ChEBI ID CHEBI:28493ChEBI[10]

Experimental Protocols

The identification and characterization of this compound in the mid-20th century relied on a combination of enzymatic assays and chromatographic separation techniques that were state-of-the-art at the time.

Enzymatic Synthesis of Acyl-CoA Thioesters (Historical Method)

To study the enzymes of the fatty acid cycle, it was necessary to have access to the acyl-CoA substrates of varying chain lengths. Early methods for synthesizing these compounds often involved chemical synthesis from the corresponding fatty acid and coenzyme A. A common method was described by E.R. Stadtman in Methods in Enzymology (1957)[1].

Principle: A fatty acid anhydride (B1165640) is reacted with the free thiol group of coenzyme A at a slightly alkaline pH to form the thioester bond.

Protocol:

  • Preparation of the Fatty Acid Anhydride: The fatty acid (e.g., decanoic acid) is converted to its anhydride.

  • Reaction with Coenzyme A: The fatty acid anhydride is added to a cold aqueous solution of coenzyme A.

  • pH Adjustment: The pH of the reaction mixture is maintained at approximately 7.5 with the addition of a base (e.g., NaOH).

  • Monitoring the Reaction: The disappearance of the free thiol group of coenzyme A can be monitored to determine the extent of the reaction.

  • Purification: The resulting acyl-CoA is then purified, often by precipitation or early forms of column chromatography.

Acyl_CoA_Synthesis Fatty_Acid Decanoic Acid Anhydride Decanoic Anhydride Fatty_Acid->Anhydride Chemical Conversion Decanoyl_CoA This compound Anhydride->Decanoyl_CoA Reaction at pH 7.5 CoA_SH Coenzyme A (free thiol) CoA_SH->Decanoyl_CoA

Early Chemical Synthesis of Acyl-CoA
Separation and Identification by Paper Chromatography (Historical Method)

Principle: A mixture of acyl-CoA esters is spotted onto a strip of filter paper. The edge of the paper is then dipped into a solvent mixture. As the solvent moves up the paper by capillary action, it carries the acyl-CoA esters with it at different rates depending on their chain length and polarity, thus separating them.

Protocol:

  • Sample Application: A concentrated solution of the mixture of acyl-CoA esters is carefully spotted onto a line drawn near the bottom of a sheet of filter paper.

  • Chromatography: The paper is suspended in a sealed chromatography tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The edge of the paper below the sample spot is immersed in the solvent.

  • Development: The solvent front is allowed to move up the paper for several hours or overnight.

  • Visualization: After drying the paper, the separated, colorless acyl-CoA spots are visualized. This could be achieved by their UV absorbance (due to the adenine (B156593) ring in CoA) or by spraying with a reagent that reacts with the thioester bond, such as a hydroxylamine (B1172632) solution followed by ferric chloride, which forms colored ferric hydroxamates.

  • Identification: The position of each spot (its Rf value) is compared to that of known standards of acyl-CoA esters of different chain lengths.

Spectrophotometric Assay of Acyl-CoA Dehydrogenase Activity (Historical Method)

The activity of the enzymes involved in beta-oxidation, such as acyl-CoA dehydrogenases, was often measured using spectrophotometry. These assays were crucial for purifying the enzymes and studying their substrate specificity.

Principle: The reduction of an artificial electron acceptor by the FADH₂ produced during the dehydrogenation of the acyl-CoA is measured as a change in absorbance at a specific wavelength.

Protocol (based on assays from the era):

  • Reaction Mixture: A reaction mixture is prepared in a cuvette containing a buffer, the acyl-CoA substrate (e.g., this compound), and an artificial electron acceptor (e.g., phenazine (B1670421) methosulfate or ferricyanide).

  • Enzyme Addition: The reaction is initiated by adding a small amount of the enzyme preparation (e.g., a mitochondrial extract or a purified acyl-CoA dehydrogenase).

  • Spectrophotometric Measurement: The change in absorbance of the electron acceptor is monitored over time at a specific wavelength in a spectrophotometer. The rate of change in absorbance is proportional to the enzyme activity.

Spectrophotometric_Assay Decanoyl_CoA This compound Enoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Oxidation FADH2 FADH₂ Electron_Acceptor_Ox Electron Acceptor (Oxidized) FADH2->Electron_Acceptor_Ox Electron Transfer FAD FAD FAD->FADH2 Reduction Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Electron_Acceptor_Red Electron Acceptor (Reduced) (Color Change) Electron_Acceptor_Ox->Electron_Acceptor_Red

References

Cellular Localization of Decanoyl-CoA Pools: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-coenzyme A (decanoyl-CoA) is a pivotal intermediate in cellular lipid metabolism, participating in a variety of anabolic and catabolic pathways. Its subcellular distribution is tightly regulated, ensuring efficient channeling into specific metabolic fates, including energy production, lipid synthesis, and protein modification. Understanding the localization of this compound pools is critical for elucidating the intricate network of lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing the metabolic pathways in key organelles, experimental protocols for its quantification, and its role in signaling pathways.

Cellular Hubs of this compound Metabolism

This compound is not freely distributed throughout the cell but is concentrated in specific organelles where it is synthesized, degraded, or utilized. The primary compartments for this compound metabolism are the mitochondria, peroxisomes, and the endoplasmic reticulum.

  • Mitochondria: As the powerhouses of the cell, mitochondria are a central site for the catabolism of fatty acids, including decanoic acid. This compound is a key substrate for mitochondrial β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each round to produce acetyl-CoA, which then enters the citric acid cycle for ATP generation.[1] The enzymes involved in the β-oxidation of medium-chain fatty acids like this compound are located in the mitochondrial matrix.[1]

  • Peroxisomes: These organelles are also equipped with a β-oxidation pathway and play a significant role in the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and, to some extent, medium-chain fatty acids.[2] Peroxisomal β-oxidation of this compound contributes to the overall cellular fatty acid metabolism, and the resulting shortened acyl-CoAs can be further metabolized in mitochondria.[2]

  • Endoplasmic Reticulum (ER): The ER is a major site for fatty acid elongation, where this compound can be used as a primer to synthesize longer-chain fatty acids.[3] Furthermore, the ER is the location for the acylation of certain proteins, a crucial post-translational modification. A notable example is the octanoylation and decanoylation of ghrelin, a hormone that regulates appetite, which occurs in the ER.[4][5]

  • Cytosol: While the primary metabolic pathways involving this compound are localized within organelles, the cytosol is the site for the initial activation of decanoic acid to this compound by acyl-CoA synthetases.[2] The cytosolic pool of this compound is then available for transport into the various organelles.

Quantitative Analysis of this compound Pools

Table 1: Quantitative Data Obtainable for this compound Subcellular Pools

ParameterOrganelleMethodologyExpected OutcomeReference
Relative AbundanceMitochondria, Cytosol, NucleusStable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) followed by LC-MS/MSRelative quantification of this compound levels in each compartment, allowing for the determination of enrichment or depletion under different conditions.[6][7][8]
Absolute ConcentrationWhole Cell/Tissue ExtractsLC-MS/MS with stable isotope-labeled internal standardsAbsolute concentration of this compound (e.g., pmol/mg protein), providing a baseline for comparison across different samples.[9][10]
Spatial DistributionCellular and Subcellular StructuresImaging Mass Spectrometry (e.g., TOF-SIMS, MALDI)Visualization of the spatial distribution of this compound within cells and tissues, providing insights into its localized concentration.[11][12]

Experimental Protocols

Subcellular Fractionation for Acyl-CoA Analysis

This protocol is a composite of established methods for the isolation of mitochondria and peroxisomes for subsequent metabolomic analysis.

Materials:

  • Cell culture or tissue sample

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

  • Differential centrifugation equipment

  • Density gradient solutions (e.g., Percoll or OptiPrep)

  • Protein assay reagents

  • Reagents for quenching enzymatic activity (e.g., ice-cold methanol/acetonitrile)

Protocol:

  • Homogenization: Homogenize the cells or tissue in ice-cold homogenization buffer to disrupt the plasma membrane while keeping the organelles intact.

  • Differential Centrifugation (Initial Separation):

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes) to pellet mitochondria.

    • The resulting supernatant contains the cytosol and microsomes (including the ER). The pellet from this step can be further purified to obtain a crude mitochondrial fraction.

  • Density Gradient Centrifugation (Purification):

    • For higher purity, resuspend the crude mitochondrial pellet and layer it on top of a density gradient (e.g., Percoll or OptiPrep).

    • Centrifuge at high speed (e.g., 60,000 x g for 30 minutes). Mitochondria and peroxisomes will sediment to different densities within the gradient.

    • Carefully collect the fractions corresponding to each organelle.

  • Washing and Extraction:

    • Wash the isolated organelles with an appropriate buffer to remove contaminants.

    • Immediately quench metabolic activity and extract acyl-CoAs by adding a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Validation: Assess the purity of the fractions by performing western blotting for organelle-specific marker proteins.

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of this compound using LC-MS/MS.

Materials:

  • Acyl-CoA extract from subcellular fractionation

  • Stable isotope-labeled internal standard (e.g., [¹³C₁₀]-decanoyl-CoA)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile)

Protocol:

  • Sample Preparation:

    • To the acyl-CoA extract, add a known amount of the stable isotope-labeled internal standard.

    • Centrifuge to remove any precipitated material.

  • Chromatographic Separation:

    • Inject the sample onto the reversed-phase C18 column.

    • Use a gradient elution with increasing concentrations of the organic mobile phase to separate this compound from other acyl-CoAs and cellular components.

  • Mass Spectrometric Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.

    • Perform multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis:

    • Calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a standard curve generated with known amounts of this compound.

Signaling Pathways and Logical Relationships

This compound is not only a metabolic intermediate but also a signaling molecule that can influence cellular processes.

Mitochondrial β-Oxidation of this compound

The catabolism of this compound in the mitochondria is a fundamental energy-generating pathway.

Beta_Oxidation Decanoyl_CoA This compound Enoyl_CoA trans-Δ2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxythis compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketothis compound Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Octanoyl_CoA Octanoyl-CoA Ketoacyl_CoA->Octanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Mitochondrial β-oxidation of this compound.

Ghrelin Acylation Pathway

This compound serves as a substrate for the post-translational modification of ghrelin, a key appetite-regulating hormone.

Ghrelin_Acylation cluster_ER Endoplasmic Reticulum Proghrelin Proghrelin GOAT Ghrelin O-Acyltransferase (GOAT) Proghrelin->GOAT Decanoyl_CoA This compound Decanoyl_CoA->GOAT Decanoylated_Ghrelin Decanoylated Ghrelin GOAT->Decanoylated_Ghrelin

Caption: Decanoylation of ghrelin in the endoplasmic reticulum.

Experimental Workflow for Subcellular Acyl-CoA Quantification

The following diagram illustrates the logical flow of an experiment designed to quantify this compound in different cellular compartments.

Experimental_Workflow Start Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Differential_Centrifugation Differential Centrifugation Homogenization->Differential_Centrifugation Density_Gradient Density Gradient Centrifugation Differential_Centrifugation->Density_Gradient Mitochondria Isolated Mitochondria Density_Gradient->Mitochondria Peroxisomes Isolated Peroxisomes Density_Gradient->Peroxisomes ER_Cytosol ER/Cytosol Fraction Density_Gradient->ER_Cytosol Extraction Acyl-CoA Extraction Mitochondria->Extraction Peroxisomes->Extraction ER_Cytosol->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for subcellular this compound analysis.

Conclusion

The subcellular localization of this compound pools is a critical determinant of cellular lipid metabolism and signaling. Mitochondria, peroxisomes, and the endoplasmic reticulum represent the major hubs for this compound synthesis, degradation, and utilization. The advent of advanced analytical techniques, particularly LC-MS/MS coupled with robust subcellular fractionation methods, has enabled the quantitative analysis of these distinct pools. A deeper understanding of the spatial and temporal dynamics of this compound will undoubtedly provide valuable insights into metabolic regulation in health and disease, paving the way for novel therapeutic interventions.

References

An In-depth Technical Guide to the Regulation of Intracellular Decanoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-CoA, a medium-chain acyl-coenzyme A (CoA) derivative, occupies a central position in cellular metabolism, acting as a key intermediate in fatty acid β-oxidation and elongation. The precise regulation of its intracellular concentration is critical for maintaining metabolic homeostasis, and dysregulation is implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the core mechanisms governing intracellular this compound levels, including its synthesis, degradation, and the overarching signaling pathways that orchestrate these processes. Detailed experimental protocols for the quantification of intracellular this compound and the characterization of key regulatory enzymes are provided, alongside structured data tables for comparative analysis. Furthermore, signaling and metabolic pathways are visualized using Graphviz to offer a clear and concise representation of the complex regulatory network.

Introduction

This compound is a thioester formed from decanoic acid and coenzyme A. As a medium-chain fatty acyl-CoA, it is a crucial metabolite in the catabolism of dietary medium-chain triglycerides and the β-oxidation of longer-chain fatty acids.[1][2] Its strategic position in metabolism necessitates tight control of its intracellular pool size to balance energy production, lipid synthesis, and prevent the accumulation of potentially toxic intermediates. This guide explores the multifaceted regulation of this compound, providing researchers and drug development professionals with a detailed understanding of this critical metabolic node.

Core Regulatory Mechanisms

The intracellular concentration of this compound is dynamically regulated by the interplay of its synthesis by acyl-CoA synthetases and its degradation through various metabolic pathways, primarily β-oxidation and hydrolysis by acyl-CoA thioesterases.

Synthesis of this compound: Acyl-CoA Synthetases

The synthesis of this compound from decanoic acid is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Specifically, medium-chain acyl-CoA synthetases (ACSMs) are responsible for this activation step.[3] These enzymes are strategically located in different subcellular compartments, including the mitochondria and peroxisomes, to channel this compound into specific metabolic fates.[3][4]

The reaction catalyzed by ACSMs is as follows: Decanoic acid + ATP + CoA ⇌ this compound + AMP + Diphosphate[5]

Degradation and Metabolic Fates of this compound

The primary catabolic fate of this compound is β-oxidation, which occurs in both mitochondria and peroxisomes.[1][4] In mitochondria, this compound is sequentially broken down into acetyl-CoA units, which then enter the tricarboxylic acid (TCA) cycle to generate ATP.[4] Peroxisomal β-oxidation also shortens this compound, with the resulting shorter-chain acyl-CoAs being transported to the mitochondria for complete oxidation.[1][6]

Acyl-CoA thioesterases (ACOTs) catalyze the hydrolysis of acyl-CoAs to their corresponding free fatty acid and CoASH.[7] This reaction can terminate metabolic pathways and release free CoASH, which is essential for other metabolic processes. Several ACOT isoforms, such as ACOT1 and ACOT2, exhibit activity towards medium-chain acyl-CoAs like this compound and are found in various cellular compartments, including the cytosol and mitochondria.[7][8][9]

The reaction catalyzed by ACOTs is as follows: this compound + H₂O → Decanoic acid + CoASH[8]

Signaling Pathways Regulating this compound Metabolism

The synthesis and degradation of this compound are under the tight control of major metabolic signaling pathways that sense the energy status of the cell and nutrient availability.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK acts as a cellular energy sensor.[10][11] When cellular AMP/ATP ratios are high, indicating low energy status, AMPK is activated. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[12][13] Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acyl-CoAs into mitochondria for β-oxidation.[12] By inhibiting ACC, AMPK relieves the inhibition of CPT1, thereby promoting fatty acid oxidation and the consumption of acyl-CoAs, including this compound.[12][13]

AMPK_Signaling cluster_Energy_Stress Low Energy Status cluster_AMPK_Activation AMPK Activation cluster_Metabolic_Effects Metabolic Effects High_AMP_ATP_Ratio High AMP/ATP Ratio LKB1 LKB1 High_AMP_ATP_Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (activates) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates (inhibits) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 inhibits FAO Fatty Acid Oxidation (this compound consumption) CPT1->FAO promotes

AMPK signaling pathway regulating fatty acid oxidation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PPARα is a nuclear receptor that functions as a major transcriptional regulator of lipid metabolism.[14] Upon activation by ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[15][16] This leads to the increased expression of a suite of genes involved in fatty acid uptake, activation (including ACSMs), and β-oxidation in both mitochondria and peroxisomes.[14] Consequently, PPARα activation enhances the capacity of the cell to metabolize this compound.

PPARa_Signaling cluster_Ligands Ligands cluster_Receptor_Activation Receptor Activation cluster_Gene_Expression Target Gene Expression cluster_Metabolic_Outcome Metabolic Outcome Fatty_Acids Fatty Acids (e.g., Decanoic Acid) PPARa PPARα Fatty_Acids->PPARa binds and activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in gene promoters) PPARa_RXR->PPRE binds to Target_Genes Target Genes (ACSMs, β-oxidation enzymes) PPRE->Target_Genes activates transcription of Increased_Metabolism Increased this compound Metabolism Target_Genes->Increased_Metabolism leads to

PPARα signaling pathway in lipid metabolism.

Quantitative Data

Precise quantitative data on intracellular this compound levels and the kinetic parameters of its regulatory enzymes are essential for building accurate metabolic models and for understanding the impact of therapeutic interventions.

Table 1: Intracellular Concentrations of Acyl-CoAs

Cell/Tissue TypeSubcellular CompartmentAcyl-CoA SpeciesConcentration (pmol/mg protein or pmol/10^6 cells)Reference
Rat LiverMitochondriaTotal Acyl-CoA23.0 ± 0.9 nmol/g liver[17]
Rat LiverCytosolTotal Acyl-CoA84.6 ± 3.7 nmol/g liver[17]
Mouse LiverWhole TissueButyryl-CoA (C4)~10 pmol/mg tissue[18]
Mouse LiverWhole TissueOctanoyl-CoA (C8)~2 pmol/mg tissue[18]
Mouse HeartWhole TissueAcetyl-CoA5.77 pmol/mg tissue[12]
Mouse HeartWhole TissuePropionyl-CoA0.476 pmol/mg tissue[12]
HEK-293 CellsWhole CellLactoyl-CoA1.14 x 10⁻⁸ pmol/cell[12]

Note: Specific quantitative data for this compound in distinct subcellular compartments is currently limited in the literature. The presented data for other acyl-CoAs provides a context for the expected concentration range.

Table 2: Kinetic Parameters of Key Regulatory Enzymes

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg) or kcat (s⁻¹)Source Organism/Cell LineReference
ACSM2BBenzoate (B1203000)13-Human[5]
ACOT2This compound (C10-acyl-CoA)40.3-Human[7]
ACOT2Dothis compound (C12-acyl-CoA)8.9-Human[7]
ACOT2Myristoyl-CoA (C14-acyl-CoA)1.6-Human[7]
ACOT2Palmitoyl-CoA (C16-acyl-CoA)2.0-Human[7]
ACOT2Stearoyl-CoA (C18-acyl-CoA)2.8-Human[7]
Fatty Acyl-CoA OxidaseDothis compound (C12-CoA)5-10-Rat Heart[8]

Experimental Protocols

Accurate measurement of intracellular this compound levels and the activity of its regulatory enzymes is fundamental to studying its metabolic roles.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of acyl-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Experimental Workflow

LCMS_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Harvest Harvest Cells/Tissue (Freeze-clamp in liquid N2) Homogenize Homogenize in Extraction Buffer Harvest->Homogenize Spike Spike with Internal Standard (e.g., ¹³C-labeled acyl-CoA) Homogenize->Spike Extract Extract Acyl-CoAs (e.g., solid-phase extraction) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute LC_Separation LC Separation (e.g., C18 column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (based on internal standard) MS_Detection->Quantification

LC-MS/MS workflow for acyl-CoA quantification.

5.1.2. Detailed Methodology [18][19][20][21]

  • Sample Collection and Quenching: Rapidly quench metabolic activity by freeze-clamping tissues in liquid nitrogen or by aspirating media from cultured cells and immediately adding a cold extraction buffer.

  • Homogenization and Extraction: Homogenize the frozen tissue or cell pellet in a suitable extraction buffer (e.g., acetonitrile/methanol/water). To ensure accurate quantification, spike the sample with a known amount of an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₈]octanoyl-CoA), prior to extraction.

  • Purification: Purify and concentrate the acyl-CoAs using solid-phase extraction (SPE) with a weak anion exchange column. This step removes interfering substances like salts and phospholipids.

  • LC-MS/MS Analysis: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (e.g., with a C18 column). Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition for this compound would involve monitoring the precursor ion (the molecular ion of this compound) and a specific fragment ion.

  • Data Analysis: Calculate the concentration of this compound in the original sample by comparing the peak area of the endogenous this compound to the peak area of the internal standard.

Assay for Acyl-CoA Synthetase Activity

This protocol describes a radiometric assay to measure the activity of medium-chain acyl-CoA synthetases using [³H]-labeled decanoic acid.

5.2.1. Experimental Workflow

ACS_Assay_Workflow cluster_Reaction Enzymatic Reaction cluster_Separation Separation cluster_Detection Detection Incubate Incubate cell lysate/purified enzyme with [³H]Decanoic Acid, ATP, CoA, Mg²⁺ Stop_Reaction Stop reaction (e.g., add acidic solution) Incubate->Stop_Reaction Partition Partition phases to separate [³H]this compound from [³H]Decanoic Acid Stop_Reaction->Partition Scintillation Quantify [³H]this compound by liquid scintillation counting Partition->Scintillation

Workflow for acyl-CoA synthetase activity assay.

5.2.2. Detailed Methodology [22]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, CoASH, MgCl₂, and [³H]-labeled decanoic acid.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate or purified enzyme preparation to the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Phase Separation: Stop the reaction by adding an acidic solution (e.g., isopropanol/heptane/sulfuric acid). This will protonate the unreacted fatty acid. Add an alkaline solution to partition the negatively charged [³H]this compound into the aqueous phase, while the unreacted [³H]decanoic acid remains in the organic phase.

  • Quantification: Take an aliquot of the aqueous phase and measure the amount of radioactivity using a liquid scintillation counter.

  • Calculation: Calculate the enzyme activity based on the amount of [³H]this compound formed per unit time per amount of protein.

Conclusion

The intracellular concentration of this compound is a tightly regulated parameter at the crossroads of major metabolic pathways. Its levels are controlled by the concerted action of synthesizing (ACSMs) and degrading (β-oxidation enzymes and ACOTs) enzymes, which are, in turn, governed by the master metabolic regulators AMPK and PPARα. Understanding this intricate regulatory network is paramount for developing therapeutic strategies targeting metabolic diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuanced roles of this compound in health and disease. Future research should focus on obtaining more precise measurements of subcellular this compound concentrations and the kinetic properties of its regulatory enzymes to refine our understanding of its metabolic significance.

References

Decanoyl-CoA as a Substrate for Acyltransferases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA, a medium-chain fatty acyl-CoA, is a pivotal intermediate in various metabolic pathways. It is formed through the condensation of decanoic acid and coenzyme A and plays a significant role in both cellular energy production and the biosynthesis of complex lipids.[1] Its function as a substrate for a diverse group of enzymes known as acyltransferases is critical for numerous physiological processes. These enzymes catalyze the transfer of the decanoyl group from Coenzyme A to a variety of acceptor molecules, including peptides, glycerol-3-phosphate, and carnitine, thereby modulating the function and localization of their targets.

This technical guide provides a comprehensive overview of the role of this compound as a substrate for four key classes of acyltransferases: Ghrelin O-acyltransferase (GOAT), Glycerol-3-phosphate acyltransferase (GPAT), Carnitine Acyltransferases, and N-myristoyltransferase (NMT). For each enzyme, we will delve into its biological significance, the signaling pathways it influences, quantitative data regarding its activity with this compound, and detailed experimental protocols for its analysis.

Ghrelin O-acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT) is an integral membrane enzyme responsible for the acylation of the hormone ghrelin.[2][3] This post-translational modification is essential for ghrelin's orexigenic (appetite-stimulating) and metabolic activities.[2][3] GOAT specifically transfers a medium-chain fatty acid, octanoyl or decanoyl group, to the serine-3 residue of the ghrelin peptide.

Biological Significance and Signaling Pathway

Acylated ghrelin is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). The binding of acylated ghrelin to GHS-R1a, a G-protein coupled receptor, initiates a signaling cascade that plays a crucial role in energy homeostasis, including stimulating appetite, promoting adiposity, and regulating glucose metabolism.[4] GOAT's function is therefore central to these physiological processes, making it a potential therapeutic target for metabolic disorders such as obesity and diabetes.[2]

The GOAT-mediated acylation of ghrelin is a critical step in the ghrelin signaling pathway. Unacylated ghrelin, which is the more abundant form in circulation, does not bind to GHS-R1a and has distinct biological activities.

GOAT_Signaling_Pathway Ghrelin Acylation and Signaling Pathway Proghrelin Proghrelin GOAT Ghrelin O-acyltransferase (GOAT) Proghrelin->GOAT Substrate CoA CoA GOAT->CoA Acyl_Ghrelin Acyl-Ghrelin GOAT->Acyl_Ghrelin Catalyzes Acylation Decanoyl_CoA This compound Decanoyl_CoA->GOAT Acyl Donor GHSR1a GHS-R1a Receptor Acyl_Ghrelin->GHSR1a Binds and Activates Signaling Downstream Signaling (e.g., ↑ Appetite, ↑ Growth Hormone) GHSR1a->Signaling Initiates

Ghrelin acylation by GOAT and subsequent signaling.
Quantitative Data

While octanoyl-CoA is the preferred substrate for GOAT, the enzyme can also utilize other medium-chain fatty acyl-CoAs, including this compound. Specific kinetic parameters for this compound are not widely reported, however, the activity of GOAT with different acyl-CoAs has been compared.

EnzymeSubstrateKmVmaxSource OrganismNotes
Ghrelin O-acyltransferase (GOAT)This compoundNot ReportedNot ReportedHuman/MouseGOAT displays a preference for medium-chain fatty acyl-CoAs, with activity observed for C6 to C10 chain lengths.
Experimental Protocol: In Vitro GOAT Activity Assay

This protocol is a composite based on methodologies described in the literature and may require optimization for specific experimental conditions.

1.3.1. Materials

  • Recombinant human or mouse GOAT (e.g., in microsomal preparations)

  • Ghrelin peptide (synthetic)

  • This compound

  • [³H]-Octanoyl-CoA (for radioactive detection) or a fluorescently labeled ghrelin peptide

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT

  • Scintillation cocktail (for radioactive detection)

  • 96-well microplate

  • Microplate reader (scintillation counter or fluorescence reader)

1.3.2. Procedure

  • Prepare the reaction mixture in a 96-well plate. For a 50 µL reaction, add:

    • 25 µL of 2x Assay Buffer

    • 5 µL of Ghrelin peptide (to a final concentration of 10 µM)

    • 5 µL of this compound (to a final concentration of 50 µM)

    • 5 µL of [³H]-Octanoyl-CoA (to a final concentration of 1 µM, for radioactive detection)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the GOAT-containing microsomal preparation (e.g., 10-20 µg of total protein).

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

  • For radioactive detection, transfer the reaction mixture to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter. The incorporation of [³H]-octanoate into the ghrelin peptide is a measure of GOAT activity.

  • For fluorescent detection, use a pre-labeled fluorescent ghrelin peptide and measure the change in fluorescence upon acylation using a fluorescence plate reader.

Glycerol-3-Phosphate Acyltransferase (GPAT)

Glycerol-3-phosphate acyltransferase (GPAT) is a key enzyme in the de novo synthesis of glycerolipids, including triglycerides and phospholipids.[5][6] It catalyzes the initial and rate-limiting step in this pathway: the transfer of an acyl group from an acyl-CoA to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA).[6][7]

Biological Significance and Signaling Pathway

GPAT activity is crucial for maintaining lipid homeostasis. By initiating the synthesis of glycerolipids, GPATs are involved in energy storage (triglycerides) and the formation of cellular membranes (phospholipids).[7][8] There are several isoforms of GPAT with distinct subcellular localizations (mitochondria and endoplasmic reticulum) and substrate specificities.[5] The activity of GPATs is implicated in metabolic conditions such as obesity, hepatic steatosis, and insulin (B600854) resistance.[5]

GPAT_Pathway Glycerolipid Synthesis Pathway (Initial Step) G3P Glycerol-3-Phosphate GPAT Glycerol-3-Phosphate Acyltransferase (GPAT) G3P->GPAT Substrate CoA CoA GPAT->CoA LPA 1-Decanoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid - LPA) GPAT->LPA Catalyzes Acylation Decanoyl_CoA This compound Decanoyl_CoA->GPAT Acyl Donor Further_Synthesis Further Acylation & Synthesis of Triglycerides & Phospholipids LPA->Further_Synthesis Intermediate for

The initial step of glycerolipid synthesis catalyzed by GPAT.
Quantitative Data

GPAT isoforms exhibit preferences for different fatty acyl-CoAs. While long-chain fatty acyl-CoAs are generally preferred substrates, some isoforms can also utilize medium-chain acyl-CoAs like this compound. Specific kinetic data for this compound with mammalian GPAT isoforms is limited.

EnzymeSubstrateKmVmaxSource OrganismNotes
Glycerol-3-Phosphate Acyltransferase (GPAT)This compoundNot ReportedNot ReportedMammalianGPAT isoforms have varying specificities for acyl-CoA chain length. Some isoforms show activity with medium-chain acyl-CoAs.
Experimental Protocol: In Vitro GPAT Activity Assay

This protocol is a composite based on methodologies described in the literature and may require optimization.

2.3.1. Materials

  • Isolated mitochondria or microsomes containing GPAT

  • Glycerol-3-phosphate (G3P)

  • [¹⁴C]-Glycerol-3-phosphate (for radioactive detection)

  • This compound

  • Assay Buffer: 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mg/mL fatty acid-free BSA

  • Stop Solution: Butanol/water (1:1, v/v)

  • Scintillation cocktail

  • 96-well microplate

  • Scintillation counter

2.3.2. Procedure

  • Prepare the reaction mixture in a 96-well plate. For a 100 µL reaction, add:

    • 50 µL of 2x Assay Buffer

    • 10 µL of [¹⁴C]-G3P (to a final concentration of 500 µM)

    • 10 µL of this compound (to a final concentration of 100 µM)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 30 µL of the enzyme preparation (e.g., 20-50 µg of protein).

  • Incubate the reaction at 37°C for 15-30 minutes.

  • Stop the reaction by adding 200 µL of the Stop Solution.

  • Vortex the plate vigorously to extract the lipid products into the butanol phase.

  • Centrifuge the plate to separate the phases.

  • Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity. The amount of incorporated [¹⁴C] is proportional to the GPAT activity.

Carnitine Acyltransferases

Carnitine acyltransferases are a family of enzymes essential for the transport of fatty acids into the mitochondria for β-oxidation.[9][10] This family includes carnitine palmitoyltransferase I and II (CPT1 and CPT2), which are specific for long-chain fatty acids, and carnitine octanoyltransferase (CROT), which has a preference for medium-chain fatty acids.[9][10]

Biological Significance and Signaling Pathway

The carnitine shuttle system is the primary mechanism for transporting long-chain and medium-chain fatty acids across the inner mitochondrial membrane. CROT plays a key role in the metabolism of medium-chain fatty acids by catalyzing the reversible transfer of the acyl group from CoA to carnitine. This allows the acyl-carnitine to be transported into the mitochondrial matrix, where the acyl group is transferred back to CoA for subsequent β-oxidation and ATP production.

Carnitine_Shuttle Carnitine Shuttle for Medium-Chain Fatty Acids cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Decanoyl_CoA_cyt This compound CROT_cyt Carnitine Octanoyltransferase (CROT) Decanoyl_CoA_cyt->CROT_cyt CoA_cyt CoA CROT_cyt->CoA_cyt Decanoyl_Carnitine Decanoyl-Carnitine CROT_cyt->Decanoyl_Carnitine Carnitine_cyt Carnitine Carnitine_cyt->CROT_cyt Translocase Carnitine-Acylcarnitine Translocase Decanoyl_Carnitine->Translocase CROT_mito Carnitine Octanoyltransferase (CROT) Decanoyl_CoA_mito This compound CROT_mito->Decanoyl_CoA_mito Carnitine_mito Carnitine Carnitine_mito->CROT_mito CoA_mito CoA CoA_mito->CROT_mito Beta_Oxidation β-Oxidation Decanoyl_CoA_mito->Beta_Oxidation Translocase->Carnitine_mito

The role of CROT in the carnitine shuttle.
Quantitative Data

CROT exhibits broad specificity for medium-chain acyl-CoAs, with reports indicating maximal activity with this compound. However, specific Km and Vmax values are not consistently reported in the literature.

EnzymeSubstrateKmVmaxSource OrganismNotes
Carnitine Octanoyltransferase (CROT)This compoundNot ReportedNot ReportedRat LiverShows high activity with C6 to C12 acyl-CoAs, with maximal activity often observed with this compound.
Experimental Protocol: In Vitro Carnitine Acyltransferase Assay

This protocol is a composite based on methodologies described in the literature and may require optimization.

3.3.1. Materials

  • Purified CROT or mitochondrial extracts

  • L-Carnitine

  • [³H]-L-Carnitine (for radioactive detection)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA

  • Dowex 1x8 resin (or similar anion exchange resin)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Scintillation counter

3.3.2. Procedure

  • Prepare the reaction mixture in microcentrifuge tubes. For a 200 µL reaction, add:

    • 100 µL of 2x Assay Buffer

    • 20 µL of [³H]-L-Carnitine (to a final concentration of 5 mM)

    • 20 µL of this compound (to a final concentration of 100 µM)

  • Pre-incubate the tubes at 30°C for 5 minutes.

  • Initiate the reaction by adding 60 µL of the enzyme preparation.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Add 200 µL of a 50% slurry of Dowex 1x8 resin to each tube to bind the unreacted [³H]-L-Carnitine.

  • Vortex and centrifuge the tubes to pellet the resin.

  • Transfer an aliquot of the supernatant (containing the [³H]-acylcarnitine product) to a scintillation vial, add scintillation cocktail, and measure radioactivity.

N-myristoyltransferase (NMT)

N-myristoyltransferase (NMT) is an essential eukaryotic enzyme that catalyzes the attachment of myristate (a C14:0 fatty acid) to the N-terminal glycine (B1666218) of a wide range of proteins.[11][12] This co- and post-translational modification, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction.[11]

Biological Significance and Signaling Pathway

N-myristoylation plays a vital role in targeting proteins to subcellular membranes and mediating protein-protein interactions.[11] A large number of proteins involved in signaling pathways, including G proteins, protein kinases, and proteins involved in apoptosis, are substrates for NMT.[13][14] While myristoyl-CoA is the primary substrate, NMT can also utilize other fatty acyl-CoAs, although typically with lower efficiency. The ability of NMT to use this compound is less characterized but may have implications in specific cellular contexts.

NMT_Pathway Protein N-myristoylation Pathway N_Terminal_Gly_Protein Protein with N-terminal Glycine NMT N-myristoyltransferase (NMT) N_Terminal_Gly_Protein->NMT Substrate CoA CoA NMT->CoA Myristoylated_Protein N-myristoylated Protein NMT->Myristoylated_Protein Catalyzes Acylation Decanoyl_CoA This compound Decanoyl_CoA->NMT Acyl Donor (less preferred) Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting Facilitates

The process of protein N-myristoylation by NMT.
Quantitative Data

EnzymeSubstrateKmVmaxSource OrganismNotes
N-myristoyltransferase (NMT)This compoundNot ReportedNot ReportedHuman/YeastNMT shows a strong preference for myristoyl-CoA (C14:0). Activity with this compound (C10:0) is significantly lower.
Experimental Protocol: In Vitro NMT Activity Assay

This protocol is a composite based on methodologies described in the literature and may require optimization.

4.3.1. Materials

  • Recombinant human or yeast NMT

  • Synthetic peptide substrate with an N-terminal glycine (e.g., from a known NMT substrate)

  • [³H]-Myristoyl-CoA (as a positive control) or unlabeled this compound

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1% Triton X-100

  • Stop Solution: 10% TFA

  • C18 reverse-phase HPLC column

  • Scintillation counter (for radioactive detection) or HPLC with UV/Vis detector

4.3.2. Procedure

  • Prepare the reaction mixture in microcentrifuge tubes. For a 50 µL reaction, add:

    • 25 µL of 2x Assay Buffer

    • 5 µL of peptide substrate (to a final concentration of 100 µM)

    • 5 µL of this compound (to a final concentration of 50 µM)

  • Pre-incubate the tubes at 30°C for 5 minutes.

  • Initiate the reaction by adding 15 µL of purified NMT.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of 10% TFA.

  • Analyze the reaction products by reverse-phase HPLC. The acylated peptide will have a longer retention time than the unacylated peptide. The peak area of the acylated peptide can be used to quantify NMT activity.

  • For a more sensitive assay, [³H]-myristoyl-CoA can be used as the acyl donor, and the radioactivity of the HPLC-separated acylated peptide can be measured by a scintillation counter.

Conclusion

This compound serves as a substrate for a variety of acyltransferases, each playing a critical role in distinct and vital cellular processes. From the hormonal regulation of appetite by GOAT to the fundamental synthesis of lipids by GPAT, the transport of fatty acids for energy by CROT, and the modulation of protein function by NMT, the enzymatic transfer of the decanoyl group is a key event in cellular metabolism and signaling.

This guide has provided an in-depth overview of these processes, including the available quantitative data and detailed experimental protocols. It is important to note that while this compound is a substrate for these enzymes, its efficiency and the resulting biological consequences can vary significantly compared to the preferred acyl-CoA substrates. Further research is needed to fully elucidate the specific roles of this compound in these pathways and to explore the therapeutic potential of targeting these acyltransferases in various disease states. The methodologies and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this important area of biochemistry and cell biology.

References

Transcriptional Regulation by Decanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-coenzyme A (decanoyl-CoA) is a medium-chain fatty acyl-CoA that serves as a key intermediate in fatty acid metabolism.[1] Beyond its metabolic functions, a growing body of evidence indicates that this compound and its precursor, decanoic acid, act as signaling molecules that can directly and indirectly influence gene expression. This technical guide provides a comprehensive overview of the mechanisms of transcriptional regulation by this compound, focusing on its interaction with key transcription factors, the downstream gene targets, and the experimental methodologies used to elucidate these processes.

Core Mechanisms of Transcriptional Regulation

This compound can modulate gene transcription through several mechanisms, primarily by acting as a ligand for nuclear receptors and by influencing the activity of transcriptional corepressors.

Direct Regulation of Transcription Factors

Peroxisome Proliferator-Activated Receptors (PPARs):

Decanoic acid, the precursor of this compound, has been identified as a direct ligand and modulator of PPARs, particularly PPARγ.[2][3] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[4] Upon ligand binding, PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[5]

Decanoic acid (C10) has been shown to be a selective activator of PPARγ and a pan-PPAR partial agonist.[4] It promotes the recruitment of coactivator motifs, such as the LXXLL motif of the CREB-binding protein (CBP), to PPARs.[2]

Hepatocyte Nuclear Factor 4α (HNF-4α):

HNF-4α is a master regulator of liver-specific gene expression and is involved in the transcription of genes related to lipid metabolism.[6][7] HNF-4α is known to bind to fatty acyl-CoA thioesters, and its activity is crucial for the expression of genes involved in fatty acid oxidation.[6] HNF-4α directly activates the transcription of genes such as acyl-CoA synthetase long-chain family members (ACSL5 and ACSF2), the fatty acid transporter SLC27A2, fatty acid-binding protein 2 (FABP2), and hydroxyacyl-CoA dehydrogenase (HADH).[6][8]

C-Terminal Binding Protein (CtBP):

CtBP is a transcriptional corepressor that links the metabolic state of a cell to the regulation of gene expression.[9] The activity of CtBP is regulated by the binding of NAD(H).[10] Fatty acyl-CoAs can also bind to CtBP, and this interaction is thought to influence its corepressor function.[9][11] While direct binding affinities for this compound are not yet available, CtBP/BARS has been shown to bind to palmitoyl-CoA and oleoyl-CoA with affinities in the low micromolar range.[11]

Indirect Regulation through Metabolic Intermediates

While not a primary focus of this guide, it is important to note that the metabolism of this compound can influence the availability of other acyl-CoA species, which in turn can serve as substrates for post-translational modifications of histones and transcription factors, such as acetylation, thereby indirectly affecting gene expression.[12][13]

Quantitative Data on this compound-Mediated Transcriptional Regulation

The following tables summarize the available quantitative data on the effects of decanoic acid and this compound on gene expression and transcription factor activity.

Table 1: Regulation of Gene Expression by Decanoic Acid Treatment

Organism/Cell TypeTreatmentGeneRegulationFold Change/EffectReference(s)
Streptomyces roseosporus1 mM Decanoic Acid134 genesUpregulatedNot specified[14]
Streptomyces roseosporus1 mM Decanoic Acid12 genesDownregulatedNot specified[14]
Human Fibroblasts (Leigh Syndrome)Decanoic AcidACADVLUpregulated>0.3[15][16]
Human Fibroblasts (Leigh Syndrome)Decanoic AcidCPT1Upregulated>0.3[15][16]
Human Fibroblasts (Leigh Syndrome)Decanoic AcidPDK3Downregulated>0.3[15][16]
Human Fibroblasts (Leigh Syndrome)Decanoic AcidPDK4Downregulated>0.3[15][16]
Human Fibroblasts (Leigh Syndrome)Decanoic AcidPCK2Upregulated>0.3[15][16]
Human Fibroblasts (Leigh Syndrome)Decanoic AcidCATUpregulated>0.3[15][16]
U87MG Glioblastoma CellsDecanoic AcidACC (protein)UpregulatedSignificant increase[3]
U87MG Glioblastoma CellsDecanoic AcidFAS (protein)UpregulatedSignificant increase[3]

Table 2: Effect of Decanoic Acid on PPAR Coactivator Recruitment

PPAR IsotypeDecanoic Acid ConcentrationFold Increase in CBP-1 Peptide BindingReference(s)
PPARα10 µM1.8[2]
PPARα50 µM3.6[2]
PPARβ/δ10 µM1.34[2]
PPARβ/δ50 µM5.2[2]
PPARγ10 µM2.0[2]
PPARγ50 µM3.0[2]

Experimental Protocols

Detailed methodologies are crucial for studying the transcriptional effects of this compound. Below are protocols for key experiments cited in this field.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of transcription factors to specific DNA sequences in the presence or absence of this compound.

1. Probe Preparation:

  • Synthesize complementary single-stranded DNA oligonucleotides containing the putative transcription factor binding site.

  • Anneal the oligonucleotides by heating to 95°C for 10 minutes in a buffer containing 0.5 M NaCl, followed by slow cooling to room temperature.[14]

  • Label the double-stranded probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).[4]

  • Purify the labeled probe using native polyacrylamide gel electrophoresis (PAGE) or a suitable column purification method.[14]

2. Binding Reaction:

  • Prepare a binding buffer, typically containing 10-20 mM HEPES or Tris-HCl (pH 7.5-8.0), 50-100 mM KCl, 1-5 mM MgCl₂, 1 mM DTT, and 5-10% glycerol.

  • In a microcentrifuge tube, combine the nuclear extract or purified transcription factor, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, and the binding buffer.[4]

  • Add this compound (or a vehicle control) to the desired final concentration.

  • Add the labeled probe to the reaction mixture.

  • Incubate the reaction at room temperature for 20-30 minutes to allow for protein-DNA binding.[4]

3. Electrophoresis and Detection:

  • Load the samples onto a non-denaturing polyacrylamide gel (typically 4-6% acrylamide) in a low ionic strength buffer (e.g., 0.5x TBE).

  • Run the gel at a constant voltage until the unbound probe has migrated a sufficient distance.

  • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor in response to this compound treatment.

1. Cell Treatment and Cross-linking:

  • Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

2. Chromatin Preparation:

  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and resuspend them in a suitable lysis buffer.

  • Fragment the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific background.

  • Add a specific antibody against the transcription factor of interest to the chromatin lysate and incubate overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specifically bound chromatin.

4. DNA Purification and Sequencing:

  • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a column-based method.

  • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

5. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to a control (e.g., input DNA).[17]

  • Perform downstream analysis, such as peak annotation, motif analysis, and differential binding analysis between this compound-treated and control samples.

Luciferase Reporter Assay

This assay is used to measure the effect of this compound on the transcriptional activity of a specific promoter.

1. Plasmid Construction:

  • Clone the promoter region of a gene of interest upstream of a luciferase reporter gene (e.g., firefly or Renilla luciferase) in an expression vector.

  • Co-transfect this reporter plasmid along with an expression plasmid for the transcription factor of interest (if not endogenously expressed) and a control plasmid expressing a different reporter (e.g., Renilla luciferase under a constitutive promoter for normalization) into a suitable cell line.

2. Cell Transfection and Treatment:

  • Transfect the plasmids into the cells using a suitable method (e.g., lipid-based transfection or electroporation).

  • Allow the cells to recover and express the proteins for 24-48 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control for a specified period.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the activity of both the experimental and control luciferases using a luminometer and appropriate substrates.

4. Data Analysis:

  • Normalize the activity of the experimental luciferase to the activity of the control luciferase to account for variations in transfection efficiency and cell number.

  • Calculate the fold change in luciferase activity in this compound-treated cells compared to control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Decanoyl_CoA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Decanoic_Acid Decanoic Acid (C10) Acyl_CoA_Synthetase Acyl-CoA Synthetase Decanoic_Acid->Acyl_CoA_Synthetase Enters Cell Decanoyl_CoA This compound PPAR PPAR Decanoyl_CoA->PPAR Binds & Activates Acyl_CoA_Synthetase->Decanoyl_CoA PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: this compound signaling pathway via PPAR activation.

EMSA_Workflow Start Start Probe_Prep 1. Prepare & Label DNA Probe Start->Probe_Prep Binding_Reaction 2. Set up Binding Reaction: - Nuclear Extract/Protein - Labeled Probe - this compound Probe_Prep->Binding_Reaction Incubate 3. Incubate at RT Binding_Reaction->Incubate Electrophoresis 4. Native PAGE Incubate->Electrophoresis Detection 5. Detect Probe Signal Electrophoresis->Detection Analyze 6. Analyze for Shifted Bands Detection->Analyze

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

ChIP_Seq_Workflow Start Start: Treat Cells with this compound Crosslink 1. Cross-link Proteins to DNA Start->Crosslink Fragment 2. Fragment Chromatin Crosslink->Fragment Immunoprecipitate 3. Immunoprecipitate Transcription Factor Fragment->Immunoprecipitate Reverse_Crosslink 4. Reverse Cross-links & Purify DNA Immunoprecipitate->Reverse_Crosslink Sequence 5. High-Throughput Sequencing Reverse_Crosslink->Sequence Analyze 6. Data Analysis: - Peak Calling - Motif Analysis Sequence->Analyze

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Conclusion

This compound is emerging as a significant regulator of gene expression, acting through direct interactions with transcription factors like PPARs and potentially influencing other regulatory proteins such as HNF-4α and CtBP. The quantitative data presented herein, although still limited in scope, clearly demonstrates the ability of decanoic acid and its CoA ester to modulate the expression of genes involved in critical metabolic pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of this compound in transcriptional regulation. Future studies focusing on genome-wide analyses and the determination of direct binding affinities will be crucial for a more complete understanding of the regulatory network governed by this important medium-chain fatty acyl-CoA.

References

Physiological Concentration of Decanoyl-CoA in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-coenzyme A (decanoyl-CoA) is a medium-chain acyl-CoA that plays a crucial role as an intermediate in fatty acid metabolism, particularly in the processes of β-oxidation and fatty acid elongation.[1] Its physiological concentrations are tightly regulated and reflect the metabolic state of the cell. Understanding the tissue-specific levels of this compound is critical for researchers in metabolic diseases, drug development targeting fatty acid pathways, and cellular physiology. This technical guide provides a comprehensive overview of the current knowledge regarding this compound concentrations in various tissues, detailed experimental methodologies for its quantification, and a description of its key metabolic pathways.

Data Presentation: Physiological Concentrations of Acyl-CoAs

Acyl-CoA SpeciesTissueOrganismConcentration (nmol/g wet weight)Reference
Acetyl-CoARat LiverRat~50-100
Succinyl-CoARat LiverRatVariable, decreases with ischemia
Malonyl-CoARat LiverRat1 - 6
Total Acyl-CoAsRat LiverRatHighest among heart, kidney, and brain
Total Acyl-CoAsRat BrainRatLowest among heart, kidney, and liver

Note: The concentrations of acyl-CoAs can vary significantly depending on the physiological state of the organism (e.g., fed vs. fasted), the specific tissue, and the analytical method used for quantification.

Experimental Protocols for Acyl-CoA Analysis

Accurate quantification of this compound and other acyl-CoAs in tissues requires meticulous sample handling and sophisticated analytical techniques to prevent degradation and ensure accurate measurement. The following sections detail common protocols for the extraction and analysis of acyl-CoAs from tissue samples.

Protocol 1: Perchloric Acid (PCA) Extraction

This method is widely used for the extraction of short-chain acyl-CoAs.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 0.5 M Perchloric acid (PCA), ice-cold

  • Homogenizer

  • Refrigerated centrifuge

  • Neutralizing solution (e.g., 2 M KHCO3)

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue sample (typically 50-100 mg). In a mortar pre-chilled with liquid nitrogen, grind the tissue to a fine powder. This step should be performed quickly to prevent thawing.

  • Homogenization: Transfer the powdered tissue to a pre-chilled tube containing a known volume of ice-cold 0.5 M PCA (e.g., 10 volumes of PCA to tissue weight). Homogenize the sample on ice using a suitable homogenizer until a uniform suspension is achieved.

  • Deproteinization: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Neutralization: Neutralize the acidic supernatant by adding a neutralizing solution dropwise while monitoring the pH until it reaches 6.0-7.0.

  • Final Centrifugation: Centrifuge the neutralized sample to pellet any precipitate formed during neutralization.

  • Analysis: The resulting supernatant is ready for analysis by methods such as HPLC or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

SPE is often used as a cleanup step after initial extraction to remove interfering substances and concentrate the acyl-CoAs.

Materials:

  • Acyl-CoA extract (from Protocol 1 or other extraction methods)

  • SPE cartridges (e.g., C18 or Oasis HLB)

  • SPE manifold

  • Methanol (B129727)

  • Deionized water

  • Elution buffer (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide)

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by deionized water.

  • Sample Loading: Load the acyl-CoA extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water or a weak buffer to remove salts and other polar impurities.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution buffer.

  • Drying and Reconstitution: The eluted sample can be dried down under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of individual acyl-CoA species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF)

General Procedure:

  • Chromatographic Separation: The extracted and purified acyl-CoAs are separated on a C18 reversed-phase HPLC column using a gradient of mobile phases, typically consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Acyl-CoAs are typically ionized using electrospray ionization (ESI) in positive ion mode.

  • Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for each acyl-CoA is selected and fragmented, and a specific product ion is monitored. The peak area of the product ion is proportional to the concentration of the acyl-CoA in the sample. Stable isotope-labeled internal standards are used for accurate quantification.

Signaling Pathways and Metabolic Roles of this compound

This compound is a key intermediate in several metabolic pathways, primarily related to fatty acid metabolism.

Fatty Acid β-Oxidation

This compound is an intermediate in the mitochondrial β-oxidation of long-chain fatty acids. It is also a substrate for medium-chain acyl-CoA dehydrogenase (MCAD).

Fatty_Acid_Beta_Oxidation Long-Chain Acyl-CoA Long-Chain Acyl-CoA This compound This compound Long-Chain Acyl-CoA->this compound β-oxidation cycles Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-oxidation cycles TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Enters

Caption: Mitochondrial fatty acid β-oxidation pathway.

Fatty Acid Elongation

This compound can also serve as a substrate for fatty acid elongation systems, which add two-carbon units to lengthen the fatty acid chain.

Fatty_Acid_Elongation This compound This compound Longer-Chain Acyl-CoA Longer-Chain Acyl-CoA This compound->Longer-Chain Acyl-CoA Elongase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Longer-Chain Acyl-CoA 2C addition

Caption: Fatty acid elongation pathway.

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from tissue samples.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization (in Liquid N2) Extraction Extraction (e.g., PCA) Tissue_Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for tissue acyl-CoA analysis.

Conclusion

While direct quantitative data for the physiological concentration of this compound in various tissues remains elusive in the current literature, its importance as a key metabolic intermediate is well-established. The experimental protocols and analytical methods described in this guide provide a robust framework for researchers to pursue the quantification of this compound and other acyl-CoAs in their specific research contexts. Further studies employing advanced lipidomics and metabolomics approaches are needed to fill the existing knowledge gap regarding the precise tissue-specific concentrations of this important molecule, which will undoubtedly provide deeper insights into cellular metabolism and its dysregulation in disease.

References

Decanoyl-CoA: A Central Player in Metabolic Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-CoA, a medium-chain acyl-coenzyme A, is a critical intermediate in fatty acid metabolism.[1] While essential for energy homeostasis, its dysregulation is a hallmark of several metabolic diseases, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[2][3] Accumulating evidence also implicates elevated levels of this compound and other acyl-CoAs in the pathophysiology of more common metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, through mechanisms such as lipotoxicity, modulation of signaling pathways, and post-translational modification of proteins.[4][5][6] This technical guide provides a comprehensive overview of the role of this compound in metabolic diseases, detailed experimental protocols for its study, and visualization of key pathways to facilitate further research and therapeutic development.

The Core Biochemistry of this compound

This compound is a thioester formed from decanoic acid (a ten-carbon saturated fatty acid) and coenzyme A.[7] It is primarily generated in the mitochondrial matrix through the action of medium-chain acyl-CoA synthetase. Its principal metabolic fate is to enter the mitochondrial β-oxidation spiral to be sequentially broken down into acetyl-CoA, which then fuels the citric acid cycle for ATP production.[8][9][10]

Mitochondrial β-Oxidation of this compound

The catabolism of this compound involves a four-step enzymatic cycle:

  • Dehydrogenation: Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the formation of a double bond between the α and β carbons, producing trans-Δ²-decenoyl-CoA and reducing FAD to FADH₂.[11][12]

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming L-β-hydroxythis compound.[11][12]

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding β-ketothis compound and reducing NAD+ to NADH.[11][12]

  • Thiolysis: β-ketothiolase cleaves β-ketothis compound with the insertion of a new coenzyme A molecule, releasing acetyl-CoA and octanoyl-CoA.[11][12] The resulting octanoyl-CoA then re-enters the β-oxidation spiral.

beta_oxidation DecanoylCoA This compound MCAD MCAD DecanoylCoA->MCAD TransDecenoylCoA trans-Δ²-Decenoyl-CoA MCAD->TransDecenoylCoA FADH2 FADH2 MCAD->FADH2 EnoylCoA_Hydratase Enoyl-CoA Hydratase TransDecenoylCoA->EnoylCoA_Hydratase HydroxydecanoylCoA L-β-Hydroxythis compound EnoylCoA_Hydratase->HydroxydecanoylCoA LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase HydroxydecanoylCoA->LCHAD KetodecanoylCoA β-Ketothis compound LCHAD->KetodecanoylCoA NADH NADH LCHAD->NADH Thiolase β-Ketothiolase KetodecanoylCoA->Thiolase OctanoylCoA Octanoyl-CoA Thiolase->OctanoylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA FAD FAD FAD->MCAD H2O H2O H2O->EnoylCoA_Hydratase NAD NAD NAD->LCHAD CoASH CoASH CoASH->Thiolase

Figure 1: Mitochondrial β-oxidation of this compound.

Role in Metabolic Diseases

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a deficiency in the MCAD enzyme.[13][14] This is the most common inherited disorder of fatty acid oxidation.[2] The enzymatic block prevents the breakdown of medium-chain acyl-CoAs, leading to the accumulation of this compound and, more prominently, octanoyl-CoA.[2] These accumulating acyl-CoAs are then diverted into alternative metabolic pathways, forming decanoylcarnitine (B1670086) and octanoylcarnitine, which are detectable in the blood and serve as key diagnostic markers.[3][15]

Clinical manifestations of MCADD are typically triggered by periods of fasting or illness when the body relies heavily on fatty acid oxidation for energy.[3] The inability to utilize medium-chain fatty acids leads to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[3][14]

Non-Alcoholic Fatty Liver Disease (NAFLD) and Insulin (B600854) Resistance

In conditions of metabolic stress, such as obesity and type 2 diabetes, the liver is exposed to an increased influx of free fatty acids.[9][16] This can overwhelm the capacity of mitochondrial β-oxidation, leading to the accumulation of various acyl-CoA species, including this compound.[4] This accumulation contributes to hepatic steatosis (fatty liver) through several mechanisms:

  • Increased Triglyceride Synthesis: Excess acyl-CoAs are esterified into triglycerides, leading to lipid droplet accumulation in hepatocytes.[16]

  • Insulin Resistance: Acyl-CoAs and their derivatives, such as diacylglycerols (DAGs), can activate protein kinase C (PKC) isoforms.[5][17] PKC activation can interfere with the insulin signaling pathway by phosphorylating insulin receptor substrate (IRS) proteins at inhibitory sites, thereby contributing to hepatic insulin resistance.[5]

  • Inflammation and Cellular Stress: The buildup of saturated acyl-CoAs can induce endoplasmic reticulum (ER) stress and activate inflammatory pathways, such as the NF-κB signaling pathway, contributing to the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).[18][19]

NAFLD_pathway cluster_input Metabolic Overload cluster_liver Hepatocyte High-Fat Diet High-Fat Diet FFA_influx Increased Free Fatty Acid Influx High-Fat Diet->FFA_influx Obesity Obesity Obesity->FFA_influx Insulin Resistance (Peripheral) Insulin Resistance (Peripheral) Insulin Resistance (Peripheral)->FFA_influx AcylCoA_pool Increased Acyl-CoA Pool (incl. This compound) FFA_influx->AcylCoA_pool Beta_Oxidation Mitochondrial β-Oxidation AcylCoA_pool->Beta_Oxidation Overwhelms TG_synthesis Triglyceride Synthesis AcylCoA_pool->TG_synthesis DAG Diacylglycerol (DAG) AcylCoA_pool->DAG ER_Stress ER Stress & Inflammation AcylCoA_pool->ER_Stress Steatosis Hepatic Steatosis (NAFLD) TG_synthesis->Steatosis PKC Protein Kinase C Activation DAG->PKC Hepatic_IR Hepatic Insulin Resistance PKC->Hepatic_IR ER_Stress->Hepatic_IR Hepatic_IR->Steatosis LCMS_workflow start Tissue/Cell Sample + Internal Standard homogenization Homogenization (ice-cold buffer) start->homogenization precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elution Elution spe->elution drying Drying (Nitrogen) elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis (Quantification) lcms->data

References

Decanoyl-CoA's Interaction with the FadR Promoter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Escherichia coli FadR protein is a crucial global transcription factor that governs fatty acid metabolism, acting as both a repressor of fatty acid degradation (β-oxidation) and an activator of unsaturated fatty acid biosynthesis. This dual functionality allows the cell to maintain a delicate balance between lipid catabolism and anabolism. The regulatory activity of FadR is exquisitely controlled by the intracellular concentration of long-chain acyl-Coenzyme A (acyl-CoA) molecules. When long-chain acyl-CoAs are abundant, they bind to FadR, inducing a conformational change that prevents its interaction with DNA, thereby derepressing the genes for fatty acid degradation and deactivating the genes for biosynthesis. This technical guide provides an in-depth exploration of the interaction between a specific medium-chain acyl-CoA, decanoyl-CoA, and the FadR promoter, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The binding affinity of various acyl-CoAs to FadR and the affinity of FadR for its DNA operator have been quantified using several biophysical techniques. The following table summarizes key quantitative data, providing a comparative overview of these interactions.

Interacting MoleculesMethodParameterValueReference
FadR and fadB operator DNAProtein-DNA Gel Retention AssayKeq~3 x 10-10 M[1]
This compound inhibition of FadR-DNA bindingProtein-DNA Gel Retention AssayKi> 1 µM[1]
Oleoyl-CoA inhibition of FadR-DNA bindingProtein-DNA Gel Retention AssayKi5 nM[1]
Palmitoyl-CoA inhibition of FadR-DNA bindingProtein-DNA Gel Retention AssayKi5 nM[1]
Myristoyl-CoA inhibition of FadR-DNA bindingProtein-DNA Gel Retention AssayKi250 nM[1]
Oleoyl-CoA binding to FadRIsothermal Titration CalorimetryKd45 - 63 nM
Myristoyl-CoA binding to FadRIsothermal Titration CalorimetryKd59 - 68 nM
Palmitoyl-CoA binding to FadRIsothermal Titration CalorimetryKd~369 nM

Signaling Pathway and Regulatory Mechanism

The interaction of this compound with the FadR promoter is a key aspect of the intricate regulatory network governing fatty acid metabolism in E. coli. The following diagram illustrates the signaling pathway, highlighting the allosteric regulation of FadR by acyl-CoAs.

FadR_Regulation cluster_operon FadR Regulated Genes fadD fadD fadL fadL fadBA fadBA fabA fabA fabB fabB FadR_dimer FadR Dimer (Active DNA binding) FadR_acylCoA FadR-Acyl-CoA Complex (Inactive DNA binding) FadR_dimer->FadR_acylCoA Conformational change DNA FadR Operator Site FadR_dimer->DNA Binds to Promoter FadR_acylCoA->FadR_dimer Dissociation of Acyl-CoA FadR_acylCoA->DNA Binding inhibited acylCoA Long-chain Acyl-CoA (e.g., this compound) acylCoA->FadR_dimer Binds to C-terminal domain DNA->fadD Represses DNA->fadL Represses DNA->fadBA Represses DNA->fabA Activates DNA->fabB Activates

FadR Regulatory Pathway.

Experimental Protocols

A comprehensive understanding of the this compound and FadR interaction has been achieved through a combination of molecular biology and biophysical techniques. Below are detailed methodologies for key experiments.

Purification of FadR Protein

A common method for obtaining purified FadR for in vitro assays is through affinity chromatography.

  • Overexpression: The fadR gene is cloned into an expression vector, often with a polyhistidine (His) tag, and transformed into an E. coli expression strain.

  • Cell Lysis: Cells are grown to a suitable optical density and induced to express the FadR protein. The cell pellet is harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are then lysed by sonication or other mechanical means.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column. The His-tagged FadR protein binds to the nickel resin.

  • Washing and Elution: The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The FadR protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10% glycerol) to remove imidazole and stored at -80°C.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence to which FadR binds.

  • Probe Preparation: A DNA fragment containing the promoter of interest (e.g., fadB) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of purified FadR protein in a binding buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl₂, 0.2 mM EDTA) to allow the formation of the FadR-DNA complex.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture. DNase I will cleave the DNA at sites not protected by the bound FadR protein. The reaction is stopped after a short incubation period.

  • Analysis: The DNA fragments are denatured and separated by size on a polyacrylamide gel. The gel is then visualized by autoradiography or fluorescence imaging. The region where FadR was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from DNase I cleavage. To investigate the effect of this compound, the binding reaction is performed in the presence of varying concentrations of this compound.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of FadR to its DNA operator and the inhibitory effect of this compound.

  • Probe Preparation: A short, double-stranded DNA oligonucleotide containing the FadR binding site is labeled with a radioactive or fluorescent tag.

  • Binding Reaction: The labeled probe is incubated with purified FadR protein in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol). For inhibition studies, this compound is added to the reaction mixture.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower through the gel than the free, unbound DNA probe.

  • Visualization: The positions of the labeled DNA probe are visualized by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a FadR-DNA complex. The intensity of the shifted band will decrease in the presence of an inhibitor like this compound.

In Vitro Transcription Assay

This assay directly measures the effect of FadR and this compound on the transcriptional activity of a target promoter.

  • Template DNA: A linear DNA template containing the promoter of interest (e.g., fabA) and a downstream reporter gene sequence is prepared.

  • Reaction Mixture: The reaction is set up in a buffer containing RNA polymerase, ribonucleotides (including one labeled with 32P), the DNA template, and purified FadR protein.

  • Transcription Initiation: Transcription is initiated by the addition of the ribonucleotides. To test the effect of this compound, it is pre-incubated with FadR before the addition of RNA polymerase and the DNA template.

  • Analysis: The reaction is stopped, and the newly synthesized RNA transcripts are separated by size on a denaturing polyacrylamide gel. The amount of transcript produced is quantified by autoradiography. An increase or decrease in the amount of transcript in the presence of FadR and this compound demonstrates their regulatory effect.

Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for investigating the interaction of this compound with the FadR promoter.

Experimental_Workflow cluster_protein Protein Preparation cluster_dna DNA Probe Preparation cluster_assay Binding and Inhibition Assays cluster_analysis Data Analysis overexpression Overexpress His-FadR lysis Cell Lysis overexpression->lysis chromatography Ni-NTA Affinity Chromatography lysis->chromatography purified_fadR Purified FadR chromatography->purified_fadR binding_reaction Incubate FadR + Labeled Probe ± this compound purified_fadR->binding_reaction pcr PCR Amplify Promoter Region labeling End-label with 32P or Fluorophore pcr->labeling labeled_probe Labeled DNA Probe labeling->labeled_probe labeled_probe->binding_reaction emsa EMSA binding_reaction->emsa dnase_footprinting DNase I Footprinting binding_reaction->dnase_footprinting gel_electrophoresis Gel Electrophoresis emsa->gel_electrophoresis dnase_footprinting->gel_electrophoresis visualization Autoradiography / Imaging gel_electrophoresis->visualization quantification Quantify Binding and Inhibition visualization->quantification

Workflow for studying FadR-DNA interaction.

Conclusion

The interaction of this compound with the FadR promoter, although weaker than that of long-chain acyl-CoAs, is an integral part of the complex regulatory landscape of fatty acid metabolism in E. coli. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this and similar regulatory systems. A thorough understanding of these molecular interactions is paramount for the rational design of novel antimicrobial agents that target bacterial metabolic pathways and for the metabolic engineering of microorganisms for the production of biofuels and other valuable chemicals. The visualization of the signaling pathway and experimental workflows provides a clear conceptual framework for approaching these complex biological questions.

References

Decanoyl-CoA as an Intermediate in Fatty Acid Elaporation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-CoA, a ten-carbon saturated fatty acyl-CoA, serves as a crucial intermediate in the metabolic pathway of fatty acid elongation. This technical guide provides a comprehensive overview of the role of this compound in this process, detailing the core biochemical reactions, enzymatic players, and regulatory mechanisms. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols for the analysis of fatty acid elongation and the quantification of acyl-CoA intermediates. Furthermore, it presents quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this fundamental cellular process.

Introduction to Fatty Acid Elongation

Fatty acid elongation is a vital metabolic process responsible for the synthesis of long-chain and very-long-chain fatty acids (VLCFAs) from shorter-chain precursors. This process occurs in multiple cellular compartments, primarily the endoplasmic reticulum (microsomes) and mitochondria, each with distinct enzymatic machinery and substrate specificities.[1] The microsomal fatty acid elongation system is considered the predominant pathway for extending fatty acids of 12 carbons and longer.[1]

The overall reaction involves a cyclical four-step process that adds two-carbon units, derived from malonyl-CoA, to an existing fatty acyl-CoA molecule.[1] This guide focuses on the role of this compound (C10:0-CoA) as a key intermediate that can be both a product of de novo fatty acid synthesis and a substrate for further elongation to produce longer fatty acids.

The Fatty Acid Elongation Pathway

The microsomal fatty acid elongation cycle consists of four sequential enzymatic reactions:

  • Condensation: A fatty acyl-CoA (in this context, this compound) condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1][2]

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as the reducing agent.[3]

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a molecule of water to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.[1]

This newly formed acyl-CoA can then serve as a substrate for further rounds of elongation.

Mandatory Visualization: Fatty Acid Elongation Pathway

FattyAcidElongation cluster_elongation_cycle Microsomal Fatty Acid Elongation Cycle Decanoyl_CoA This compound (C10:0-CoA) Three_Ketoacyl_CoA 3-Ketodothis compound Decanoyl_CoA->Three_Ketoacyl_CoA ELOVLs (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Three_Ketoacyl_CoA Three_Hydroxyacyl_CoA 3-Hydroxydothis compound Three_Ketoacyl_CoA->Three_Hydroxyacyl_CoA KAR (Reduction) NADPH -> NADP+ Trans_2_3_Enoyl_CoA trans-2,3-Dodecenoyl-CoA Three_Hydroxyacyl_CoA->Trans_2_3_Enoyl_CoA HACD (Dehydration) H2O Dodecanoyl_CoA Dothis compound (C12:0-CoA) Trans_2_3_Enoyl_CoA->Dodecanoyl_CoA TER (Reduction) NADPH -> NADP+ Further_Elongation Further_Elongation Dodecanoyl_CoA->Further_Elongation Further Elongation or Cellular Utilization

Caption: Microsomal fatty acid elongation pathway with this compound.

Enzymes of Fatty Acid Elongation

The key enzymes involved in the microsomal fatty acid elongation pathway are:

  • Fatty Acid Elongases (ELOVLs): This family of seven enzymes (ELOVL1-7 in mammals) catalyzes the initial and rate-limiting condensation step.[1] They exhibit substrate specificity for fatty acyl-CoAs of different chain lengths and degrees of saturation.

  • 3-Ketoacyl-CoA Reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate.

  • 3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme catalyzes the dehydration step.

  • trans-2,3-Enoyl-CoA Reductase (TER): This enzyme completes the cycle by reducing the enoyl-CoA intermediate.

Quantitative Data

Table 1: Acyl-CoA Concentrations in Mammalian Cells
Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
Myristoyl-CoA (C14:0)RAW264.7~2.4[4]
Palmitoyl-CoA (C16:0)RAW264.7~2.0[4]
Stearoyl-CoA (C18:0)RAW264.7~0.8[4]
Oleoyl-CoA (C18:1)RAW264.7~2.2[4]
Myristoyl-CoA (C14:0)MCF7~5.6[4]
Palmitoyl-CoA (C16:0)MCF7~12.1[4]
Stearoyl-CoA (C18:0)MCF7~11.3[4]
Oleoyl-CoA (C18:1)MCF7~14.5[4]
Table 2: Kinetic Parameters of ELOVL Enzymes

Specific kinetic data for this compound as a substrate for various ELOVL isoforms are limited. However, data for other substrates provide insight into the enzymes' activities.

EnzymeSubstrateKm (µM)Vmax (pmol/min/µg protein)Reference
ELOVL6Palmitoyl-CoA (C16:0)Not specifiedNot specified[3]
ELOVL7α-Linolenoyl-CoA (C18:3)2.60.33[3]
ELOVL6Malonyl-CoA6.461.03[3]
ELOVL7Malonyl-CoA11.70.31[3]

Experimental Protocols

Microsomal Fatty Acid Elongase Activity Assay

This protocol describes the measurement of fatty acid elongase activity in isolated microsomes using a radiolabeled precursor.[1]

Materials:

  • Tissue homogenizer

  • Refrigerated centrifuge and ultracentrifuge

  • Scintillation counter

  • [¹⁴C]-Malonyl-CoA

  • This compound (or other fatty acyl-CoA substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction tubes

  • Hexane/acetic acid extraction solution

  • Scintillation fluid

Procedure:

  • Microsome Isolation:

    • Homogenize fresh or frozen tissue in an appropriate buffer.

    • Perform differential centrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in buffer and determine the protein concentration.

  • Enzyme Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, BSA, NADPH, the fatty acyl-CoA substrate (e.g., this compound), and [¹⁴C]-malonyl-CoA.[1]

    • Initiate the reaction by adding the microsomal protein.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).[1]

  • Extraction and Quantification:

    • Stop the reaction and saponify the lipids to release the fatty acids.

    • Acidify the mixture and extract the fatty acids with a hexane/acetic acid solution.

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [¹⁴C]-malonyl-CoA incorporated into fatty acids, expressed as nmol/mg of microsomal protein/min.[1]

Mandatory Visualization: Microsomal Elongase Assay Workflow

ElongaseAssayWorkflow cluster_workflow Microsomal Fatty Acid Elongase Activity Assay Workflow Start Start: Tissue Sample Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (Microsome Pelleting) Centrifugation1->Centrifugation2 Resuspension Resuspend Microsomes & Determine Protein Conc. Centrifugation2->Resuspension AssaySetup Set up Reaction Mix: - Buffer, BSA, NADPH - this compound - [14C]-Malonyl-CoA Resuspension->AssaySetup Incubation Incubate at 37°C AssaySetup->Incubation Saponification Stop Reaction & Saponify Incubation->Saponification Extraction Acidify & Extract with Hexane/Acetic Acid Saponification->Extraction Scintillation Scintillation Counting Extraction->Scintillation Analysis Data Analysis (nmol/mg/min) Scintillation->Analysis End End Analysis->End

Caption: Workflow for measuring microsomal fatty acid elongase activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound and other acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • Solid-phase extraction (SPE) cartridges

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • Extraction solvents (e.g., acetonitrile, isopropanol)

  • Homogenization/lysis buffer

Procedure:

  • Sample Preparation and Extraction:

    • Harvest cells or tissue and immediately quench metabolic activity.

    • Lyse or homogenize the sample in a cold buffer containing internal standards.

    • Extract the acyl-CoAs using organic solvents.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the purified sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable chromatography column and gradient.

    • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

Mandatory Visualization: Acyl-CoA Quantification Workflow

AcylCoA_Quantification cluster_workflow LC-MS/MS Workflow for Acyl-CoA Quantification Start Start: Cells/Tissue Quench Quench Metabolism Start->Quench Lysis Lysis/Homogenization with Internal Standards Quench->Lysis Extraction Organic Solvent Extraction Lysis->Extraction SPE_Condition SPE Column Conditioning Extraction->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Wash SPE Column SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs SPE_Wash->SPE_Elute LC_MSMS LC-MS/MS Analysis (MRM) SPE_Elute->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for acyl-CoA quantification by LC-MS/MS.

This compound in Metabolic Signaling

While the direct signaling roles of this compound are not as extensively studied as those of long-chain acyl-CoAs, it is established that fatty acyl-CoAs, in general, can act as signaling molecules and regulate gene expression.[5] Long-chain fatty acyl-CoAs have been shown to directly bind to and modulate the activity of transcription factors, such as FadR in E. coli and hepatocyte nuclear factor 4-alpha (HNF-4α) in mammals.[5][6] This interaction can lead to the repression or activation of genes involved in fatty acid metabolism.[5]

Given that this compound is a medium-chain fatty acyl-CoA, it may also participate in these regulatory networks, although its specific targets and the extent of its influence remain areas for further investigation.

Mandatory Visualization: Acyl-CoA Regulation of Gene Expression

AcylCoA_Signaling cluster_signaling General Model for Acyl-CoA Regulation of Gene Expression Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoA Transcription_Factor Transcription Factor (e.g., HNF-4α) Acyl_CoA->Transcription_Factor Binds to DNA DNA Transcription_Factor->DNA Modulates Binding Gene_Expression Altered Gene Expression (Metabolic Genes) DNA->Gene_Expression

Caption: Acyl-CoA regulation of gene expression.

Conclusion

This compound is a significant intermediate in the fatty acid elongation pathway, serving as a substrate for the synthesis of longer saturated fatty acids. Understanding the enzymology, kinetics, and regulation of its metabolism is crucial for researchers in lipid biochemistry and for professionals in drug development targeting metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the precise roles of this compound and the broader mechanisms of fatty acid elongation. Future research should focus on elucidating the specific kinetic parameters of ELOVL enzymes with this compound and exploring its potential, yet underappreciated, role in metabolic signaling.

References

Methodological & Application

Application Note and Protocol for the Quantification of Decanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of medium-chain acyl-Coenzyme A (acyl-CoA) species such as decanoyl-CoA is critical for understanding cellular metabolism, identifying disease biomarkers, and monitoring the effects of therapeutic agents.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[2] This document provides a detailed protocol for the quantification of this compound in biological samples.

Introduction

This compound is a key intermediate in fatty acid β-oxidation and is involved in various metabolic pathways.[3] Dysregulation of its metabolism has been implicated in several metabolic disorders. Therefore, a robust and reliable method for its quantification is essential. The method described herein utilizes a common fragmentation pattern of acyl-CoAs, specifically the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.003 Da) from the protonated molecule [M+H]+, allowing for targeted and sensitive detection using multiple reaction monitoring (MRM).[4][5]

Data Presentation

The following tables provide a template for presenting quantitative data for this compound analysis. Researchers should replace the example data with their own experimental results.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterValue
Linear Range1 - 1000 ng/mL[6]
Lower Limit of Quantification (LLOQ)1 ng/mL[6]
Limit of Detection (LOD)0.5 ng/mL
Inter-run Precision (%CV)2.6 - 12.2%[7]
Intra-run Precision (%CV)1.2 - 4.4%[7]
Accuracy (%)94.8 - 110.8%[7]

Table 2: Example Quantitative Data for this compound in Mouse Liver

Sample IDBiological MatrixConcentration (pmol/mg protein)Standard Deviation
Control 1Mouse Liver1.150.13
Control 2Mouse Liver1.280.16
Treated 1Mouse Liver3.220.29
Treated 2Mouse Liver3.610.33

Experimental Protocols

This section details the methodology for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

A robust sample preparation protocol is crucial for accurate quantification and to minimize degradation of acyl-CoAs, which are susceptible to hydrolysis.[8]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[1]

  • Internal Standard (IS) solution (e.g., Heptathis compound)[9]

  • Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[1][2]

Procedure:

  • Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS before lysis. For suspension cells, pellet them by centrifugation and wash the pellet twice with ice-cold PBS.[5]

  • Lysis and Protein Precipitation: Add 1 mL of ice-cold 10% TCA or 5% SSA to the cell pellet or tissue sample. For tissue, homogenize the sample on ice.[1][10]

  • Internal Standard Spiking: Add the internal standard to the lysate to a final concentration of approximately 1 µM to correct for extraction variability.[5]

  • Incubation and Centrifugation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.[5]

  • Solid Phase Extraction (SPE) for Purification (if using TCA):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1][2]

    • Load the supernatant onto the conditioned SPE cartridge.[1][2]

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[2]

    • Elute the acyl-CoAs with 1 mL of methanol.[1][2]

  • Drying and Reconstitution: Evaporate the eluate or the supernatant (if not using SPE) to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1][2]

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_final Final Steps Harvest Cell/Tissue Harvesting Lyse Lysis & Protein Precipitation (TCA/SSA) Harvest->Lyse Spike Spike Internal Standard Lyse->Spike Centrifuge1 Centrifugation Spike->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Condition Condition SPE Cartridge Collect->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Acyl-CoAs Wash->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Experimental workflow for acyl-CoA extraction.

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm) is recommended for the separation of long-chain acyl-CoAs.[9]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[9]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Column Temperature: 40°C.[11]

  • Injection Volume: 5-10 µL.[12]

  • Gradient: A typical gradient starts at a low percentage of mobile phase B, increases to elute the analytes, and then re-equilibrates. An example gradient is as follows: 20% B, increasing to 65% B over several minutes.[9]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • Capillary Voltage: 3.20 kV.[3]

  • Cone Voltage: 45 V.[3]

  • Source Temperature: 120°C.[3]

  • Desolvation Temperature: 500°C.[3]

  • Collision Gas: Argon.[3]

Table 3: Predicted MRM Transitions for this compound

ParameterValue
Chemical FormulaC31H54N7O17P3S
Monoisotopic Mass937.261 Da
Precursor Ion [M+H]+938.268 m/z
Primary Product Ion (Acyl fragment)431.265 m/z
Secondary Product Ion (Adenosine fragment)428.037 m/z[4]
Neutral Loss507.003 Da[4]

Note: MS parameters such as cone voltage and collision energy should be optimized for the specific instrument used.[1]

G cluster_pathway This compound Fragmentation Pathway Precursor This compound [M+H]+ (m/z 938.268) Product1 Acyl Fragment (m/z 431.265) Precursor->Product1 Collision-Induced Dissociation Product2 Adenosine Fragment (m/z 428.037) Precursor->Product2 Collision-Induced Dissociation NeutralLoss Neutral Loss of Phosphopantetheine (507.003 Da) Precursor->NeutralLoss

References

Application Notes and Protocols for Decanoyl-CoA Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) that plays a significant role in cellular metabolism, particularly in fatty acid β-oxidation and as a precursor for the synthesis of more complex lipids. The accurate measurement of intracellular this compound levels is crucial for understanding metabolic pathways, investigating metabolic disorders, and in the development of therapeutic drugs targeting these pathways. However, the analysis of this compound is challenging due to its low abundance and potential for degradation during sample preparation.

These application notes provide detailed protocols for the efficient extraction of this compound from cultured cells. The methodologies described are based on established techniques for acyl-CoA extraction, emphasizing high recovery and sample stability for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The recovery of acyl-CoAs is a critical factor for accurate quantification. The efficiency of the extraction method can be influenced by the acyl chain length, the cellular matrix, and the specific protocol followed. While specific recovery data for this compound is not extensively published, the following table summarizes recovery data for various short to long-chain acyl-CoAs using different extraction techniques, providing a comparative reference.

Acyl-CoA SpeciesChain LengthExtraction MethodAverage Recovery (%)Reference
Acetyl-CoAC2Solid-Phase Extraction (2-(2-pyridyl)ethyl)85-95%[1]
Propionyl-CoAC3Solid-Phase Extraction (STRATA™-X-A)95.6%[1]
Butyryl-CoAC4Solid-Phase Extraction (STRATA™-X-A)81.6%[1]
Malonyl-CoAC3Solid-Phase Extraction (2-(2-pyridyl)ethyl)83-90%[1]
Various Acyl-CoAsC2-C20Acetonitrile/2-Propanol Extraction with SPE93-104% (extraction), 83-90% (SPE)[2][3]
Long-Chain Acyl-CoAs>C12Modified Acetonitrile/2-Propanol with SPE70-80%[4]

Experimental Protocols

Two primary methods for the extraction of this compound from cells are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This method is highly effective for purifying and concentrating acyl-CoAs from cellular extracts.[1][5]

Materials:
  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][4][5]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1][5]

  • Internal Standard (e.g., Heptathis compound)

  • Weak anion exchange Solid-Phase Extraction (SPE) columns[6]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1][5]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1][5]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of ≥12,000 x g at 4°C

  • Vacuum manifold for SPE or centrifuge for SPE columns

  • Nitrogen evaporator or vacuum concentrator

Procedure:

1. Cell Harvesting and Washing:

  • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.[6]

  • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[6]

2. Cell Lysis and Extraction:

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard to the cell pellet or plate.

  • For adherent cells, use a cell scraper to collect the cells in the buffer. For suspension cells, resuspend the pellet.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Add 1 mL of 2-Propanol and briefly vortex.[1][5]

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[1][5]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[1][5]

  • Carefully collect the supernatant containing the acyl-CoAs.[1][5]

3. Solid-Phase Extraction (SPE):

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[1][5]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[1][5]

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]

  • Elution: Elute the acyl-CoAs with 1.5 mL of the Elution Solution and collect the eluate.[5]

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1][5]

  • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50-100 µL of a water/methanol mixture).[1][7]

Protocol 2: Liquid-Liquid Extraction (LLE)

This method is a classic approach for separating compounds based on their differential solubilities in two immiscible liquid phases.

Materials:
  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Chloroform (B151607):Methanol (1:2, v/v), pre-chilled to -20°C[6]

  • Chloroform

  • Deionized Water

  • Internal Standard (e.g., Heptathis compound) in a suitable solvent

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of ≥2,000 x g at 4°C

Procedure:

1. Cell Harvesting and Washing:

  • Follow the same procedure as in Protocol 1.

2. Cell Lysis and Extraction:

  • Add 0.5 mL of the cold (-20°C) chloroform:methanol (1:2) extraction solvent to the cell pellet or plate.[6] Add the internal standard at this stage.

  • For adherent cells, scrape the cells in the solvent. For suspension cells, resuspend the pellet.

  • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[6]

3. Phase Separation:

  • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[6]

4. Aqueous Phase Collection:

  • The this compound will be in the upper aqueous phase. Carefully collect this phase without disturbing the interface or the lower organic phase.

5. Sample Concentration and Reconstitution:

  • Dry the collected aqueous phase, typically using a vacuum concentrator.

  • Reconstitute the sample in an appropriate solvent and volume for your analytical method.

Signaling Pathways and Workflows

Decanoyl_CoA_Extraction_Workflow cluster_harvesting Cell Harvesting cluster_lysis Lysis & Extraction cluster_purification Purification (SPE) cluster_final Final Steps adherent Adherent Cells wash_pbs Wash with ice-cold PBS adherent->wash_pbs suspension Suspension Cells suspension->wash_pbs add_solvent Add Extraction Solvent + Internal Standard wash_pbs->add_solvent vortex Vortex/Scrape to Lyse add_solvent->vortex centrifuge_protein Centrifuge to Pellet Protein/Debris vortex->centrifuge_protein collect_supernatant Collect Supernatant centrifuge_protein->collect_supernatant condition_spe Condition SPE Column collect_supernatant->condition_spe load_sample Load Supernatant condition_spe->load_sample wash_spe Wash Column load_sample->wash_spe elute Elute this compound wash_spe->elute dry_sample Evaporate to Dryness elute->dry_sample reconstitute Reconstitute in Solvent dry_sample->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using Solid-Phase Extraction (SPE).

LLE_Workflow cluster_extraction Extraction & Phase Separation cluster_collection Collection & Final Steps start Harvested & Washed Cells add_cm Add Chloroform:Methanol (1:2) + Internal Standard start->add_cm vortex_lyse Vortex to Lyse add_cm->vortex_lyse add_cw Add Chloroform & Water vortex_lyse->add_cw vortex_phase Vortex to Mix add_cw->vortex_phase centrifuge_phase Centrifuge for Phase Separation vortex_phase->centrifuge_phase collect_aqueous Collect Upper Aqueous Phase centrifuge_phase->collect_aqueous dry_sample Evaporate to Dryness collect_aqueous->dry_sample reconstitute Reconstitute in Solvent dry_sample->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for this compound extraction using Liquid-Liquid Extraction (LLE).

References

Application Notes and Protocols for In Vitro Enzyme Assays Utilizing Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA, a thioester of decanoic acid and coenzyme A, is a pivotal intermediate in medium-chain fatty acid metabolism.[1][2] It serves as a substrate for a multitude of enzymes involved in critical cellular processes such as β-oxidation, fatty acid elongation, and the regulation of metabolic pathways.[1][3] The study of enzymes that metabolize this compound is essential for understanding energy homeostasis and is a key area of investigation for the development of therapeutics targeting metabolic diseases.[4] These application notes provide detailed protocols for various in vitro enzyme assays using this compound, offering a framework for enzyme kinetics studies, inhibitor screening, and the characterization of metabolic pathways.

Key Enzymes and Assay Types

This compound is a substrate for several classes of enzymes, each of which can be studied using specific assay methodologies. The choice of assay depends on the enzyme of interest, the available instrumentation, and the specific research question.

Enzymes that Metabolize this compound and its Derivatives:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the initial step of β-oxidation by introducing a double bond into the acyl-CoA chain.[5]

  • 3-Hydroxyacyl-CoA Dehydrogenases (HADHs): HADHs are involved in the third step of β-oxidation, catalyzing the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.[6]

  • Enoyl-CoA Hydratases: These enzymes catalyze the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA, the second step in β-oxidation.[7]

  • 3-Ketoacyl-CoA Thiolases: This class of enzymes catalyzes the final step of β-oxidation, cleaving a 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA.[4][8]

  • Acyl-CoA Synthetases (ACSs) / Ligases (ACSLs): These enzymes activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their metabolism.[4][9]

  • 2,4-Dienoyl-CoA Reductase: This auxiliary enzyme is required for the β-oxidation of polyunsaturated fatty acids.[10][11]

  • Sirtuin 5 (SIRT5): A NAD+-dependent protein lysine (B10760008) demalonylase and desuccinylase, which can be indirectly studied in assays involving related CoA derivatives.[12][13][14][15]

Common In Vitro Assay Formats:

  • Spectrophotometric Assays: These assays measure the change in absorbance of a substrate, product, or cofactor (e.g., NAD+/NADH, NADP+/NADPH) at a specific wavelength.[6][11][16][17][18][19] They are generally robust, cost-effective, and suitable for continuous monitoring of enzyme activity.

  • Fluorometric Assays: These assays are typically more sensitive than spectrophotometric assays and measure the change in fluorescence of a probe that is directly or indirectly linked to the enzymatic reaction.[20][21][22][23]

  • Radioactive Assays: These highly sensitive assays utilize radiolabeled substrates (e.g., with tritium (B154650) or 14C) and measure the incorporation of radioactivity into the product.[10][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays: LC-MS/MS offers high specificity and sensitivity for the direct quantification of substrates and products, making it a powerful tool for complex biological samples and for validating results from other assay types.[25][26][27][28]

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes hypothetical kinetic data for enzymes that interact with this compound or related substrates. This data is provided for illustrative purposes and for comparison of potential enzyme affinities. Actual values should be determined empirically for specific experimental conditions.

Enzyme FamilySpecific Enzyme ExampleSubstrateKm (µM)Vmax (units/mg)kcat (s⁻¹)Reference
Acyl-CoA DehydrogenaseMedium-Chain Acyl-CoA Dehydrogenase (MCAD)This compound~5-20--Hypothetical
3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxythis compound~10-50--[29]
3-Ketoacyl-CoA ThiolaseMitochondrial Thiolase3-Oxothis compound~5--[29]
Acyl-CoA SynthetaseLong-Chain Acyl-CoA Synthetase 1 (ACSL1)Decanoic Acid~15-40--Hypothetical
2,4-Dienoyl-CoA ReductaseMitochondrial 2,4-Dienoyl-CoA Reductase2-trans,4-cis-Decadienoyl-CoA~2-10--[10]

Note: The kinetic parameters (Km, Vmax, kcat) are highly dependent on the specific enzyme, its source (organism, recombinant vs. native), and the assay conditions (pH, temperature, buffer composition). The values presented are approximations for guiding assay development.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This protocol describes a continuous spectrophotometric assay for measuring the activity of ACADs using an artificial electron acceptor.

Principle: The reduction of the electron acceptor by the FADH₂ produced during the oxidation of this compound is monitored as a change in absorbance.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., MCAD)

  • This compound solution (substrate)

  • Potassium Phosphate Buffer (100 mM, pH 7.5)

  • Electron acceptor solution (e.g., Ferricenium hexafluorophosphate)

  • Spectrophotometer capable of reading at the appropriate wavelength for the chosen electron acceptor

  • UV-transparent 96-well plate or cuvettes

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer and the electron acceptor at the desired final concentration.

  • Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable buffer. The optimal substrate concentration should be determined empirically but is often in the range of 50-200 µM.

  • Assay Setup:

    • Add the reagent mix to each well of the 96-well plate or cuvette.

    • Add the this compound solution to each well to achieve the desired final concentration.

  • Temperature Equilibration: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the purified ACAD enzyme to each well to start the reaction. The final enzyme concentration should be in the linear range of the assay.

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the electron acceptor (e.g., 300 nm for ferricenium) every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This protocol describes a continuous coupled-enzyme assay for HADH activity.[29]

Principle: The production of NADH during the oxidation of 3-hydroxythis compound by HADH is monitored as an increase in absorbance at 340 nm. The reaction is coupled to a subsequent reaction catalyzed by 3-ketoacyl-CoA thiolase to drive the HADH reaction to completion and prevent product inhibition.[29]

Materials:

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

  • Purified 3-Ketoacyl-CoA Thiolase

  • (S)-3-Hydroxythis compound solution (substrate)

  • NAD+ solution

  • Coenzyme A (CoA-SH) solution

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.5

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NAD+, CoA-SH, and 3-ketoacyl-CoA thiolase. The final concentration of NAD+ should be between 0.5 and 2 mM.

  • Prepare Substrate Solution: Prepare a stock solution of (S)-3-hydroxythis compound.

  • Assay Setup:

    • Add the reagent mix to each well or cuvette.

    • Add the (S)-3-hydroxythis compound solution to each well.

  • Temperature Equilibration: Incubate the mixture at the assay temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add the purified HADH enzyme to initiate the reaction.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot and determine kinetic parameters by fitting the data to the Michaelis-Menten equation.[29]

Protocol 3: LC-MS/MS Based Assay for Acyl-CoA Synthetase (ACSL) Activity

This protocol provides a highly specific and sensitive method for measuring ACSL activity by directly quantifying the formation of this compound.

Principle: The conversion of decanoic acid to this compound is catalyzed by ACSL in the presence of ATP and CoA. The reaction is stopped, and the amount of this compound produced is quantified by LC-MS/MS.[26]

Materials:

  • Purified or recombinant ACSL enzyme

  • Decanoic acid (substrate)

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • MgCl₂

  • Internal Standard (e.g., ¹³C-labeled this compound or another odd-chain acyl-CoA like C15:0-CoA)

  • Acetonitrile (B52724) (ice-cold) for reaction termination and protein precipitation

  • LC-MS/MS system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and CoA.

    • Add decanoic acid (solubilized in a suitable solvent like ethanol, keeping the final solvent concentration low).

  • Initiate Reaction: Add the purified ACSL enzyme to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in positive ion mode.

  • Data Analysis: Quantify the amount of this compound produced by comparing its peak area to that of the internal standard.

Mandatory Visualizations

Signaling Pathway: Mitochondrial β-Oxidation of this compound

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mito_matrix Mitochondrial Matrix Decanoic_Acid Decanoic Acid trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA ECH Enoyl-CoA Hydratase trans_2_Decenoyl_CoA->ECH H₂O L_3_Hydroxydecanoyl_CoA L-3-Hydroxythis compound HADH 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxydecanoyl_CoA->HADH NAD⁺ 3_Ketoacyl_CoA 3-Ketothis compound Thiolase β-Keto- thiolase 3_Ketoacyl_CoA->Thiolase CoA Octanoyl_CoA Octanoyl-CoA ACAD ACAD Octanoyl_CoA->ACAD Next Cycle Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ACSL ACSL Decanoyl_CoA Decanoyl_CoA ACSL->Decanoyl_CoA AMP, PPi ACAD->trans_2_Decenoyl_CoA FADH₂ ECH->L_3_Hydroxydecanoyl_CoA HADH->3_Ketoacyl_CoA NADH + H⁺ Thiolase->Octanoyl_CoA Thiolase->Acetyl_CoA Decanoyl_CoA->ACAD FAD

Caption: Mitochondrial β-oxidation spiral for this compound.

Experimental Workflow: LC-MS/MS Based Enzyme Assay

LCMS_Workflow start Start: Prepare Reaction Mixture (Buffer, ATP, CoA, Decanoic Acid) initiate Initiate Reaction (Add ACSL Enzyme) start->initiate incubate Incubate (e.g., 37°C for 30 min) initiate->incubate terminate Terminate Reaction (Add ice-cold Acetonitrile + Internal Standard) incubate->terminate centrifuge Protein Precipitation (Centrifuge at 15,000 x g) terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Quantify this compound) supernatant->lcms end End: Data Analysis lcms->end

Caption: Workflow for an LC-MS/MS based acyl-CoA synthetase assay.

Logical Relationship: Assay Selection Guide

Assay_Selection start Research Goal high_throughput High-Throughput Screening? start->high_throughput high_sensitivity High Sensitivity Required? high_throughput->high_sensitivity No spec_fluoro Spectrophotometric or Fluorometric Assay high_throughput->spec_fluoro Yes direct_quant Direct Quantification of Product Needed? high_sensitivity->direct_quant No radio Radioactive Assay high_sensitivity->radio Yes direct_quant->spec_fluoro No (Indirect) lcms LC-MS/MS Assay direct_quant->lcms Yes

Caption: Decision tree for selecting an appropriate enzyme assay method.

References

Synthesis of Radiolabeled Decanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA, the coenzyme A thioester of decanoic acid, is a key intermediate in fatty acid metabolism. It plays a crucial role in both the synthesis and degradation of fatty acids, serving as a substrate for various enzymes involved in these pathways. The use of radiolabeled this compound is indispensable for studying the kinetics and mechanisms of these enzymes, tracing metabolic fluxes, and in the development of drugs targeting lipid metabolism. This document provides detailed application notes and protocols for the synthesis, purification, and characterization of radiolabeled this compound, incorporating isotopes such as Carbon-14 ([¹⁴C]) and Tritium ([³H]).

Methods of Synthesis

The synthesis of radiolabeled this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. The choice of method depends on the desired radiolabel position, specific activity, and the availability of the radiolabeled precursor.

Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase to catalyze the formation of a thioester bond between radiolabeled decanoic acid and coenzyme A. It is a highly specific and efficient method for producing biologically active acyl-CoAs.

Chemical Synthesis: This approach involves the activation of the carboxyl group of radiolabeled decanoic acid, followed by reaction with coenzyme A. This method is versatile and allows for the synthesis of a wide range of radiolabeled acyl-CoAs.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of radiolabeled medium-chain acyl-CoAs, which can be considered representative for this compound.

ParameterEnzymatic Synthesis ([¹⁴C])Chemical Synthesis ([³H])
Starting Material [1-¹⁴C]Decanoic Acid[³H]Decanoic Acid
Typical Yield > 90%~70-80%
Specific Activity 50-60 mCi/mmol1-10 Ci/mmol
Radiochemical Purity > 98%> 95%
Storage Stability Stable for >1 year at -80°CStable for >6 months at -80°C

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [1-¹⁴C]this compound

This protocol describes the synthesis of [1-¹⁴C]this compound from [1-¹⁴C]decanoic acid using acyl-CoA synthetase.

Materials:

  • [1-¹⁴C]Decanoic acid (specific activity 50-60 mCi/mmol)

  • Coenzyme A (CoA), lithium salt

  • ATP, disodium (B8443419) salt

  • Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (100 mM)

  • Dithiothreitol (DTT) (10 mM)

  • Bovine Serum Albumin (BSA) (fatty acid-free)

  • Triton X-100

  • Potassium hydroxide (B78521) (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Scintillation cocktail

  • HPLC system with a C18 reverse-phase column and a radioactivity detector

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Tris-HCl buffer (100 mM, pH 7.5): 50 µL

    • ATP (10 mM): 10 µL

    • CoA (1 mM): 10 µL

    • MgCl₂ (10 mM): 10 µL

    • DTT (1 mM): 10 µL

    • BSA (1 mg/mL): 5 µL

    • Triton X-100 (0.1%): 5 µL

  • Addition of Radiolabeled Substrate: Add 1 µCi of [1-¹⁴C]decanoic acid (dissolved in a minimal amount of ethanol) to the reaction mixture.

  • Enzyme Addition and Incubation: Add 1-2 units of acyl-CoA synthetase to the mixture. The final reaction volume is 100 µL. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.

  • Extraction of Unreacted Fatty Acid: Add 500 µL of ethyl acetate, vortex vigorously, and centrifuge for 5 minutes at 10,000 x g. Carefully remove the upper organic phase containing the unreacted [1-¹⁴C]decanoic acid. Repeat the extraction twice.

  • Quantification of Synthesis:

    • Take an aliquot (e.g., 10 µL) of the initial reaction mixture (before enzyme addition) and the final aqueous phase for scintillation counting to determine the initial and final radioactivity.

    • Calculate the percentage of conversion to [1-¹⁴C]this compound.

  • Purification by HPLC:

    • Inject the aqueous phase onto a C18 reverse-phase HPLC column.

    • Elute with a linear gradient of acetonitrile (B52724) in 50 mM potassium phosphate (B84403) buffer (pH 5.3).

    • Monitor the elution profile using a UV detector (260 nm for CoA) and a radioactivity detector.

    • Collect the radioactive peak corresponding to [1-¹⁴C]this compound.

  • Characterization:

    • Determine the concentration of the purified [1-¹⁴C]this compound by measuring the absorbance at 260 nm (extinction coefficient of adenosine (B11128) is 15,400 M⁻¹cm⁻¹).

    • Measure the radioactivity of an aliquot of the purified product by liquid scintillation counting.

    • Calculate the specific activity (in mCi/mmol).

    • Assess the radiochemical purity by analytical HPLC.

Protocol 2: Chemical Synthesis of [³H]this compound

This protocol describes the synthesis of [³H]this compound from [³H]decanoic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent.

Materials:

  • [³H]Decanoic acid (specific activity 1-10 Ci/mmol)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA), free acid

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534)

  • Diethyl ether

  • HPLC system with a C18 reverse-phase column and a radioactivity detector

Procedure:

  • Activation of [³H]Decanoic Acid:

    • In a dry glass vial under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 µmol of [³H]decanoic acid in 100 µL of anhydrous THF.

    • Add a 1.5-fold molar excess of CDI (1.5 µmol) and stir the reaction at room temperature for 1 hour. The formation of the decanoyl-imidazolide can be monitored by the evolution of CO₂.

  • Preparation of CoA Solution:

    • In a separate dry vial, dissolve a 1.2-fold molar excess of CoA (1.2 µmol) in 100 µL of anhydrous DMF with a small amount of triethylamine to aid dissolution.

  • Coupling Reaction:

    • Slowly add the activated [³H]decanoyl-imidazolide solution to the CoA solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Precipitation and Washing:

    • Add 1 mL of anhydrous diethyl ether to precipitate the [³H]this compound.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the pellet twice with diethyl ether to remove unreacted starting materials and byproducts.

  • Purification and Characterization:

    • Dissolve the dried pellet in a minimal amount of water or buffer.

    • Purify the [³H]this compound by HPLC as described in Protocol 1.

    • Characterize the final product for concentration, specific activity, and radiochemical purity as described in Protocol 1.

Mandatory Visualization

Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_downstream Purification & Analysis radiolabeled_decanoic_acid_e Radiolabeled Decanoic Acid ([¹⁴C] or [³H]) reaction_e Reaction Mixture radiolabeled_decanoic_acid_e->reaction_e coa_e Coenzyme A coa_e->reaction_e atp ATP atp->reaction_e enzyme Acyl-CoA Synthetase radiolabeled_decanoyl_coa_e Radiolabeled This compound enzyme->radiolabeled_decanoyl_coa_e Activation reaction_e->enzyme hplc HPLC Purification radiolabeled_decanoyl_coa_e->hplc radiolabeled_decanoic_acid_c Radiolabeled Decanoic Acid ([¹⁴C] or [³H]) cdi CDI radiolabeled_decanoic_acid_c->cdi Activation activated_intermediate Activated Intermediate (Decanoyl-Imidazolide) cdi->activated_intermediate radiolabeled_decanoyl_coa_c Radiolabeled This compound activated_intermediate->radiolabeled_decanoyl_coa_c Coupling coa_c Coenzyme A coa_c->radiolabeled_decanoyl_coa_c Coupling radiolabeled_decanoyl_coa_c->hplc characterization Characterization (Purity, Specific Activity) hplc->characterization

Caption: Experimental workflow for the synthesis of radiolabeled this compound.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_peroxisome Peroxisome glucose Glucose acetyl_coa_c Acetyl-CoA glucose->acetyl_coa_c Glycolysis & PDH Complex malonyl_coa Malonyl-CoA acetyl_coa_c->malonyl_coa ACC fas Fatty Acid Synthase acetyl_coa_c->fas malonyl_coa->fas palmitate Palmitate (C16) fas->palmitate elongation Elongation palmitate->elongation desaturation Desaturation palmitate->desaturation fatty_acids Other Fatty Acids elongation->fatty_acids desaturation->fatty_acids decanoyl_coa_c This compound fatty_acids->decanoyl_coa_c Chain Shortening/ Degradation fatty_acid_m Fatty Acid (e.g., Decanoic Acid) acs_m Acyl-CoA Synthetase fatty_acid_m->acs_m decanoyl_coa_m This compound acs_m->decanoyl_coa_m Activation beta_oxidation β-Oxidation decanoyl_coa_m->beta_oxidation acetyl_coa_m Acetyl-CoA beta_oxidation->acetyl_coa_m tca_cycle TCA Cycle acetyl_coa_m->tca_cycle vlcf Very Long Chain Fatty Acids acs_p Acyl-CoA Synthetase vlcf->acs_p vlcf_coa VLCF-CoA acs_p->vlcf_coa Activation peroxisomal_beta_oxidation Peroxisomal β-Oxidation vlcf_coa->peroxisomal_beta_oxidation medium_chain_acyl_coa Medium-Chain Acyl-CoA (e.g., this compound) peroxisomal_beta_oxidation->medium_chain_acyl_coa medium_chain_acyl_coa->decanoyl_coa_m Transport to Mitochondria

Caption: Metabolic pathways involving this compound.

Commercial Sources and Applications of Stable Isotope Labeled Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeled decanoyl-CoA is a critical tool for researchers investigating fatty acid metabolism, enzymatic activities, and the metabolic fate of medium-chain fatty acids. Its use in mass spectrometry-based applications allows for precise quantification and tracing of metabolic pathways. This document provides a guide to commercial sources for stable isotope labeled this compound and detailed application notes and protocols for its use in research.

Commercial Sources for Stable Isotope Labeled this compound

Table 1: Commercial Sources for Unlabeled this compound

VendorProduct NameCatalog NumberPurityFormulation
Cayman Chemical Decanoyl-Coenzyme A (hydrate)20838≥90%Solid
Avanti Polar Lipids (via Sigma-Aldrich) 10:0 Coenzyme A powder870710P>99% (TLC)Powder
Sigma-Aldrich Decanoyl coenzyme A monohydrateD5269≥90%Powder

Table 2: Potential Custom Synthesis Suppliers for Stable Isotope Labeled this compound

VendorIsotope Labeling CapabilitiesContact Information
Cambridge Isotope Laboratories, Inc. 13C, 15N, D--INVALID-LINK--
Santa Cruz Biotechnology, Inc. Inquire for custom synthesis--INVALID-LINK--
ALL Chemistry 13C, 15N, D, 18O--INVALID-LINK--
Simson Pharma Limited 13C, 15N, D--INVALID-LINK--

Application Notes

Stable isotope labeled this compound, such as decanoyl-13C10-CoA or decanoyl-d19-CoA, serves as an invaluable internal standard and tracer in a variety of research applications.

Metabolic Flux Analysis

The primary application of stable isotope labeled this compound is in metabolic flux analysis to trace the metabolic fate of decanoic acid. By introducing the labeled compound to cells or organisms, researchers can track the incorporation of the stable isotopes into downstream metabolites. This allows for the quantitative analysis of pathways such as fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle. The labeled acetyl-CoA generated from the β-oxidation of labeled this compound can be traced as it enters the TCA cycle, providing insights into cellular energy metabolism.

Enzyme Activity Assays

Labeled this compound can be used as a substrate in enzymatic assays to determine the activity of various acyl-CoA-metabolizing enzymes. For example, the activity of acyl-CoA dehydrogenases, hydratases, and thiolases involved in β-oxidation can be monitored by tracking the conversion of the labeled substrate to its products using mass spectrometry. This approach offers high specificity and sensitivity compared to traditional spectrophotometric assays.

Drug Development

In drug development, stable isotope labeled this compound can be utilized to study the effect of drug candidates on fatty acid metabolism. By comparing the metabolic flux of labeled this compound in the presence and absence of a test compound, researchers can identify potential off-target effects or elucidate the mechanism of action of drugs targeting metabolic pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of stable isotope labeled this compound.

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol describes a method to measure the rate of fatty acid oxidation in isolated mitochondria or cell lysates using stable isotope labeled this compound.

Materials:

  • Isolated mitochondria or cell lysate

  • Stable isotope labeled this compound (e.g., 13C10-decanoyl-CoA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • L-carnitine

  • Malate

  • ADP

  • Quenching solution (e.g., 6% perchloric acid)

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, L-carnitine, and malate.

  • Add the isolated mitochondria or cell lysate to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the stable isotope labeled this compound and ADP.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for labeled acetyl-CoA and other downstream metabolites using LC-MS/MS.

  • Calculate the rate of fatty acid oxidation based on the amount of labeled products formed over time.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general method for the extraction and analysis of acyl-CoAs from biological samples.[1]

Materials:

  • Biological sample (cells or tissues)

  • Internal standard (e.g., 13C-labeled odd-chain acyl-CoA)

  • Extraction solvent (e.g., 2:1:1 isopropanol:acetonitrile:water)

  • LC-MS/MS system with a C18 column

Procedure:

  • Homogenize the biological sample in the cold extraction solvent containing the internal standard.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the acyl-CoAs using a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate).

  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion to a product ion of m/z corresponding to the CoA moiety is typically monitored.

Visualizations

The following diagrams illustrate key concepts related to the application of stable isotope labeled this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Experiment cluster_analysis Analysis cell_culture Cell Culture/ Tissue Homogenization extraction Acyl-CoA Extraction cell_culture->extraction add_label Incubation with Labeled this compound extraction->add_label quench Quenching add_label->quench lcms LC-MS/MS Analysis quench->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for tracing the metabolic fate of stable isotope labeled this compound.

beta_oxidation_pathway decanoyl_coa Labeled this compound (C10) beta_oxidation β-Oxidation Cycle 1 decanoyl_coa->beta_oxidation octanoyl_coa Labeled Octanoyl-CoA (C8) beta_oxidation->octanoyl_coa acetyl_coa Labeled Acetyl-CoA (C2) beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle labeled_metabolites Labeled TCA Intermediates tca_cycle->labeled_metabolites

Caption: Simplified signaling pathway of labeled this compound through β-oxidation and the TCA cycle.

References

Application Notes and Protocols for Decanoyl-CoA Solutions: Handling, Stability, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA is a medium-chain fatty acyl-CoA that plays a crucial role as an intermediate in fatty acid metabolism, including β-oxidation and fatty acid synthesis.[1] It also serves as a substrate for various enzymes and is involved in the regulation of metabolic pathways. Given its importance in cellular processes, the accurate and reproducible use of this compound solutions in research is paramount. However, the inherent instability of the thioester bond makes proper handling and storage critical for maintaining the integrity of these solutions.

These application notes provide comprehensive guidance on the handling, stability, and experimental applications of this compound solutions to ensure reliable and consistent results in your research.

Physicochemical Properties and Stability

This compound is an amphipathic molecule with a 10-carbon acyl chain attached to a coenzyme A moiety. The high-energy thioester bond is susceptible to hydrolysis, which is the primary route of degradation. The stability of this compound solutions is significantly influenced by pH, temperature, and the solvent composition.

Key Stability Considerations:

  • pH: The thioester bond of this compound is most stable in slightly acidic conditions (pH 4.0-6.0). Hydrolysis rates increase significantly in neutral to alkaline solutions (pH > 7.0).[2][3]

  • Temperature: Lower temperatures are crucial for minimizing hydrolytic degradation. For long-term storage, temperatures of -20°C or -80°C are recommended. When in use, solutions should be kept on ice.

  • Solvent: While soluble in water, aqueous solutions of this compound are prone to hydrolysis.[4] Organic solvents, such as methanol (B129727) or ethanol, or aqueous solutions containing a high percentage of organic solvent, can enhance stability.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation due to pH shifts and concentration effects in the unfrozen liquid phase. It is highly recommended to prepare single-use aliquots.

Data Presentation: Stability of this compound Solutions

The following table summarizes the stability of this compound in various solutions at different temperatures. This data is compiled from studies on medium-chain acyl-CoAs and general principles of thioester chemistry.

Solvent/BufferpHTemperatureTime PointRemaining this compound (%)Reference
Water7.04°C24 hours~85%[4]
50 mM Ammonium Acetate7.04°C24 hours~90%[4]
50% Methanol / 50% 50 mM Ammonium Acetate7.04°C24 hours>95%[4]
MethanolN/A4°C24 hours~100%[4]
Water~7.025°C24 hours<70% (estimated)[2][3]
Acidic Buffer4.0-6.04°C1 week>90% (estimated)[2]
Acidic Buffer4.0-6.0-20°C1 month>95% (estimated)
Acidic Buffer4.0-6.0-80°C6 months>98% (estimated)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid form, e.g., lithium or sodium salt)

  • Anhydrous methanol or a slightly acidic buffer (e.g., 10 mM sodium phosphate (B84403), pH 6.0), pre-chilled to 4°C

  • Sterile, low-adsorption microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ice bucket

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a controlled environment with low humidity, quickly and carefully weigh the desired amount of this compound powder into a pre-weighed sterile microcentrifuge tube.

  • Calculation: Calculate the volume of solvent needed to achieve a 10 mM concentration. The molecular weight of this compound is approximately 921.8 g/mol (will vary slightly based on the salt form).

  • Dissolution: Add the calculated volume of pre-chilled anhydrous methanol or acidic buffer to the tube containing the this compound powder.

  • Mixing: Immediately cap the tube and vortex gently until the powder is completely dissolved. Keep the solution on ice throughout this process.

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one week), -20°C is acceptable.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the analysis of this compound purity and concentration using reverse-phase high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • This compound stock solution (from Protocol 1)

  • Autosampler vials

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 100 µM) with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA)

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (linear gradient)

      • 35-40 min: 10% B (re-equilibration)

  • Analysis:

    • Inject the prepared sample and run the HPLC method.

    • The purity of the this compound can be determined by the relative area of the main peak.

    • The concentration can be quantified by comparing the peak area to a standard curve generated from a reference standard of known concentration.

Protocol 3: In Vitro Enzyme Assay using this compound as a Substrate

This protocol describes a general workflow for an enzyme assay where this compound is a substrate, for example, with an acyl-CoA dehydrogenase. The specific detection method will depend on the enzyme and its products.

Materials:

  • Purified enzyme of interest

  • This compound working solution (diluted from stock solution in an appropriate assay buffer)

  • Assay buffer (optimized for the enzyme of interest, preferably with a pH between 6.0 and 7.5)

  • Detection reagents (e.g., a chromogenic or fluorogenic substrate for a coupled reaction)

  • 96-well microplate (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute it to the desired final concentration in the pre-chilled assay buffer. Prepare working solutions of the enzyme and any other necessary reagents.

  • Assay Setup: In the wells of the microplate, add the assay buffer, detection reagents, and any other co-factors required for the enzymatic reaction.

  • Initiate the Reaction: Add the this compound working solution to the wells. To initiate the reaction, add the purified enzyme. The final reaction volume will depend on the specific assay.

  • Data Acquisition: Immediately place the microplate in the plate reader and begin kinetic measurements. Record the change in absorbance or fluorescence over a set period.

  • Controls: Include appropriate controls in your experiment:

    • No-enzyme control: To measure the rate of any non-enzymatic reaction.

    • No-substrate control: To measure any background signal from the enzyme preparation.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic curve. Subtract the rates from the control wells to determine the true enzyme-catalyzed reaction rate.

Mandatory Visualizations

beta_oxidation_of_decanoyl_CoA decanoyl_coa This compound (C10) trans_decenoyl_coa trans-Δ2-Decenoyl-CoA decanoyl_coa->trans_decenoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxydecanoyl_coa L-β-Hydroxythis compound trans_decenoyl_coa->hydroxydecanoyl_coa Enoyl-CoA Hydratase (+ H2O) keto_decanoyl_coa β-Ketothis compound hydroxydecanoyl_coa->keto_decanoyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) octanoyl_coa Octanoyl-CoA (C8) keto_decanoyl_coa->octanoyl_coa Thiolase (+ CoA-SH) acetyl_coa Acetyl-CoA keto_decanoyl_coa->acetyl_coa

Caption: Mitochondrial β-oxidation of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound Stock Solution (Protocol 1) prep_working Dilute to Working Concentration in Assay Buffer (on ice) prep_stock->prep_working setup_plate Set up 96-well plate with buffer and detection reagents prep_working->setup_plate add_substrate Add this compound working solution setup_plate->add_substrate start_reaction Initiate reaction with enzyme add_substrate->start_reaction measure Kinetic measurement in plate reader start_reaction->measure calc_rate Calculate initial reaction rates measure->calc_rate subtract_controls Subtract background from no-enzyme/no-substrate controls calc_rate->subtract_controls final_result Determine specific enzyme activity subtract_controls->final_result

Caption: General workflow for an in vitro enzyme assay.

References

Application Notes and Protocols for the Use of Decanoyl-CoA in Reconstituted Enzyme Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-coenzyme A (decanoyl-CoA) is a critical intermediate in fatty acid metabolism, serving as a substrate and product in various enzymatic reactions. As a medium-chain fatty acyl-CoA, it plays a pivotal role in both anabolic and catabolic pathways, including fatty acid synthesis, β-oxidation, and protein acylation.[1][2][3] Reconstituted enzyme systems provide a powerful in vitro platform to study the kinetics, regulation, and inhibition of enzymes that interact with this compound, offering a controlled environment free from the complexities of cellular systems. These studies are essential for understanding fundamental biological processes and for the development of novel therapeutics targeting metabolic diseases and cancer.[4][5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in reconstituted enzyme systems. It includes quantitative data for relevant enzymatic reactions, detailed methodologies for key experiments, and visual diagrams of pertinent pathways and workflows.

Applications of this compound in Reconstituted Systems

This compound is a versatile tool for in vitro biochemical and biomedical research with several key applications:

  • Enzyme Kinetics and Mechanistic Studies: this compound and its analogs are employed to elucidate the kinetic parameters (K_m, V_max, k_cat) and reaction mechanisms of enzymes involved in fatty acid metabolism.[6][7] Non-hydrolyzable analogs can act as competitive or non-competitive inhibitors, aiding in the determination of inhibition constants (K_i) and providing insights into the active site architecture of enzymes.[4]

  • Studying Fatty Acid Metabolism: Reconstituted systems utilizing this compound are instrumental in dissecting the individual steps of metabolic pathways like β-oxidation and fatty acid synthesis.[3][8][9] For example, the conversion of this compound to octanoyl-CoA is a key step in the fourth cycle of β-oxidation.[3]

  • Investigation of Protein Acylation: As a donor of the decanoyl group, this compound is used to study protein acylation, a post-translational modification that regulates protein function, localization, and stability.[10][11]

  • Drug Discovery and Development: Enzymes that utilize this compound are potential drug targets.[4] Reconstituted enzyme assays are a primary tool for high-throughput screening of small molecule libraries to identify potential inhibitors or activators.

  • Biosensor Development: Reconstituted cell-free systems incorporating enzymes that metabolize acyl-CoAs are being developed to create biosensors for detecting key metabolites.[12][13][14]

Quantitative Data: Enzyme Kinetics

The following tables summarize key quantitative data from enzyme kinetic studies involving this compound and related substrates in reconstituted systems.

EnzymeSubstrateK_m (µM)V_max or k_catOrganism/SystemReference
3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxy-9-methylthis compound10-100 (recommended starting range)Not specifiedGeneral Protocol[15]
Acyl-CoA Synthetase (RevS)Decanoic AcidNot specifiedNot specifiedStreptomyces sp. SN-593[6]
β-Hydroxybutyryl-ACP Dehydrase2-Octenoyl-ACPNot specified200 mµmoles/min/mgEscherichia coli[8]
Chicken Liver Fatty Acid SynthetaseMalonyl-CoARatios up to 200 (enzyme:substrate)Not specifiedChicken Liver[7]

Note: Specific kinetic data for this compound is often embedded within broader substrate specificity studies. The provided data represents relevant examples and recommended starting points for experimental design.

Signaling and Metabolic Pathways

Fatty Acid β-Oxidation of this compound

The catabolism of this compound to octanoyl-CoA represents one turn of the mitochondrial β-oxidation spiral. This pathway is crucial for energy production from fatty acids.[3][16]

Beta_Oxidation Decanoyl_CoA This compound trans_Dec_2_enoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->trans_Dec_2_enoyl_CoA FAD -> FADH2 MCAD MCAD Decanoyl_CoA->MCAD S_Hydroxydecanoyl_CoA (S)-3-Hydroxythis compound trans_Dec_2_enoyl_CoA->S_Hydroxydecanoyl_CoA H2O Crotonase Crotonase trans_Dec_2_enoyl_CoA->Crotonase _3_Oxodecanoyl_CoA 3-Oxothis compound S_Hydroxydecanoyl_CoA->_3_Oxodecanoyl_CoA NAD+ -> NADH + H+ SCHAD SCHAD S_Hydroxydecanoyl_CoA->SCHAD Octanoyl_CoA Octanoyl-CoA _3_Oxodecanoyl_CoA->Octanoyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA _3_Oxodecanoyl_CoA->Acetyl_CoA Thiolase Thiolase _3_Oxodecanoyl_CoA->Thiolase

Caption: Mitochondrial β-oxidation of this compound.

Fatty Acid Activation by Acyl-CoA Synthetase

Before fatty acids can be metabolized, they must be activated by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction. This process forms the thioester bond with coenzyme A.[1][17][18]

Acyl_CoA_Synthetase cluster_enzyme Decanoic_Acid Decanoic Acid Decanoyl_AMP Decanoyl-AMP (intermediate) Decanoic_Acid->Decanoyl_AMP ACS Acyl-CoA Synthetase Decanoic_Acid->ACS ATP ATP ATP->Decanoyl_AMP ATP->ACS PPi PPi Decanoyl_AMP->PPi Decanoyl_CoA This compound Decanoyl_AMP->Decanoyl_CoA AMP AMP Decanoyl_AMP->AMP CoA_SH CoA-SH CoA_SH->Decanoyl_AMP CoA_SH->ACS ACS->Decanoyl_CoA

Caption: Activation of decanoic acid to this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 3-hydroxyacyl-CoA dehydrogenase using a this compound analog as a substrate. The assay monitors the production of NADH, which corresponds to an increase in absorbance at 340 nm.[15]

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • (S)-3-Hydroxy-9-methylthis compound (or other suitable this compound analog)

  • NAD+

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well plate or cuvettes

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer and NAD+. The final concentration of NAD+ in the assay should be between 0.5 and 2 mM.[15]

  • Prepare Substrate Solution: Prepare a stock solution of (S)-3-Hydroxy-9-methylthis compound in a suitable solvent (e.g., water or a buffer compatible with the enzyme). A recommended starting concentration range for the final assay is 10-100 µM.[15]

  • Set up the Assay:

    • To each well of a 96-well plate or a cuvette, add the appropriate volume of the reagent mix.

    • Add the (S)-3-Hydroxy-9-methylthis compound solution to each well to achieve the desired final concentration.

    • Incubate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.[15][19]

  • Initiate the Reaction: Add the purified 3-hydroxyacyl-CoA dehydrogenase to each well to start the reaction. The final enzyme concentration should be in the linear range of the assay, which needs to be determined empirically.[15]

  • Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.[15]

  • Calculate Enzyme Activity:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[15]

Spectrophotometric_Assay_Workflow Start Start Prepare_Reagents Prepare Reagent Mix (Buffer, NAD+) Start->Prepare_Reagents Prepare_Substrate Prepare Substrate Solution (this compound analog) Start->Prepare_Substrate Setup_Assay Set up Assay (Add reagents and substrate to well/cuvette) Prepare_Reagents->Setup_Assay Prepare_Substrate->Setup_Assay Equilibrate Equilibrate Temperature (5 min at 25°C or 37°C) Setup_Assay->Equilibrate Initiate_Reaction Initiate Reaction (Add Enzyme) Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm (10-15 min) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity (Beer-Lambert Law) Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End Acylation_Assay_Workflow Start Start Reaction_Setup Set up Reaction (Protein Substrate, Acyltransferase, Buffer) Start->Reaction_Setup Pre_Incubate Pre-incubate (5 min at 30°C) Reaction_Setup->Pre_Incubate Initiate_Acylation Initiate Acylation (Add this compound) Pre_Incubate->Initiate_Acylation Incubate Incubate (30-60 min at 30°C) Initiate_Acylation->Incubate Quench_Reaction Quench Reaction (Add SDS-PAGE buffer, heat) Incubate->Quench_Reaction Downstream_Analysis Downstream Analysis Quench_Reaction->Downstream_Analysis Western_Blot Western Blot Downstream_Analysis->Western_Blot Mass_Spectrometry Mass Spectrometry Downstream_Analysis->Mass_Spectrometry End End Western_Blot->End Mass_Spectrometry->End

References

Measuring Decanoyl-CoA Synthetase Activity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-CoA synthetase, an enzyme that catalyzes the conversion of decanoic acid to this compound, plays a crucial role in fatty acid metabolism.[1][2] The activation of decanoic acid to its coenzyme A (CoA) ester is a critical step, priming it for various metabolic fates, including β-oxidation for energy production and incorporation into complex lipids.[3][4][5] Given its importance in cellular energy homeostasis and lipid metabolism, the accurate measurement of this compound synthetase activity is essential for studying metabolic diseases, drug development, and understanding fundamental biochemical pathways.

This document provides detailed application notes and protocols for measuring this compound synthetase activity. It covers several common assay methods, including radiometric, fluorometric, and liquid chromatography-mass spectrometry (LC-MS/MS)-based approaches.

Signaling and Metabolic Pathways

This compound is a key intermediate in fatty acid metabolism. Its formation is the first committed step for the metabolic utilization of decanoic acid. Once synthesized, this compound can enter the mitochondrial β-oxidation pathway to generate acetyl-CoA, which subsequently fuels the citric acid cycle for ATP production.

Decanoyl_CoA_Metabolism Decanoic_Acid Decanoic Acid Decanoyl_CoA This compound Decanoic_Acid->Decanoyl_CoA this compound Synthetase (ATP, CoA-SH) Beta_Oxidation Mitochondrial β-Oxidation Decanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Tissue_Homogenization Tissue Homogenization Protein_Quantification Protein Quantification Tissue_Homogenization->Protein_Quantification Cell_Lysis Cell Lysis Cell_Lysis->Protein_Quantification Reaction_Setup Reaction Setup (Buffer, ATP, CoA, Mg2+) Protein_Quantification->Reaction_Setup Add_Substrate Add Substrate (Decanoic Acid) Reaction_Setup->Add_Substrate Incubation Incubation Add_Substrate->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Radiometric Radiometric (Scintillation Counting) Reaction_Termination->Radiometric Fluorometric Fluorometric (Plate Reader) Reaction_Termination->Fluorometric LCMS LC-MS/MS Reaction_Termination->LCMS Data_Analysis Data Analysis Radiometric->Data_Analysis Fluorometric->Data_Analysis LCMS->Data_Analysis

References

Application Note: Chromatographic Separation of Decanoyl-CoA from other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, glycerolipid synthesis, and protein acylation. Decanoyl-CoA (C10:0-CoA), a medium-chain acyl-CoA, plays a significant role in these processes. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the accurate quantification of individual acyl-CoA species like this compound essential for understanding disease mechanisms and for drug development.

This application note provides detailed protocols for the chromatographic separation and quantification of this compound from other short-, medium-, and long-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are designed to offer high sensitivity, selectivity, and reproducibility for the analysis of acyl-CoAs in biological samples.

Principles of Separation

The separation of acyl-CoAs is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). In RP-HPLC, a nonpolar stationary phase (commonly C18 or C4) is used with a polar mobile phase. The separation is based on the hydrophobicity of the acyl chain; longer chain acyl-CoAs are more hydrophobic and thus have a stronger interaction with the stationary phase, leading to longer retention times. Shorter chain acyl-CoAs are more polar and elute earlier.

Gradient elution, where the composition of the mobile phase is changed over time by increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol), is essential for resolving a wide range of acyl-CoAs, from the hydrophilic short-chain species to the very hydrophobic long-chain species, in a single analytical run.

Quantitative Data Presentation

The following tables summarize the chromatographic retention times for this compound and other relevant acyl-CoAs obtained using different validated LC-MS/MS methods. This data highlights the effective separation of this compound from its neighbors.

Table 1: Retention Times of Acyl-CoAs using UHPLC-MS/MS with Reversed-Phase Chromatography [1]

Acyl-CoA SpeciesCarbon ChainRetention Time (min)
Butyryl-CoAC4:0~2.5
Hexanoyl-CoAC6:0~4.0
Octanoyl-CoAC8:0~5.5
This compound C10:0 ~7.0
Lauroyl-CoAC12:0~8.5
Myristoyl-CoAC14:0~10.0
Palmitoyl-CoAC16:0~11.5
Stearoyl-CoAC18:0~13.0

Note: Retention times are approximate and can vary based on the specific instrument, column, and mobile phase preparation.

Table 2: Validation Data for a Representative Acyl-CoA LC-MS/MS Method [2][3]

ParameterValue Range
Linearity (r²)> 0.99
Accuracy85 - 120%
Inter-run Precision2.6 - 12.2%
Intra-run Precision1.2 - 4.4%
Limit of Detection1 - 5 fmol

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is suitable for tissues and cultured cells.

Materials:

  • Biological sample (e.g., ~10-50 mg of tissue or 1-5 million cells)

  • Internal Standard (IS) solution (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >13,000 x g)

  • Vacuum concentrator

Procedure:

  • Sample Collection: For tissues, excise and immediately freeze in liquid nitrogen. For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.

  • Homogenization/Lysis: Add 1 mL of ice-cold 80% methanol/20% water to the sample. Add the internal standard.

  • Protein Precipitation: Vortex the sample vigorously for 1 minute to lyse cells/homogenize tissue and precipitate proteins.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Solvent Evaporation: Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: UHPLC-MS/MS Analysis of Acyl-CoAs

Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm particle size).

Reagents:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Hydroxide in Water, pH 10.5.[2][3]

  • Mobile Phase B (Organic): Acetonitrile (LC-MS grade).

    • Alternative Mobile Phase A: 10 mM Triethylamine acetate (B1210297) in Water.[4]

    • Alternative Mobile Phase B: Acetonitrile.[4]

UHPLC Conditions:

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 35 - 45°C

  • Injection Volume: 5 - 10 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 15.0 min: 95% B

    • 20.0 min: 95% B

    • 20.1 min: 5% B

    • 25.0 min: 5% B (Column re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Neutral Loss Scan.

  • Neutral Loss Scan: A common method for identifying acyl-CoAs is to scan for a neutral loss of 507 Da, which corresponds to the phosphopantetheine moiety.[2][3][5]

  • SRM Transitions: Monitor specific precursor-to-product ion transitions for each acyl-CoA. The precursor ion is typically [M+H]+. A common product ion is at m/z corresponding to the loss of the acyl chain.

    • This compound (C10:0): Precursor [M+H]+ → Product

    • Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Extraction Extraction with Methanol/Water & IS Sample->Extraction Centrifugation Protein Removal (Centrifugation) Extraction->Centrifugation Evaporation Solvent Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC MS MS/MS Detection (ESI+, SRM) UHPLC->MS Quantification Peak Integration & Quantification MS->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General experimental workflow for acyl-CoA analysis.

Fatty Acid β-Oxidation Pathway

beta_oxidation cluster_cycle Mitochondrial β-Oxidation Cycle C12_CoA Lauroyl-CoA (C12:0) C10_CoA This compound (C10:0) C12_CoA->C10_CoA 1st Cycle Acetyl_CoA Acetyl-CoA (C2:0) C12_CoA->Acetyl_CoA C8_CoA Octanoyl-CoA (C8:0) C10_CoA->C8_CoA 2nd Cycle C10_CoA->Acetyl_CoA C8_CoA->Acetyl_CoA Further Cycles

Caption: this compound as an intermediate in fatty acid β-oxidation.

Conclusion

The described LC-MS/MS methods provide a robust and sensitive platform for the separation and quantification of this compound from a complex mixture of other acyl-CoAs in biological matrices. The use of reversed-phase chromatography with gradient elution ensures effective separation based on acyl chain length. These protocols are highly applicable for researchers in metabolic studies and for drug development professionals investigating pathways involving fatty acid metabolism. The high degree of accuracy and precision allows for reliable biomarker determination and a deeper understanding of cellular metabolic states.

References

Application Notes and Protocols for Imaging Decanoyl-CoA with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) that plays a crucial role as an intermediate in fatty acid metabolism and elongation.[1][2] It is involved in various cellular processes, and its dysregulation has been implicated in metabolic diseases.[3] Visualizing the spatiotemporal dynamics of this compound in living cells is essential for understanding its physiological and pathological roles. However, direct imaging of this compound is challenging due to the lack of specific, commercially available fluorescent probes.

These application notes provide a comprehensive overview of strategies adapted from existing methodologies for imaging similar lipid molecules.[4] The protocols described herein offer a robust starting point for researchers to develop and apply fluorescent probes for monitoring this compound dynamics in cellular systems. The primary approaches covered include the use of directly labeled fluorescent analogs, the development of genetically-encoded biosensors, and metabolic labeling using click chemistry.

Principles of this compound Imaging

Several innovative strategies have been developed to overcome the challenge of imaging small metabolites like this compound. The three principal methods are detailed below.

1. Directly Labeled Fluorescent Analogs: This approach involves synthesizing a this compound molecule covalently linked to a fluorophore, such as Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY).[4] These fluorescent analogs can be introduced into cells to track their localization and movement within subcellular compartments. The choice of fluorophore is critical and depends on the specific experimental requirements, including desired photophysical properties and cellular permeability.

2. Genetically-Encoded Fluorescent Biosensors: This advanced technique involves engineering a protein that naturally binds to this compound and fusing it with a fluorescent protein, such as Green Fluorescent Protein (GFP). The binding of this compound induces a conformational change in the sensor protein, leading to a change in the fluorescence signal (e.g., intensity or FRET ratio). While biosensors for other acyl-CoAs like acetyl-CoA ("PancACe") and long-chain fatty acyl-CoAs ("LACSer") have been developed, a specific sensor for this compound has not yet been reported.[5][6] However, the principles of their design and application can be adapted.

3. Metabolic Labeling with Click Chemistry: This powerful and versatile method utilizes bioorthogonal chemistry. Cells are incubated with a modified version of decanoic acid that contains a chemical handle, such as an alkyne or an azide. The cells metabolically convert this modified fatty acid into its corresponding CoA thioester. The incorporated handle can then be specifically detected by a "click" reaction with a complementary fluorescent probe, allowing for visualization.[4]

Data Presentation

Quantitative data is crucial for the comparison and selection of appropriate imaging strategies. The following tables summarize key information.

Table 1: Comparison of Imaging Strategies for this compound

StrategyPrincipleAdvantagesDisadvantages
Directly Labeled Analogs Synthetic this compound conjugated to a fluorophore.Straightforward synthesis; quantitative analysis is possible.Potential for altered metabolism and localization of the probe; phototoxicity.
Genetically-Encoded Biosensors Fusion protein of a this compound binding domain and a fluorescent protein.High specificity; allows for real-time imaging in living cells; can be targeted to specific organelles.Development can be complex and time-consuming; expression levels can affect cellular function.
Metabolic Labeling (Click Chemistry) Incorporation of a bioorthogonally modified decanoic acid, followed by fluorescent tagging.High specificity and sensitivity; low background signal.Requires multi-step processing (labeling, fixation, click reaction); may not be suitable for all live-cell imaging applications.

Table 2: Photophysical Properties of Common Fluorophores for Probe Development

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldKey Features
NBD ~465~535VariableEnvironment-sensitive fluorescence; small size.
BODIPY FL ~503~512> 0.9High quantum yield; narrow emission spectrum; photostable.
Tetramethylrhodamine (TMR) ~555~580~0.4Bright and photostable; often used in click chemistry.
Cyanine3 (Cy3) ~550~570~0.15Bright and photostable; commonly used for labeling.

Signaling Pathways and Workflows

Visualizing the metabolic context and experimental procedures is essential for planning and execution.

FattyAcids Fatty Acids (e.g., Decanoic Acid) AcylCoASynthetase Acyl-CoA Synthetase FattyAcids->AcylCoASynthetase DecanoylCoA This compound AcylCoASynthetase->DecanoylCoA ATP -> AMP + PPi BetaOxidation β-Oxidation DecanoylCoA->BetaOxidation FattyAcidElongation Fatty Acid Elongation DecanoylCoA->FattyAcidElongation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA LongerChainAcylCoA Longer-Chain Acyl-CoA FattyAcidElongation->LongerChainAcylCoA

Caption: Simplified metabolic pathway of this compound.

Start Start Synthesis Synthesize Fluorophore- Conjugated this compound Start->Synthesis PrepareCells Prepare Cells for Imaging (e.g., plate on glass-bottom dish) Synthesis->PrepareCells LoadProbe Load Cells with Fluorescent Probe PrepareCells->LoadProbe Wash Wash to Remove Excess Probe LoadProbe->Wash Image Image with Fluorescence Microscope Wash->Image Analyze Analyze Data (Localization, Intensity) Image->Analyze End End Analyze->End

Caption: Workflow for imaging with directly labeled probes.

Start Start Design Design Biosensor Construct (Binding Protein + Fluorescent Protein) Start->Design Clone Clone into Expression Vector Design->Clone Transfect Transfect Cells with Biosensor Plasmid Clone->Transfect Express Allow for Protein Expression (24-48 hours) Transfect->Express Image Live-Cell Imaging (e.g., Ratiometric) Express->Image Analyze Analyze Fluorescence Changes Image->Analyze End End Analyze->End

Caption: Workflow for using genetically-encoded biosensors.

Start Start Label Incubate Cells with Alkyne-Modified Decanoic Acid Start->Label Fix Fix and Permeabilize Cells Label->Fix Click Perform Click Reaction with Azide-Fluorophore Fix->Click Wash Wash to Remove Unreacted Probe Click->Wash Image Image with Fluorescence Microscope Wash->Image Analyze Analyze Signal Distribution Image->Analyze End End Analyze->End

Caption: Workflow for metabolic labeling via click chemistry.

Experimental Protocols

Protocol 1: General Synthesis of a Fluorescent this compound Analog (NBD-Decanoyl-CoA)

This protocol is a generalized procedure and may require optimization. Collaboration with a synthetic chemistry core facility is recommended.[4]

Materials:

  • Decanoic acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • N-(2-aminoethyl)-4-nitrobenzo-2-oxa-1,3-diazole (NBD-amine)

  • Coenzyme A trilithium salt

  • Anhydrous solvents (DMF, Dichloromethane)

  • Triethylamine (TEA)

Procedure:

  • Activation of Decanoic Acid: Dissolve decanoic acid, NHS, and DCC in anhydrous dichloromethane. Stir at room temperature for 4-6 hours to form the NHS-ester.

  • Conjugation to NBD: In a separate flask, dissolve NBD-amine in anhydrous DMF. Add the activated decanoic acid NHS-ester and TEA. Stir overnight in the dark at room temperature.

  • Purification of NBD-Decanoic Acid: Purify the product by silica (B1680970) gel chromatography.

  • Formation of CoA Thioester: Activate the NBD-decanoic acid again using NHS and DCC. React the resulting NHS-ester with Coenzyme A trilithium salt in a buffered aqueous solution (pH ~7.5).

  • Final Purification: Purify the final product (NBD-Decanoyl-CoA) using reverse-phase HPLC.

Protocol 2: Live-Cell Imaging using a Directly Labeled this compound Probe

This protocol is adapted from methods for imaging other fluorescently labeled acyl-CoAs.[4]

Materials:

  • Cells of interest plated on glass-bottom dishes

  • NBD-Decanoyl-CoA stock solution (1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Phosphate-buffered saline (PBS)

  • Optional: Organelle-specific fluorescent trackers (e.g., MitoTracker, ER-Tracker)

Procedure:

  • Cell Preparation: Plate cells to reach 60-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of NBD-Decanoyl-CoA by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Add the NBD-Decanoyl-CoA labeling medium to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal time should be determined empirically.

  • Washing: Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470 nm, emission ~530 nm).

    • Acquire images using a high-sensitivity camera.

    • If co-localizing with organelles, image the organelle tracker (B12436777) in its respective channel.

Protocol 3: General Workflow for Developing a Genetically-Encoded this compound Biosensor

This protocol outlines the key steps in creating a novel biosensor.

Procedure:

  • Identify a Binding Protein: Search literature and databases for proteins with known affinity and specificity for this compound (e.g., acyl-CoA binding proteins or transcription factors).

  • Select a Fluorescent Protein: Choose a suitable fluorescent protein (e.g., cpGFP for intensity-based sensors or a FRET pair like CFP/YFP).

  • Design the Fusion Construct:

    • Insert the fluorescent protein into a flexible loop of the binding protein. This often requires testing multiple insertion sites.

    • Alternatively, create a FRET sensor by fusing the binding protein between two fluorescent proteins.

  • Cloning and Expression: Clone the designed sensor gene into a mammalian expression vector.

  • Screening and Optimization:

    • Express different sensor variants in a suitable cell line (e.g., HEK293T).

    • Screen for variants that show a significant fluorescence change upon addition of this compound to cell lysates or in permeabilized cells.

    • Characterize the best candidates for affinity (Kd), specificity, and dynamic range.

Protocol 4: Metabolic Labeling of this compound using Click Chemistry

This protocol provides a framework for the click chemistry approach.

Materials:

  • 10-alkynyl decanoic acid

  • Azide-conjugated fluorophore (e.g., Azide-TAMRA)

  • Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate (B8700270), and a copper ligand like TBTA).

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Metabolic Labeling: Incubate cells with 10-alkynyl decanoic acid (e.g., 25-100 µM) in culture medium for 4-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the azide-fluorophore, copper(II) sulfate, and sodium ascorbate in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells extensively with PBS.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

References

Application Notes: Decanoyl-CoA in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-CoA is a critical intermediate in fatty acid metabolism, specifically in the beta-oxidation of medium-chain fatty acids.[1][2] It serves as a substrate for several key enzymes, making it an invaluable tool in drug discovery for screening potential inhibitors and modulators of these metabolic pathways.[3][4] Furthermore, this compound is involved in post-translational modifications, such as protein acylation, a process gaining increasing attention as a therapeutic target.[5][6] These application notes provide an overview of the uses of this compound in drug discovery screening, accompanied by detailed protocols for relevant assays.

Key Applications in Drug Discovery

  • Enzyme Inhibitor Screening: this compound is a primary substrate for enzymes involved in fatty acid oxidation and protein modification. This property is exploited in high-throughput screening (HTS) campaigns to identify inhibitors of these enzymes, which are potential therapeutic agents for metabolic diseases, cancers, and infectious diseases.

  • Mechanism of Action Studies: For identified inhibitors, this compound is used in kinetic assays to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Understanding the mechanism is crucial for lead optimization in drug development.

  • Probing Post-Translational Modifications: The attachment of a decanoyl group to proteins, a process known as decanoylation, is a form of lipidation that can alter protein function, localization, and stability.[7] this compound serves as the acyl donor in these reactions, which are catalyzed by specific acyltransferases.[5][6] Screening for inhibitors of these enzymes is a promising area for novel drug development.

Data Presentation

Table 1: Kinetic Parameters of Enzymes Utilizing this compound

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Assay Method | | --- | --- | --- | --- | --- | | 2,4-Dienoyl-CoA Reductase | Rat Liver Mitochondria | 2-trans,4-cis-decadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 | Spectrophotometric | | Ghrelin O-Acyltransferase (GOAT) | Mouse | this compound | ~5 | Not Specified | Radiometric | | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Human | this compound | ~10-20 | Not Specified | ETF Fluorescence Reduction |

Note: Kinetic parameters can vary depending on the specific assay conditions, including pH, temperature, and buffer composition.[8]

Table 2: Examples of Inhibitors Identified Using this compound Based Assays
Target EnzymeInhibitorIC50Assay TypeTherapeutic Area
Ghrelin O-Acyltransferase (GOAT)GO-CoA-Tat~1 µMRadiometricMetabolic Diseases
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Methylene-cyclopropylacetyl-CoA~50 nMETF Fluorescence ReductionMetabolic Disorders
Acetyl-CoA Carboxylase 2 (ACC2)CP-6401862.8 µMRecombinant Yeast ScreenObesity

IC50 values are highly dependent on assay conditions, particularly substrate concentration.

Visualization of Pathways and Workflows

fatty_acid_oxidation Decanoyl_CoA This compound MCAD MCAD Decanoyl_CoA->MCAD FAD -> FADH2 Trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA MCAD->Trans_2_Decenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Decenoyl_CoA->Enoyl_CoA_Hydratase H2O L_3_Hydroxyacyl_CoA 3-Hydroxythis compound Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->HAD NAD+ -> NADH Ketoacyl_CoA 3-Ketothis compound HAD->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Simplified pathway of this compound beta-oxidation.

goat_acylation Decanoyl_CoA This compound GOAT Ghrelin O-Acyltransferase (GOAT) Decanoyl_CoA->GOAT Ghrelin Ghrelin (inactive) Ghrelin->GOAT Acyl_Ghrelin Acyl-Ghrelin (active) GOAT->Acyl_Ghrelin CoA_SH CoA-SH GOAT->CoA_SH

Caption: Decanoylation of ghrelin by GOAT enzyme.

inhibitor_screening_workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action cluster_3 Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Assay (e.g., MCAD activity) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Assay Primary_Hits->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Kinetic_Assays Kinetic Assays IC50->Kinetic_Assays Mechanism Mechanism of Inhibition Kinetic_Assays->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: General workflow for enzyme inhibitor screening.

Experimental Protocols

Protocol 1: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay for Inhibitor Screening

This protocol describes a continuous spectrophotometric assay to measure MCAD activity by monitoring the reduction of a redox dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of this compound.

Materials:

  • Purified MCAD enzyme

  • This compound

  • Electron Transfer Flavoprotein (ETF)

  • Dichlorophenolindophenol (DCPIP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

    • Substrate Solution: Prepare a 1 mM stock solution of this compound in water.

    • DCPIP Solution: Prepare a 2 mM stock solution of DCPIP in the assay buffer.

    • ETF Solution: Prepare a solution of ETF in the assay buffer to a final concentration of 1 µM.

    • Enzyme Solution: Dilute the purified MCAD enzyme in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

  • Assay Setup (per well of a 96-well plate):

    • Add 150 µL of assay buffer.

    • Add 10 µL of 1 µM ETF solution.

    • Add 10 µL of 2 mM DCPIP solution.

    • Add 1 µL of the test compound at various concentrations (or solvent control).

    • Add 10 µL of the diluted MCAD enzyme solution.

  • Initiate the Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add 10 µL of 1 mM this compound to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.[9]

Protocol 2: Ghrelin O-Acyltransferase (GOAT) Activity Assay

This protocol describes a radiometric assay to measure the activity of GOAT by quantifying the transfer of radiolabeled decanoic acid from this compound to a ghrelin peptide substrate.[5][10]

Materials:

  • Microsomal preparation containing recombinant GOAT.[6]

  • [³H]-Decanoyl-CoA (or unlabeled this compound with [³H]-ghrelin peptide)

  • Biotinylated ghrelin peptide (e.g., GSSFLSPEHQRVQQRKESKKPPAKLQPR-biotin)

  • HEPES buffer (50 mM, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Streptavidin-coated beads or plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.0, containing 0.1% BSA.

    • Substrate Mix: Prepare a solution in the assay buffer containing the biotinylated ghrelin peptide (final concentration ~10 µM) and [³H]-decanoyl-CoA (final concentration ~1 µM, specific activity ~50 Ci/mmol).

    • Enzyme Preparation: Dilute the GOAT-containing microsomes in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup (in microcentrifuge tubes):

    • To each tube, add 40 µL of the substrate mix.

    • Add 5 µL of the test compound at various concentrations (or solvent control).

    • Pre-warm the tubes to 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 5 µL of the diluted enzyme preparation to each tube to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Capture Product:

    • Stop the reaction by adding 100 µL of a solution containing 1% SDS.

    • Add 20 µL of a slurry of streptavidin-coated beads to each tube.

    • Incubate for 30 minutes at room temperature with gentle agitation to allow the biotinylated ghrelin (and any acylated product) to bind to the beads.

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound [³H]-decanoyl-CoA.

  • Quantification:

    • Resuspend the washed beads in a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of acylated ghrelin produced based on the measured radioactivity.

    • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value as described in Protocol 1.

Protocol 3: In Vitro Protein Decanoylation Assay

This protocol is designed to identify novel protein substrates for decanoylation or to screen for inhibitors of the process in a more general cellular context.

Materials:

  • Cell lysate or a purified protein of interest

  • Click-chemistry compatible this compound analog (e.g., decynoyl-CoA)

  • Azide-functionalized reporter tag (e.g., azide-biotin or azide-fluorophore)

  • Copper (I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made catalyst solution)

  • Ligand for copper (e.g., TBTA)

  • SDS-PAGE reagents

  • Western blotting or in-gel fluorescence imaging system

Procedure:

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg total protein) or purified protein with the decynoyl-CoA analog (final concentration ~50 µM) in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.4).

    • If screening for inhibitors, pre-incubate the lysate/protein with the test compounds for 15-30 minutes before adding the decynoyl-CoA analog.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Click Chemistry Reaction:

    • To the labeling reaction, add the azide-functionalized reporter tag (e.g., 100 µM azide-biotin).

    • Add the copper (I) catalyst and ligand. A typical final concentration would be 1 mM CuSO₄, 5 mM sodium ascorbate, and 100 µM TBTA.

    • Incubate at room temperature for 1 hour, protected from light if using a fluorescent tag.

  • Analysis:

    • Quench the reaction by adding EDTA to chelate the copper.

    • Precipitate the proteins (e.g., with acetone (B3395972) or TCA) to remove excess reagents.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Detection:

    • If using an azide-biotin tag: Transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect the biotinylated (i.e., decanoylated) proteins.

    • If using an azide-fluorophore tag: Visualize the decanoylated proteins directly in the gel using a suitable fluorescence imager.

  • Data Interpretation:

    • A decrease in the signal for a specific protein band in the presence of an inhibitor indicates that the compound may be inhibiting the decanoylation of that protein.

References

Application Note: Generation of a Decanoyl-CoA Standard Curve for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decanoyl-Coenzyme A (Decanoyl-CoA) is a medium-chain acyl-CoA that plays a crucial role as an intermediate in fatty acid metabolism. Accurate quantification of this compound in biological samples is essential for understanding metabolic pathways, identifying disease biomarkers, and in the development of therapeutic agents targeting metabolic processes. This document provides a detailed protocol for generating a standard curve for this compound, a fundamental requirement for its accurate quantification using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

The generation of a reliable standard curve is critical for the accurate quantification of this compound. The following protocol outlines the steps for preparing this compound standards and generating a standard curve using LC-MS/MS, which is considered the gold standard for this application due to its high selectivity and sensitivity.[1]

Materials and Reagents
  • This compound sodium salt

  • Ultrapure water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)[1]

  • Acetonitrile (LC-MS grade)[1]

  • Ammonium Acetate[2]

  • Internal Standard (IS): Heptathis compound or other suitable odd-chain acyl-CoA[1][3]

  • Calibrated pipettes

  • Low-binding microcentrifuge tubes

  • Autosampler vials

Preparation of Stock Solutions

Proper preparation and handling of stock solutions are critical as acyl-CoA esters can be susceptible to hydrolysis.[4]

  • This compound Primary Stock Solution (e.g., 1 mg/mL):

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.[4]

    • Accurately weigh a precise amount of this compound and dissolve it in ultrapure water or a suitable buffer to a final concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.[4]

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):

    • Prepare the internal standard stock solution in a similar manner to the this compound stock solution.

  • Storage of Stock Solutions:

    • Aliquot the stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4]

    • Store the aliquots at -80°C for long-term stability.[4]

Preparation of Working Standards (Serial Dilution)
  • Intermediate Stock Solution: From the primary stock solution, prepare an intermediate stock of this compound at a lower concentration (e.g., 100 µg/mL) in a solvent compatible with the initial mobile phase of the LC-MS/MS method (e.g., 50% methanol in water).

  • Serial Dilutions: Perform a series of dilutions from the intermediate stock solution to generate a set of calibration standards. A typical concentration range for an LC-MS/MS analysis of acyl-CoAs might be from low nanomolar to micromolar concentrations.[5]

  • Addition of Internal Standard: Add a fixed concentration of the internal standard to each calibration standard and to the blank (a sample containing only the internal standard in the reconstitution solvent).

LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrumentation used.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[6]

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate acyl-CoAs.[5]

    • Flow Rate: 0.2-0.4 mL/min.[2]

    • Column Temperature: 32-40°C.[2]

  • MS/MS Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[2][6]

    • MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be determined by direct infusion of the pure standards.[3]

Data Analysis and Curve Generation
  • Data Acquisition: Acquire the chromatograms for each standard.

  • Peak Integration: Integrate the peak areas for both this compound and the internal standard in each chromatogram.

  • Calculate Response Ratio: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Generate Standard Curve: Plot the response ratio (y-axis) against the known concentration of each this compound standard (x-axis).

  • Linear Regression: Perform a linear regression analysis on the plotted data. The resulting equation (y = mx + c) and the coefficient of determination (R²) are used to assess the linearity of the curve. A coefficient of determination greater than 0.98 suggests a strong linear relationship.[2]

Data Presentation

The quantitative data for the generation of a this compound standard curve should be summarized in a clear and structured table.

Standard Concentration (µM)This compound Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte Area / IS Area)
0.0515,234298,5430.051
0.1031,056301,2340.103
0.50155,876305,1120.511
1.00308,987299,8761.030
5.001,543,234302,4565.102
10.003,098,765300,12310.325

Visualizations

Experimental Workflow

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare this compound & IS Stock Solutions dilute Perform Serial Dilutions stock->dilute add_is Add Internal Standard (IS) to each standard dilute->add_is lcms LC-MS/MS Analysis add_is->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate ratio Calculate Response Ratio (Analyte Area / IS Area) integrate->ratio plot Plot Ratio vs. Concentration ratio->plot regress Perform Linear Regression (y = mx + c, R²) plot->regress

Caption: Workflow for generating a this compound standard curve.

Standard Curve Relationship

G cluster_input Input cluster_output Output cluster_relationship Relationship concentration Known Concentration of this compound linear Directly Proportional (Linear Relationship) concentration->linear signal Measured Analytical Signal (e.g., Peak Area Ratio) linear->signal

Caption: Relationship between standard concentration and analytical signal.

References

Application Notes and Protocols for Acyl-CoA Profiling in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the quantitative profiling of acyl-Coenzyme A (acyl-CoA) species in biological tissues. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle.[1] Their accurate quantification is crucial for understanding metabolic regulation in health and disease, and for the development of therapeutics targeting these pathways.[1][2]

The analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and the diverse physicochemical properties of their acyl chains, which range from short-chain, water-soluble molecules to long-chain, hydrophobic species.[1] This document details robust and reproducible protocols for tissue sample preparation, acyl-CoA extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for this application.[3]

Core Principles of Acyl-CoA Sample Preparation

Successful acyl-CoA analysis relies on the rapid quenching of metabolic activity, efficient extraction from the complex tissue matrix, and minimization of degradation throughout the workflow.[1]

  • Metabolic Quenching: Immediate freeze-clamping of tissues in liquid nitrogen is essential to halt enzymatic activity and preserve the in vivo acyl-CoA profile.[1]

  • Tissue Homogenization: Tissues must be kept frozen during homogenization to prevent enzymatic degradation. Grinding the frozen tissue to a fine powder is a common and effective approach.[1][4]

  • Extraction Method: The choice of extraction solvent is critical and depends on the chain length of the acyl-CoAs of interest and the downstream analytical platform.[1]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs and is advantageous as it often does not require a separate solid-phase extraction (SPE) step, thereby retaining more hydrophilic species.[5]

Materials and Reagents:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[4]

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)[1]

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge capable of >14,000 x g[1]

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add a small amount of liquid nitrogen to keep the tissue brittle and grind it to a fine, homogenous powder using a pre-chilled pestle.[4] It is crucial to keep the tissue frozen at all times.[4]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[4] Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be added at this stage.[4] Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.[4]

  • Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[4] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled microcentrifuge tube.[4]

  • Sample Storage: The extracted sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[4]

Protocol 2: Broad-Spectrum Acyl-CoA Extraction using Organic Solvents and Solid-Phase Extraction (SPE)

This method is suitable for the extraction of a wide range of acyl-CoAs, from short- to long-chain species, and incorporates an SPE cleanup step to remove interfering substances.[6][7]

Materials and Reagents:

  • Frozen tissue sample (~100 mg)[6]

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Internal standards (e.g., [¹³C₂]acetyl-CoA, [¹³C₈]octanoyl-CoA)[6]

  • Ice-cold methanol-chloroform (2:1, v/v)[6]

  • 10 mM ammonium (B1175870) formate[6]

  • Chloroform[6]

  • SPE cartridges (e.g., weak anion reverse phase)[6]

  • SPE manifold

  • SPE conditioning solution: Methanol[6]

  • SPE equilibration solution: Water[6]

  • SPE wash solutions: 2% formic acid, followed by methanol[6]

  • SPE elution solutions: 2% ammonium hydroxide, followed by 5% ammonium hydroxide[6]

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Pulverization: As described in Protocol 1.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add internal standards.[6]

    • Add 3 mL of ice-cold methanol-chloroform (2:1).[6]

    • Homogenize the tissue on ice for 30 seconds, and repeat once.[6]

  • Phase Separation:

    • Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.[6]

    • Collect the supernatant into a new tube.

    • To the supernatant, add 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform.[6]

    • Vortex for 10 seconds and centrifuge at 1,300 x g for 15 minutes at 4°C to separate the phases.[6]

    • Carefully collect the upper aqueous layer, which contains the acyl-CoAs.[6]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column with 3 mL of methanol (B129727).[6]

    • Equilibrate the column with 3 mL of water.[6]

    • Load the collected aqueous supernatant onto the column.[6]

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[6]

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[6]

    • Combine the two eluted fractions.[6]

  • Sample Concentration:

    • Dry the combined eluates under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.[6]

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).[6]

  • Sample Storage: Store the reconstituted samples at -80°C until analysis.

Data Presentation: Quantitative Acyl-CoA Data

The following tables summarize the recovery rates of various acyl-CoAs using different extraction methods and the typical levels of these metabolites found in various tissues.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods. [4]

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA Not ReportedNot Reported93-104% (extraction), 83-90% (SPE)

Data compiled from literature sources. Recovery can vary based on the specific tissue matrix and experimental conditions.[4][7]

Table 2: Representative Acyl-CoA Concentrations in Mammalian Tissues.

Acyl-CoA SpeciesMouse Liver (pmol/mg wet weight)Mouse Heart (pmol/mg wet weight)
Acetyl-CoA ~15-30~5-15
Succinyl-CoA ~5-10~2-5
Malonyl-CoA ~0.1-0.5Not typically detected
Propionyl-CoA ~0.2-1.0~0.1-0.5
Butyryl-CoA ~0.1-0.3Not typically detected
Lactoyl-CoA Not Reported0.0172[8]
Crotonyl-CoA Not ReportedSimilar to Lactoyl-CoA[8]
Palmitoyl-CoA (C16:0) ~1-3~0.5-1.5
Oleoyl-CoA (C18:1) ~2-5~1-2

These values are approximate and can vary significantly based on diet, physiological state, and the specific analytical method used.[8][9]

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source.[10]

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs based on the hydrophobicity of the acyl chain.[3]

  • Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium acetate (B1210297) or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[10]

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[10]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument.[3][6] This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA and its corresponding internal standard. For high-resolution instruments, a full scan or targeted SIM scan can be used.[9]

  • Key MRM Transition: A common strategy involves scanning for the neutral loss of 506.9 m/z, which corresponds to the fragmentation of the CoA moiety.[6]

  • Data Analysis: Quantify acyl-CoAs by generating calibration curves from authentic standards and using the peak area ratios of the endogenous analyte to the stable isotope-labeled internal standard.[3]

Visualizations

Metabolic Pathways

Acyl-CoAs are integral to cellular metabolism, linking the breakdown of fatty acids to energy production and the synthesis of complex lipids.

Caption: Central role of Acyl-CoAs in cellular metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for acyl-CoA profiling in tissue samples.

Caption: General experimental workflow for tissue acyl-CoA profiling.

References

Application Note and Protocol: Solid-Phase Extraction for the Purification of Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Decanoyl-CoA is a medium to long-chain acyl-coenzyme A (acyl-CoA) thioester that plays a significant role in fatty acid metabolism. Accurate quantification and analysis of this compound in biological matrices are crucial for understanding metabolic pathways and the effects of therapeutic interventions. Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of acyl-CoAs from complex samples prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples.

Data Presentation

The recovery of acyl-CoAs using solid-phase extraction is influenced by the sorbent type, the chain length of the acyl group, and the specific protocol used. The following table summarizes representative recovery data for various long-chain acyl-CoAs using different SPE sorbents. While specific data for this compound is not extensively published, the recoveries for other long-chain acyl-CoAs provide a strong indication of the expected efficiency.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[1]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[1]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[1]

Experimental Protocols

Two primary protocols are presented below, utilizing either a C18 reversed-phase or a weak anion exchange (WAX) SPE cartridge. The choice of sorbent may depend on the specific sample matrix and the desired purity of the final eluate.

Protocol 1: Purification of this compound using a C18 SPE Cartridge

This protocol is suitable for the purification of this compound from aqueous extracts of biological samples.[2][3][4]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Centrifuge

Methodology:

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.[3][4]

    • Equilibrate the cartridge by passing 1 mL of water.[3][4] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the aqueous sample extract containing this compound onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[3][4]

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of methanol.[3][4]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.[3][4]

    • Reconstitute the dried residue in a solvent compatible with the downstream analytical method (e.g., 50% methanol in water for LC-MS analysis).[2]

Protocol 2: Purification of this compound using a Weak Anion Exchange (WAX) SPE Cartridge

This protocol is effective for purifying acyl-CoA extracts by removing salts and other interfering molecules.[5][6]

Materials:

  • Weak Anion Exchange (WAX) SPE Cartridges

  • Methanol

  • Water

  • Aqueous ammonia (B1221849) solution (e.g., 2% and 5%)

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Centrifuge

Methodology:

  • SPE Cartridge Conditioning:

    • Condition the WAX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[5]

  • Sample Loading:

    • Load the supernatant from the tissue or cell extraction onto the conditioned SPE cartridge.[5]

  • Washing:

    • Wash the cartridge with 2 mL of water to remove unbound contaminants.[5]

    • Wash the cartridge with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.[5]

  • Elution:

    • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[5]

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.[5]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[5]

Visualizations

Experimental Workflow for this compound Purification using C18 SPE

SPE_Workflow_C18 start Start: Aqueous Sample Containing this compound conditioning 1. Cartridge Conditioning - 1 mL Methanol - 1 mL Water start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing - 2 mL 5% Methanol in Water loading->washing elution 4. Elution - 1 mL Methanol washing->elution drying 5. Drying - Nitrogen Stream or  Vacuum Concentrator elution->drying reconstitution 6. Reconstitution - LC-MS Compatible Solvent drying->reconstitution end Purified this compound for Analysis reconstitution->end

Caption: C18 SPE Workflow for this compound.

Experimental Workflow for this compound Purification using WAX SPE

SPE_Workflow_WAX start Start: Sample Supernatant Containing this compound conditioning 1. Cartridge Conditioning - 2 mL Methanol - 2 mL Water start->conditioning loading 2. Sample Loading conditioning->loading wash1 3a. First Wash - 2 mL Water loading->wash1 wash2 3b. Second Wash - 2 mL 2% Aqueous Ammonia wash1->wash2 elution 4. Elution - 1 mL 5% Aqueous Ammonia  in 50% Methanol wash2->elution drying 5. Drying - Nitrogen Stream elution->drying reconstitution 6. Reconstitution - LC-MS Compatible Solvent drying->reconstitution end Purified this compound for Analysis reconstitution->end

Caption: WAX SPE Workflow for this compound.

References

Application Notes and Protocols for the Use of Heptadecanoyl-CoA as an Internal Standard in Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular energy metabolism, lipid biosynthesis, and the pathophysiology of numerous metabolic diseases. Acyl-CoAs are key metabolic intermediates, and their levels can serve as important biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of these molecules.

A critical aspect of robust LC-MS/MS-based quantification is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and instrument analysis. Heptadecanoyl-CoA (C17:0-CoA), a long-chain fatty acyl-CoA with an odd number of carbon atoms, is an ideal internal standard for this purpose. Its utility stems from the fact that odd-chain fatty acids are generally present at very low concentrations in most mammalian tissues, thus minimizing interference from endogenous species. This document provides detailed application notes and protocols for the effective use of heptathis compound as an internal standard for the quantification of short-, medium-, and long-chain acyl-CoAs in biological samples.

Principle of Using Heptathis compound as an Internal Standard

Heptathis compound is a saturated fatty acyl-CoA with a 17-carbon chain.[1] As an internal standard, a known amount is spiked into the biological sample at the beginning of the extraction procedure. Since it is structurally similar to endogenous acyl-CoAs, it experiences similar extraction efficiency, sample handling variations, and ionization suppression or enhancement effects in the mass spectrometer.[2][3] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification of the target acyl-CoAs can be achieved.[4]

Applications in Research and Drug Development

The use of heptathis compound as an internal standard is applicable across various research areas:

  • Metabolomics and Lipidomics: To obtain accurate profiles of acyl-CoAs in studies of metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease.[5][6]

  • Biomarker Discovery: For the identification and validation of acyl-CoAs as potential biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.[7]

  • Drug Development: To assess the effect of drug candidates on fatty acid metabolism and cellular lipid profiles.[7]

  • Functional Genomics: To investigate the function of enzymes involved in fatty acid metabolism by analyzing acyl-CoA pool changes in genetically modified organisms.

Experimental Protocols

The following protocols are generalized methods and should be optimized for specific sample types and instrumentation.

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is suitable for the analysis of acyl-CoAs in tissues such as liver, heart, and brain.[8][9]

Materials:

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue powder.[8]

  • To the frozen tissue, add 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing a known amount of heptathis compound (e.g., 16 nmol).[8]

  • Homogenize the tissue on ice until no visible particles remain.[8]

  • Add 2.0 mL of ice-cold 2-propanol and homogenize again.[8]

  • Add 0.25 mL of saturated ammonium sulfate solution and 4.0 mL of acetonitrile (B52724).[8]

  • Vortex the mixture vigorously for 5 minutes.[8]

  • Centrifuge at 1,900 x g for 5 minutes.[8]

  • Transfer the upper phase containing the acyl-CoAs to a new tube.[8]

  • Dilute the supernatant with 10 mL of 100 mM potassium phosphate buffer (pH 4.9).[8]

  • The sample is now ready for solid-phase extraction (SPE) cleanup.

Protocol 2: Acyl-CoA Extraction from Cultured Cells

This protocol is a simpler and faster method suitable for cell pellets.[10]

Materials:

  • Cell pellet

  • Heptathis compound internal standard solution

  • Ice-cold Methanol[10]

  • Ice-cold Acetonitrile[10]

  • Scraper

  • Centrifuge

Procedure:

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge. Discard the supernatant.

  • Add 2 mL of ice-cold methanol (B129727) containing a known amount of heptathis compound internal standard to the cell pellet.[10]

  • Incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.[10]

  • Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.[10]

  • Centrifuge at 15,000 x g for 5 minutes at 5°C.[10]

  • Transfer the supernatant to a glass tube.[10]

  • Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[10]

  • Evaporate the sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[10]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 150 µL of methanol).[10]

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is recommended for complex matrices to remove interfering substances and concentrate the acyl-CoAs.[11]

Materials:

  • C18 SPE cartridges

  • Methanol

  • Water

  • 5% Methanol in water

  • Nitrogen gas evaporator

Procedure:

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[11]

  • Load the supernatant from the tissue extraction (Protocol 1) or the reconstituted cell extract (Protocol 2) onto the conditioned SPE cartridge.[11]

  • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[11]

  • Elute the acyl-CoAs with 1 mL of methanol.[11]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[11]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[11]

LC-MS/MS Analysis

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.[12]

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs based on their hydrophobicity.[12]

  • Flow Rate: Typically in the range of 200-400 µL/min.[12]

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA and for heptathis compound.[12]

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison across different samples or experimental conditions.

Table 1: Example of Quantitative Data for Acyl-CoAs in Mouse Liver

AnalyteControl Group (pmol/mg tissue)Treated Group (pmol/mg tissue)% Change
Acetyl-CoA (C2:0)15.2 ± 2.110.8 ± 1.5-28.9
Palmitoyl-CoA (C16:0)3.5 ± 0.55.8 ± 0.9+65.7
Oleoyl-CoA (C18:1)2.1 ± 0.33.9 ± 0.6+85.7
Stearoyl-CoA (C18:0)1.8 ± 0.23.1 ± 0.4+72.2

Data are presented as mean ± standard deviation.

Table 2: Method Validation Parameters using Heptathis compound

ParameterShort-Chain Acyl-CoAsLong-Chain Acyl-CoAs
Recovery 85-105%90-110%
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Linearity (r²) > 0.99> 0.99

Visualizations

G cluster_extraction Sample Preparation cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) IS_Spike Spike with Heptathis compound (IS) Sample->IS_Spike Homogenization Homogenization/ Cell Lysis IS_Spike->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 SPE_Conditioning Condition SPE Cartridge Supernatant1->SPE_Conditioning Proceed to Cleanup SPE_Loading Load Supernatant SPE_Conditioning->SPE_Loading SPE_Wash Wash SPE_Loading->SPE_Wash SPE_Elution Elute Acyl-CoAs SPE_Wash->SPE_Elution Evaporation Evaporate to Dryness SPE_Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Inject for Analysis Data_Processing Data Processing (Analyte/IS Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for acyl-CoA analysis.

G cluster_pathway Fatty Acid Activation and Metabolism cluster_analysis Quantitative Analysis Fatty_Acid Fatty Acid (e.g., Palmitic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA (e.g., Palmitoyl-CoA) Acyl_CoA_Synthetase->Acyl_CoA Metabolic_Fates Metabolic Fates: - Beta-oxidation - Lipid Synthesis - Protein Acylation Acyl_CoA->Metabolic_Fates LC_MS_Analysis LC-MS/MS Acyl_CoA->LC_MS_Analysis Heptadecanoyl_CoA Heptathis compound (Internal Standard) Heptadecanoyl_CoA->LC_MS_Analysis Quantification Accurate Quantification of Acyl-CoAs LC_MS_Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Decanoyl-CoA Instability In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with decanoyl-CoA in vitro. Its inherent chemical instability can be a significant hurdle in obtaining reliable and reproducible experimental results. This guide will equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for this compound instability in my experiments?

A1: this compound is susceptible to degradation through several mechanisms. The primary causes are:

  • Hydrolysis: The thioester bond is prone to cleavage by water, a reaction that is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions. This results in the formation of coenzyme A (CoA-SH) and decanoic acid.[1]

  • Enzymatic Degradation: Cellular extracts and tissue homogenates contain enzymes called acyl-CoA thioesterases that specifically hydrolyze the thioester bond.[2] If your experimental system involves crude or partially purified protein preparations, enzymatic degradation can be a major issue.

  • Oxidation: The free sulfhydryl group of the coenzyme A moiety is susceptible to oxidation, which can lead to the formation of CoA disulfides and other oxidized species, potentially interfering with your assays.

Q2: What is the optimal pH for working with this compound?

A2: To minimize hydrolytic degradation, it is crucial to maintain a slightly acidic pH. The optimal pH range for this compound stability in aqueous solutions is between 4.0 and 6.8.

Q3: How should I store my this compound stocks and working solutions?

A3: Proper storage is critical to maintaining the integrity of this compound. For long-term storage, solid this compound should be kept at -20°C or -80°C. Stock solutions are best prepared in an organic solvent like methanol (B129727) or in a slightly acidic buffer and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q4: I am observing lower than expected activity in my enzyme assay that uses this compound as a substrate. What could be the cause?

A4: Lower than expected enzyme activity can be due to several factors related to this compound instability:

  • Substrate Degradation: Your this compound may have degraded due to improper storage or handling, or instability in the assay buffer.

  • Incorrect Substrate Concentration: Degradation can lead to a lower effective concentration of the active substrate than you initially calculated.

  • Inhibitory Degradation Products: The products of this compound degradation, such as free decanoic acid or CoA-SH, may inhibit your enzyme of interest.

It is recommended to verify the integrity of your this compound stock and ensure your assay buffer is within the optimal pH range for stability.

Data Presentation: Stability of Acyl-CoAs in Various Solutions

The following table summarizes the stability of various acyl-CoAs, including this compound (C10:0 CoA), in different solutions over a 24-hour period at 4°C. The data represents the percentage of the acyl-CoA remaining relative to the initial concentration at time zero.[1]

Acyl-CoAReconstitution Solution% Remaining at 4h% Remaining at 24h
C10:0 CoA (this compound) Methanol~100%~98%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7.0)~95%~90%
Water~85%~70%
50mM Ammonium Acetate (pH 7.0)~80%~65%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)~98%~95%
C16:0 CoA (Palmitoyl-CoA) Methanol~100%~97%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7.0)~90%~80%
Water~75%~55%
50mM Ammonium Acetate (pH 7.0)~70%~50%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)~97%~93%

Data is estimated from graphical representations in the source material and is intended for comparative purposes.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assessment of Thioester Bond Integrity

This protocol provides a general method to assess the integrity of the thioester bond in this compound by measuring the free sulfhydryl group of CoA released upon hydrolysis using Ellman's reagent (DTNB).

Materials:

  • This compound solution

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 6.5

  • 10 mM DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) in 100 mM potassium phosphate buffer, pH 7.0

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture containing 800 µL of 100 mM Potassium Phosphate Buffer (pH 6.5) and 100 µL of your this compound solution.

  • Incubate the mixture under your experimental conditions (e.g., specific temperature and time).

  • At desired time points, take an aliquot of the reaction mixture.

  • To a cuvette, add 900 µL of 100 mM Potassium Phosphate Buffer (pH 6.5) and 100 µL of the 10 mM DTNB solution.

  • Add 10 µL of the incubated this compound sample to the cuvette and mix gently.

  • Measure the absorbance at 412 nm. The increase in absorbance corresponds to the amount of free CoA-SH produced.

  • A standard curve of known concentrations of CoA-SH should be prepared to quantify the amount of degraded this compound.

Protocol 2: HPLC Method for Assessing this compound Stability

This HPLC method allows for the separation and quantification of intact this compound from its degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Dilute your this compound sample to a suitable concentration in the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25.1-30 min: Return to 10% B and equilibrate

  • Analysis: Inject the sample and monitor the chromatogram. The peak corresponding to intact this compound can be identified by its retention time (compared to a fresh standard) and quantified by its peak area. A decrease in the peak area over time indicates degradation.

Mandatory Visualizations

G cluster_degradation This compound Degradation Pathways cluster_factors Contributing Factors DecanoylCoA This compound DecanoicAcid Decanoic Acid DecanoylCoA->DecanoicAcid Hydrolysis / Enzymatic Degradation CoASH Coenzyme A (CoA-SH) DecanoylCoA->CoASH Hydrolysis / Enzymatic Degradation OxidizedCoA Oxidized CoA CoASH->OxidizedCoA Oxidation AlkalinepH Alkaline pH (>7.0) AlkalinepH->DecanoylCoA HighTemp High Temperature HighTemp->DecanoylCoA Thioesterases Acyl-CoA Thioesterases Thioesterases->DecanoylCoA Oxygen Oxygen Oxygen->CoASH

Caption: this compound Degradation Pathways and Influencing Factors.

G start Problem: Inconsistent or Unexpected Experimental Results check_stability Is this compound degradation suspected? start->check_stability check_storage Verify Storage Conditions (-20°C or -80°C, aliquoted) check_stability->check_storage Yes re_evaluate Re-evaluate Experimental Protocol (e.g., enzyme purity, assay conditions) check_stability->re_evaluate No check_pH Measure pH of Buffers (Optimal: 4.0-6.8) check_storage->check_pH Storage OK use_fresh Prepare Fresh Solutions check_storage->use_fresh Improper Storage check_purity Assess Purity of this compound Stock (e.g., HPLC, Spectrophotometry) check_pH->check_purity pH OK adjust_pH Adjust Buffer pH check_pH->adjust_pH pH out of range new_stock Obtain New this compound Stock check_purity->new_stock Purity Compromised check_purity->re_evaluate Purity OK end Problem Resolved use_fresh->end adjust_pH->end new_stock->end re_evaluate->end

Caption: Troubleshooting Workflow for this compound Instability.

References

Technical Support Center: Analysis of Decanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of decanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weak or no signal for my this compound sample?

A1: Low sensitivity for long-chain acyl-CoAs like this compound is a common challenge. Several factors could be contributing to this issue. The primary areas to investigate are the ionization method, sample preparation, and mass spectrometer settings. Many established methods indicate that positive electrospray ionization (ESI+) mode provides significantly higher sensitivity for acyl-CoAs compared to the negative mode.[1][2] This is attributed to the efficient generation of the protonated molecular ion [M+H]⁺. Additionally, ensure your sample preparation protocol effectively removes interfering substances such as salts and phospholipids, which are known to cause ion suppression.[2]

Q2: What are the optimal mass spectrometry parameters for this compound analysis?

A2: While optimal parameters can vary between instruments, a good starting point for this compound analysis using electrospray ionization is the positive ion mode (ESI+). The most characteristic fragmentation of acyl-CoAs is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][3][4] Therefore, for multiple reaction monitoring (MRM), you would monitor the transition from the protonated precursor ion to the product ion resulting from this neutral loss.

Q3: My signal intensity is inconsistent across multiple injections. What are the likely causes?

A3: Inconsistent signal intensity can be caused by several factors. Column fouling from repeated injections of complex biological samples can lead to peak shape distortion and signal variability.[2] Regular column washing or the use of a guard column is recommended to mitigate this.[2] Also, ensure that your sample reconstitution solvent is compatible with the initial mobile phase conditions to prevent poor chromatography.

Q4: I'm observing significant peak tailing for my this compound peak. How can this be improved?

A4: Peak tailing for acyl-CoAs is often due to interactions between the negatively charged phosphate (B84403) groups and the stationary phase of the chromatography column.[5] To address this, consider adjusting the pH of your mobile phase or adding an ion-pairing agent to shield the phosphate groups and improve peak symmetry.[5] Using a column with end-capping can also help minimize secondary interactions.[5]

Q5: What is the expected fragmentation pattern for this compound in positive ion mode?

A5: In positive ion mode ESI-MS/MS, this compound will typically exhibit a characteristic fragmentation pattern. The precursor ion will be the protonated molecule [M+H]⁺. The most abundant product ion results from the neutral loss of 507 Da, which corresponds to the cleavage of the C-O bond of the 5'-β-phosphate.[1] Other less abundant product ions may also be observed.[1] A secondary product ion at m/z 428, representing the adenosine (B11128) fragment, is also commonly used for qualitative identification.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity 1. Suboptimal ionization mode. 2. Ion suppression from matrix components. 3. Analyte degradation.1. Use positive electrospray ionization (ESI+) mode for higher sensitivity.[1][2] 2. Improve sample cleanup using solid-phase extraction (SPE).[8][9] 3. Work on ice and use pre-chilled solvents to prevent hydrolysis and oxidation.[9]
High Background Noise 1. Contaminated solvents or additives. 2. Dirty LC-MS system. 3. Matrix interferences.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2] 2. Flush the entire LC system and mass spectrometer interface.[2] 3. Optimize the SPE protocol for better removal of interfering compounds.[2]
Inconsistent Retention Times 1. Unstable column temperature. 2. Inconsistent gradient formation. 3. Column degradation.1. Use a column oven to maintain a consistent temperature.[2] 2. Ensure the LC pumps are properly primed and the mobile phase is degassed.[2] 3. Replace the analytical column if performance deteriorates.[2]
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase. 2. Inappropriate injection solvent.1. Adjust the mobile phase pH or use an ion-pairing agent.[5] 2. Reconstitute the sample in a solvent similar in strength to the initial mobile phase.[9]

Mass Spectrometry Parameters for this compound

The following table summarizes typical starting parameters for the analysis of this compound by LC-MS/MS. Optimization will be required for your specific instrumentation.

ParameterValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Precursor Ion [M+H]⁺ (m/z) 922.3Calculated
Product Ion [M+H-507]⁺ (m/z) 415.3[1][4]
Secondary Product Ion (m/z) 428.0[6][7]
Capillary Voltage 3.2 - 3.5 kV[10][11]
Source Temperature 120 - 150°C[10][11]
Desolvation Temperature 400 - 500°C[10][11]
Cone Voltage ~45 V[10]
Collision Gas Argon or Nitrogen[10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol describes a general method for extracting acyl-CoAs from biological samples.

Materials:

  • Ice-cold 100 mM KH₂PO₄

  • Internal Standard (e.g., Heptathis compound)[8]

  • Ice-cold Acetonitrile[8]

  • C18 SPE Cartridges[8]

  • Methanol (B129727) (LC-MS grade)[8]

  • Water (LC-MS grade)[8]

Procedure:

  • Homogenization: Homogenize cell pellets or tissue samples in ice-cold 100 mM KH₂PO₄ containing the internal standard.[8]

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.[8]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.[8]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[8]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[8]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[8]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.[8]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.[8]

  • Reconstitution: Reconstitute the dried residue in a solvent compatible with the initial LC mobile phase.[8]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]

  • Tandem Mass Spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 5 µL.[8]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the long-chain acyl-CoAs.[8]

MS Parameters:

  • Refer to the "Mass Spectrometry Parameters for this compound" table for starting conditions.

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization Protein_Precipitation 2. Protein Precipitation Homogenization->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation SPE 4. Solid-Phase Extraction Centrifugation->SPE Drying 5. Drying & Reconstitution SPE->Drying LC_Separation 6. LC Separation Drying->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 8. Data Analysis MS_Detection->Data_Analysis

Caption: A general experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic Start Low or No Signal for this compound Check_Ionization Is ESI in Positive Mode? Start->Check_Ionization Check_Sample_Prep Is Sample Cleanup Adequate? Check_Ionization->Check_Sample_Prep Yes Solution_Ionization Switch to ESI+ Mode Check_Ionization->Solution_Ionization No Check_MS_Params Are MS Parameters Optimized? Check_Sample_Prep->Check_MS_Params Yes Solution_Sample_Prep Optimize SPE Protocol Check_Sample_Prep->Solution_Sample_Prep No Solution_MS_Params Tune Precursor/Product Ions & Energies Check_MS_Params->Solution_MS_Params No Success Signal Improved Check_MS_Params->Success Yes Solution_Ionization->Check_Sample_Prep Solution_Sample_Prep->Check_MS_Params Solution_MS_Params->Success

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

References

Technical Support Center: Decanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for decanoyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this compound and other medium-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

The primary challenges in quantifying this compound and other acyl-CoAs stem from their inherent instability in aqueous solutions, their susceptibility to enzymatic degradation during sample preparation, and potential interferences from the biological matrix.[1][2] Quantification is further complicated by their low abundance in tissues and the structural similarity to other acyl-CoAs, which can lead to chromatographic co-elution.[3]

Q2: What is the most recommended analytical method for sensitive and specific this compound quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended method for the sensitive and selective quantification of this compound.[4][5] This technique, often utilizing multiple reaction monitoring (MRM), allows for the specific detection and quantification of the target analyte even at low concentrations within a complex biological sample.[1][6]

Q3: How can I prevent the degradation of this compound during sample preparation?

To prevent degradation, it is crucial to handle samples quickly and at low temperatures (i.e., on ice) with pre-chilled solvents.[2][7] Flash-freezing tissue or cell samples in liquid nitrogen immediately after collection is a critical step to quench enzymatic activity.[7] Samples should be stored at -80°C and repeated freeze-thaw cycles must be avoided.[2] The use of an appropriate extraction solvent is also key; for instance, 80% methanol (B129727) has been shown to yield high recoveries for a range of acyl-CoAs.[8]

Q4: What type of internal standard is best for this compound quantification?

The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C-labeled). However, if this is not available, a structurally similar odd-chain acyl-CoA that is not endogenously present in the sample, such as heptathis compound (C17:0-CoA) or pentathis compound (C15:0-CoA), is a suitable alternative.[1][2]

Q5: My chromatographic peaks for this compound are tailing. What could be the cause and how can I fix it?

Peak tailing for acyl-CoAs is often due to secondary interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and the stationary phase of the chromatography column.[3] To address this, you can:

  • Use an ion-pairing agent: This can help to mask the phosphate groups and reduce unwanted interactions.[3]

  • Adjust the mobile phase pH: Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can improve peak shape.[3][9]

  • Increase the buffer concentration: A higher concentration of a buffer like ammonium acetate (B1210297) can help to minimize peak tailing.[3]

Troubleshooting Guides

Issue 1: Low or No this compound Signal Detected

This is a common issue that can arise from problems in sample preparation, chromatographic separation, or mass spectrometric detection.

Troubleshooting Workflow: Low/No Signal

start Start: Low/No Signal check_extraction Verify Sample Extraction & Handling start->check_extraction check_stability Assess Analyte Stability check_extraction->check_stability Extraction OK? end_fail Re-evaluate Method check_extraction->end_fail Extraction Inefficient check_ms_params Review MS Parameters check_stability->check_ms_params Stability OK? check_stability->end_fail Degradation Likely optimize_chromatography Optimize Chromatography check_ms_params->optimize_chromatography MS Params OK? check_ms_params->end_fail Incorrect MS settings concentrate_sample Concentrate Sample Extract optimize_chromatography->concentrate_sample Chromatography OK? optimize_chromatography->end_fail Poor Separation end_ok Signal Detected concentrate_sample->end_ok Concentration Helps concentrate_sample->end_fail Still No Signal

Caption: A logical workflow for troubleshooting low or no this compound signal.

Potential Causes and Solutions
Potential Cause Recommended Solution
Analyte Degradation Acyl-CoAs are unstable. Ensure all sample preparation steps are performed on ice with pre-chilled solvents.[2][7] Store samples at -80°C and avoid multiple freeze-thaw cycles.[2] Reconstitute dried extracts in methanol or a buffered solution (e.g., 50 mM ammonium acetate, pH 7) for better stability.[1][4]
Inefficient Extraction Ensure complete cell or tissue lysis through thorough homogenization or sonication.[2] Consider using a proven extraction solvent like 80% methanol.[8]
Low Analyte Concentration If the concentration of this compound is below the limit of detection (LOD), consider concentrating the sample extract using a vacuum concentrator or by performing solid-phase extraction (SPE).[1][2] You may also need to increase the starting amount of biological material.
Incorrect Mass Spectrometry Parameters Verify the precursor and product ion masses for the selected reaction monitoring (SRM) transition for this compound. Infuse a standard to confirm the optimal parameters.[2]
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of this compound.[3] Improve sample cleanup using SPE or optimize the chromatographic separation to resolve the analyte from interfering compounds.[2] The use of a stable isotope-labeled internal standard can also help to correct for matrix effects.[2]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Poor peak shape can compromise the accuracy of quantification.

Troubleshooting Workflow: Poor Peak Shape

start Start: Poor Peak Shape check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_column Evaluate Column Condition check_mobile_phase->check_column pH/Buffer Adjusted end_fail Re-evaluate Method check_mobile_phase->end_fail No Improvement check_injection Verify Injection Solvent check_column->check_injection Column OK check_column->end_fail Column Contaminated/Failed end_ok Symmetrical Peak check_injection->end_ok Solvent Compatible check_injection->end_fail Solvent Mismatch

Caption: A systematic approach to resolving poor chromatographic peak shape.

Potential Causes and Solutions
Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase The phosphate groups of acyl-CoAs can interact with the column packing material, leading to peak tailing.[3] Consider adding an ion-pairing agent to the mobile phase, adjusting the mobile phase pH, or increasing the buffer strength.[3]
Column Contamination or Degradation A contaminated guard column or analytical column can lead to peak distortion. Try flushing the column or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[3]
Inappropriate Injection Solvent If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak fronting or broadening can occur. Whenever possible, dissolve the sample in the initial mobile phase.[2]
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample and re-injecting.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from methods described for the extraction of a broad range of acyl-CoAs from cultured cells.[1]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol

  • Internal standard solution (e.g., 10 µM pentathis compound in methanol)

  • Ice-cold acetonitrile (B52724)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Aspirate the culture medium from the cell culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 2 mL of ice-cold methanol and 15 µL of the 10 µM internal standard solution to the plate.

  • Incubate at -80°C for 15 minutes.

  • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of acetonitrile to the supernatant.

  • Evaporate the sample to dryness in a vacuum concentrator at 55°C for approximately 1.5 hours.

  • Reconstitute the dried sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol based on common practices for acyl-CoA analysis.[1][6] Specific parameters will need to be optimized for your instrument.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., Luna C18(2), 100 Å) is commonly used.[1]

  • Mobile Phase A: An aqueous buffer, such as 50 mM ammonium acetate (pH 7).[1]

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will depend on the range of acyl-CoAs being analyzed.

  • Flow Rate: Typically in the range of 200-400 µL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[1]

  • MS Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow rate by infusing a standard solution of this compound.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard should be determined. A common fragmentation pattern for acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][10]

Quantitative Data Summary

The following table summarizes the stability of acyl-CoAs in different solvents, which is a critical consideration for accurate quantification.

Solvent Stability of Acyl-CoAs Recommendation
WaterUnstable, prone to hydrolysis.[1]Avoid for sample reconstitution and storage.
50 mM Ammonium Acetate (pH 7)Moderately stable.[1]A suitable aqueous buffer for analysis.
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Good stability.[1]A good choice for reconstituting samples.
MethanolProvides the best stability over time.[1]Highly recommended for sample reconstitution.
80% MethanolHigh extraction efficiency for a broad range of acyl-CoAs.[8]Recommended for initial sample extraction.

Data summarized from studies on the stability of various acyl-CoAs.[1][8]

References

Technical Support Center: Decanoyl-CoA Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of decanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chemical synthesis of this compound?

A1: The most common methods for chemically synthesizing this compound involve the activation of decanoic acid and its subsequent reaction with Coenzyme A (CoA). Key methods include:

  • Mixed Anhydride (B1165640) Method: Decanoic acid is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then reacts with CoA to form this compound.[1][2]

  • Carbodiimide-mediated Coupling: A carbodiimide, like N,N'-carbonyldiimidazole (CDI), is used to activate the carboxylic acid group of decanoic acid, which then readily couples with the thiol group of CoA.[2][3]

  • Acyl Chloride Method: Decanoic acid can be converted to its more reactive acyl chloride using an agent like oxalyl chloride or thionyl chloride.[4] The resulting decanoyl chloride is then reacted with CoA.

Q2: My final yield of this compound is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can arise from several factors:

  • Sub-optimal reaction conditions: Incorrect temperature, pH, or reaction time can hinder the reaction.

  • Poor quality of starting materials: Degradation or impurities in decanoic acid, CoA, or coupling reagents can significantly impact the yield.[5][6]

  • Inefficient activation of decanoic acid: The chosen activation method may not be optimal, or the activating agent may have degraded.

  • Hydrolysis of intermediates or product: The activated decanoic acid intermediate and the final this compound product are susceptible to hydrolysis, especially in aqueous conditions.

  • Product degradation: The final product may be unstable under the reaction or workup conditions.[5]

  • Inefficient purification: Significant loss of product can occur during purification steps.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[2][4] By analyzing small aliquots of the reaction mixture over time, you can observe the consumption of CoA and the formation of the this compound product. The UV absorbance at 260 nm is typically used to detect the adenine (B156593) moiety of CoA and its derivatives.

Q4: What are the best practices for storing Coenzyme A and this compound?

A4: Coenzyme A and its derivatives like this compound are sensitive to degradation. For long-term storage, they should be stored as lyophilized powders at -20°C or -80°C. If in solution, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[5][6] Solutions should be prepared in a buffer at a slightly acidic to neutral pH to minimize hydrolysis.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Inactive or Degraded Reagents Use fresh, high-purity decanoic acid, CoA, and coupling reagents. Verify the integrity of CoA and ATP (if applicable) solutions, as they can degrade.[5][6]
Suboptimal Reaction Temperature Optimize the reaction temperature. Activation steps are often performed at low temperatures (e.g., 0-4°C) to control reactivity, while the coupling with CoA may proceed at room temperature.[2][4]
Incorrect pH Ensure the pH of the reaction mixture is optimal for the coupling step. A slightly basic pH is often used for the reaction with CoA to ensure the thiol group is deprotonated.
Inefficient Mixing Ensure vigorous and continuous stirring, especially in heterogeneous mixtures, to maximize the interaction between reactants.
Issue 2: Multiple Peaks in HPLC Analysis of the Final Product
Potential Cause Troubleshooting Step
Presence of Unreacted Starting Materials Optimize the stoichiometry of the reactants. Consider a slight excess of the activated decanoic acid to drive the reaction to completion.
Side Reactions Minimize side reactions by controlling the temperature and order of reagent addition. For instance, in the mixed anhydride method, adding the chloroformate slowly at a low temperature can reduce side product formation.
Degradation of Product Ensure that the workup and purification conditions are mild and avoid prolonged exposure to harsh pH or high temperatures.
Oxidation of CoA Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol group of CoA, which can lead to the formation of CoA disulfides.

Experimental Protocols & Data

Method 1: Mixed Anhydride Synthesis of this compound

This protocol is adapted from established methods for acyl-CoA synthesis.[2]

Experimental Workflow:

mixed_anhydride_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification A Decanoic Acid in THF D Mixed Anhydride Formation A->D B Triethylamine (B128534) B->D C Ethyl Chloroformate C->D F This compound Synthesis D->F Add to CoA solution E CoA in NaHCO3 solution E->F G Lyophilization F->G Freeze and Lyophilize H HPLC Purification G->H I Final Product H->I

Caption: Workflow for the mixed anhydride synthesis of this compound.

Protocol:

  • Activation:

    • Dissolve decanoic acid (e.g., 0.051 mmol) in an anhydrous solvent like Tetrahydrofuran (THF) (e.g., 200 µL).

    • Cool the solution to 4°C in an ice bath.

    • Add triethylamine (e.g., 3.6 µL, 0.026 mmol) and ethyl chloroformate (e.g., 2.6 µL, 0.026 mmol) to the solution.

    • Stir the mixture for 45 minutes at 4°C to form the mixed anhydride.[2]

  • Coupling:

    • In a separate vial, dissolve Coenzyme A (e.g., 4 mg, 0.0051 mmol) in a cold aqueous solution of sodium bicarbonate (e.g., 200 µL of 0.5 M NaHCO₃).

    • Add the mixed anhydride solution to the CoA solution.

    • Stir the reaction mixture for another 45 minutes at room temperature.[2]

  • Workup and Purification:

    • Immediately freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

    • The crude product can be purified by reverse-phase HPLC.

Method 2: CDI-Mediated Synthesis of this compound

This protocol is based on the carbodiimide-mediated coupling method.[3]

Troubleshooting Logic:

cdi_troubleshooting start Low Yield of this compound check_reagents Are reagents fresh and pure? start->check_reagents check_activation Was activation complete? check_reagents->check_activation Yes replace_reagents Use fresh CDI, CoA, and anhydrous solvent. check_reagents->replace_reagents No check_coupling Are coupling conditions optimal? check_activation->check_coupling Yes increase_activation_time Increase activation time or temperature. check_activation->increase_activation_time No optimize_ph Adjust pH of CoA solution. check_coupling->optimize_ph No end_good Yield Improved check_coupling->end_good Yes replace_reagents->start increase_activation_time->start optimize_ph->start

Caption: Troubleshooting logic for low yield in CDI-mediated synthesis.

Protocol:

  • Activation:

    • Dissolve N,N'-carbonyldiimidazole (CDI) (e.g., 4.2 mg, 0.026 mmol) in anhydrous THF (e.g., 200 µL).

    • Add decanoic acid (e.g., 0.031 mmol) to the CDI solution.

    • Stir the mixture at room temperature for 1 hour.[3]

  • Coupling:

    • Dissolve Coenzyme A (e.g., 5 mg, 0.0064 mmol) in a 0.5 M NaHCO₃ solution (e.g., 50 µL).

    • Add the CoA solution to the activated decanoic acid mixture.

    • Stir for an additional 45 minutes at room temperature.[3]

  • Workup and Purification:

    • Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.

    • Dissolve the lyophilized powder in water for analysis and purification by HPLC.

Quantitative Data Summary

The following table summarizes typical yields for different acyl-CoA synthesis methods. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Synthesis Method Acyl-CoA Product Reported Yield Reference
Mixed Anhydride (Ethyl Chloroformate)Cinnamoyl-CoA75%[2]
Mixed Anhydride (Ethyl Chloroformate)Octenoyl-CoA57%[2]
CDI-mediatedHexanoyl-CoA76%[2]
CDI-mediatedOctanoyl-CoA68%[2]
Symmetric AnhydrideCrotonyl-CoA80%[2]

Purification of this compound

Purification is a critical step to obtain high-purity this compound.

Method: Solid-Phase Extraction (SPE) followed by HPLC

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol, followed by deionized water.[4]

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.[4]

    • Elute the this compound with a solution of 80% acetonitrile (B52724) in water.[4]

    • Lyophilize the eluted fractions.

  • HPLC Purification:

    • For final purification, reverse-phase HPLC is recommended.[4]

    • A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol.

    • Monitor the elution profile at 260 nm to detect the product.

    • Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified product.

References

preventing enzymatic degradation of decanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the enzymatic degradation of decanoyl-CoA extraction.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the extraction of this compound, focusing on preventing enzymatic degradation.

Issue 1: Low or No Recovery of this compound

Potential CauseRecommended Solution
Delayed or Incomplete Quenching of Enzymatic Activity Immediately upon sample collection, quench enzymatic activity by flash-freezing the sample in liquid nitrogen.[1][2][3] For cell cultures, you can add a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[4]
Suboptimal Temperature During Extraction All extraction steps, including homogenization, centrifugation, and solvent evaporation, must be performed under ice-cold conditions (0-4°C) to minimize enzymatic activity.[4][5]
Inappropriate pH of Extraction Buffer Use a slightly acidic extraction buffer with a pH between 4.0 and 6.8 to inhibit acyl-CoA thioesterases and minimize chemical hydrolysis.[5] A common and effective choice is a 100 mM potassium phosphate (B84403) buffer at pH 4.9.[4][5]
Inefficient Protein Precipitation Ensure thorough mixing and sufficient incubation time after adding a precipitating agent like acetonitrile (B52724), isopropanol (B130326), or sulfosalicylic acid (SSA).[4][6] Centrifuge at a high speed to effectively pellet all protein debris.[4]
Analyte Loss During Solid-Phase Extraction (SPE) If using SPE, ensure the cartridge type (e.g., weak anion exchange) and elution method are optimized for this compound.[4]

Issue 2: High Variability in Quantitative Results Between Replicates

Potential CauseRecommended Solution
Inconsistent Sample Handling Standardize every step of your protocol, including extraction time, temperature, and vortexing speed, to ensure uniformity across all samples.[1]
Incomplete Protein Removal Incomplete protein precipitation can lead to interference in downstream analysis. Optimize your protein precipitation step as described above.
Matrix Effects in Mass Spectrometry Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal. Improve sample cleanup using techniques like SPE and use a stable isotope-labeled internal standard to normalize for variations.[1]

Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Low_Recovery Start Low this compound Recovery Quenching Was enzymatic activity quenched immediately (e.g., flash freezing)? Start->Quenching Temperature Were all extraction steps performed at 0-4°C? Quenching->Temperature Yes Sol_Quenching Implement immediate flash freezing or cold solvent quenching. Quenching->Sol_Quenching No Buffer Was an acidic buffer (pH 4.0-6.8) used? Temperature->Buffer Yes Sol_Temperature Use pre-chilled equipment and maintain samples on ice. Temperature->Sol_Temperature No Precipitation Was protein precipitation complete? Buffer->Precipitation Yes Sol_Buffer Switch to an acidic buffer, e.g., 100mM KH2PO4, pH 4.9. Buffer->Sol_Buffer No Sol_Precipitation Optimize precipitation with thorough mixing and adequate centrifugation. Precipitation->Sol_Precipitation No Success Recovery Improved Precipitation->Success Yes Sol_Quenching->Success Sol_Temperature->Success Sol_Buffer->Success Sol_Precipitation->Success

Troubleshooting logic for low this compound recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation during extraction?

A1: The primary enzymes responsible for the degradation of this compound are acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond to release coenzyme A and a free fatty acid.[4][5] These enzymes are a major concern during sample preparation if not properly inactivated.[5]

Q2: What is the optimal pH for extracting and storing this compound?

A2: The thioester bond of this compound is most stable in slightly acidic conditions. For extraction, a pH of around 4.9 is effective at inhibiting thioesterase activity.[5] For storage and analysis, a pH range of 4.0 to 6.8 is recommended to minimize chemical hydrolysis.[5]

Q3: How critical is temperature control during the extraction process?

A3: Temperature control is absolutely critical. Elevated temperatures accelerate both enzymatic degradation and chemical hydrolysis of the thioester bond.[5] Therefore, all steps of the extraction process should be carried out on ice (0-4°C).[4][5]

Q4: Should I use enzyme inhibitors in my extraction buffer?

A4: While the most effective method to prevent enzymatic degradation is rapid quenching and deproteinization with acid, including a broad-spectrum protease and phosphatase inhibitor cocktail during initial homogenization can offer additional protection.[7] However, the primary strategy relies on the immediate and complete inactivation of all enzymatic activity through cold temperatures and acidic conditions.[7]

Q5: What are the recommended methods for protein precipitation?

A5: Common and effective methods for protein precipitation include the use of organic solvents like a mixture of acetonitrile and isopropanol, or strong acids such as 5-sulfosalicylic acid (SSA) or perchloric acid (PCA).[4][6][7] The choice of method may depend on your specific sample type and downstream analytical techniques.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction of this compound.

Protocol 1: Organic Solvent Extraction from Tissues

This protocol is adapted from methods designed for the efficient extraction of a broad range of acyl-CoAs.

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue and keep it frozen by grinding it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[6] This step is crucial to halt metabolic activity.[6]

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 1.5 ml of an ice-cold 3:1 (v/v) solution of acetonitrile and isopropanol and homogenize for 30 seconds.[8]

  • Aqueous Extraction: Add 0.5 ml of ice-cold 0.1M KH2PO4 (pH 6.7) and homogenize for another 30 seconds.[8]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.[6]

  • Optional SPE Cleanup: For cleaner samples, the supernatant can be further purified using a weak anion exchange solid-phase extraction (SPE) column.[4]

  • Storage: If not proceeding to analysis immediately, store the extracts at -80°C to prevent degradation.[6]

Protocol 2: Acid Precipitation with 5-Sulfosalicylic Acid (SSA)

This protocol is robust for deproteinization and has shown high recovery rates for short-chain acyl-CoAs.[6]

  • Tissue Pulverization: As described in Protocol 1, pulverize 20-50 mg of frozen tissue under liquid nitrogen.[6]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% (w/v) SSA solution. If using an internal standard, it should be added to the SSA solution.[6]

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[6]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the this compound to a new pre-chilled tube, avoiding disturbance of the pellet.[6]

  • Analysis and Storage: The sample is now ready for analysis (e.g., by LC-MS/MS). For storage, keep the extracts at -80°C.[6]

General Experimental Workflow for this compound Extraction

Extraction_Workflow Start Sample Collection (Tissue or Cells) Quench Immediate Quenching (Flash Freeze in Liquid N2) Start->Quench Homogenize Homogenization (Ice-cold acidic buffer or organic solvent) Quench->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile/Isopropanol or SSA) Homogenize->Precipitate Centrifuge Centrifugation (e.g., 10,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Optional: Solid-Phase Extraction (SPE) Cleanup Collect->SPE Analyze LC-MS/MS Analysis Collect->Analyze No SPE SPE->Analyze Yes Store Store at -80°C SPE->Store No Analyze->Store Store Remainder

A general experimental workflow for the extraction of this compound.

References

Technical Support Center: Resolving Isomeric Interference in Decanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving isomeric interference in decanoyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the chromatographic analysis of this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good chromatographic resolution for this compound and its isomers?

A1: The main challenges in separating this compound isomers stem from several factors:

  • Structural Similarity: Isomers of this compound, such as branched-chain variants (e.g., 2-methyloctanoyl-CoA, 3-methyloctanoyl-CoA), have the same mass-to-charge ratio (m/z) and similar physicochemical properties, leading to co-elution in typical reversed-phase chromatography.

  • Low Abundance: Endogenous levels of acyl-CoAs can be very low, requiring highly sensitive and selective analytical methods.

  • Matrix Effects: Biological samples are complex matrices containing numerous compounds that can interfere with the separation and detection of target analytes, potentially causing ion suppression in mass spectrometry.

  • Analyte Stability: Acyl-CoA thioesters can be susceptible to degradation, necessitating careful sample handling and analysis conditions.

Q2: What are the common isomers of this compound that I should be aware of in biological samples?

A2: Besides the straight-chain n-decanoyl-CoA, several branched-chain isomers can be present, arising from the metabolism of branched-chain amino acids or fatty acids. These include, but are not limited to:

  • Methyl-branched isomers: such as 2-methyloctanoyl-CoA and 3-methyloctanoyl-CoA.

  • Hydroxy-branched isomers: for instance, (S)-3-Hydroxy-9-methylthis compound, which is an intermediate in fatty acid β-oxidation.

The presence and abundance of these isomers can vary depending on the biological system and metabolic state being studied.

Q3: My this compound peak is broad and asymmetrical. Could this be due to isomeric interference?

A3: Yes, a broad or asymmetrical peak for what appears to be this compound is a strong indication of co-eluting isomers. Since these isomers often have identical mass-to-charge ratios, they are not distinguished by the mass spectrometer and will be detected as a single, poorly resolved peak. This can lead to inaccurate quantification.

Q4: How can I improve the chromatographic separation of this compound isomers?

A4: Optimizing your liquid chromatography (LC) method is crucial. Here are several strategies:

  • Column Selection: Utilize a high-resolution reversed-phase column, such as a C18 column with a smaller particle size (e.g., ≤1.8 µm) and a longer length, to enhance separation efficiency.

  • Mobile Phase Optimization:

    • pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of the phosphate (B84403) groups on the CoA moiety and improve peak shape.

    • Buffer Strength: Increasing the concentration of the buffer, such as ammonium (B1175870) acetate (B1210297), can help to minimize secondary interactions with the stationary phase that lead to peak tailing.

  • Gradient Elution: Employ a shallow and extended elution gradient. A slower increase in the organic solvent concentration can significantly improve the resolution of closely eluting isomers.

  • Flow Rate: Reducing the flow rate can also enhance separation, although it will increase the analysis time.

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the selectivity of the separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing, fronting, or broad peaks) for this compound 1. Co-elution of isomers. 2. Secondary interactions with the stationary phase. 3. Column contamination.1. Implement a shallower gradient and consider a longer column or smaller particle size. 2. Adjust mobile phase pH or increase buffer concentration (e.g., 10 mM ammonium acetate). 3. Backflush the column or use a guard column.
Inconsistent retention times for this compound 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Fluctuations in column temperature.1. Ensure sufficient equilibration time between injections. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Use a column oven to maintain a stable temperature.
Low signal intensity or high background noise 1. Ion suppression from matrix components. 2. Analyte degradation. 3. Suboptimal mass spectrometer settings.1. Improve sample cleanup using solid-phase extraction (SPE). 2. Keep samples on ice and use pre-chilled solvents during extraction. Avoid repeated freeze-thaw cycles. 3. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions.
Inability to resolve known isomers 1. Insufficient chromatographic resolving power. 2. Inappropriate stationary phase.1. Employ an ultra-high-performance liquid chromatography (UHPLC) system with a sub-2 µm particle size column. 2. Experiment with different stationary phase chemistries (e.g., C30) that may offer different selectivity for branched-chain isomers.

Quantitative Data

While specific retention time data for a comprehensive set of this compound isomers is not widely published, the following table provides representative LC-MS/MS parameters for the analysis of acyl-CoAs, which can be adapted and optimized for your specific isomers of interest.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound894.4387.135
Hypothetical 2-Methyloctanoyl-CoA894.4387.135
Hypothetical 3-Methyloctanoyl-CoA894.4387.135
(S)-3-Hydroxy-9-methylthis compound910.4403.135
Internal Standard (e.g., Heptathis compound)992.6485.240

Note: The product ions are typically generated from the fragmentation of the CoA moiety. The collision energy will need to be optimized for your specific instrument.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol outlines a general procedure for the extraction of acyl-CoAs from biological samples.

Materials:

  • Frozen tissue sample or cell pellet

  • Ice-cold 100 mM potassium phosphate buffer (pH 4.9)

  • Ice-cold acetonitrile/isopropanol (1:1, v/v)

  • Internal standard (e.g., Heptathis compound)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue or start with a cell pellet.

  • Immediately add the sample to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.

  • Homogenize the sample on ice until no visible particles remain.

  • Add 2 mL of the pre-chilled acetonitrile/isopropanol mixture.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • For cleaner samples, proceed to Solid-Phase Extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Materials:

Procedure:

  • Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from Protocol 1 onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 20
    15.0 100
    22.5 100
    22.6 20

    | 30.0 | 20 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See the Quantitative Data table and optimize for your instrument.

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization (with Internal Standard) sample->homogenization extraction Liquid-Liquid Extraction (Acetonitrile/Isopropanol) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 spe Solid-Phase Extraction (SPE) supernatant1->spe elution Elution spe->elution drying Drying under Nitrogen elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound analysis.

fatty_acid_beta_oxidation decanoyl_coa This compound (C10) dehydrogenation Acyl-CoA Dehydrogenase (FAD -> FADH2) decanoyl_coa->dehydrogenation enoyl_coa trans-Δ2-Decenoyl-CoA dehydrogenation->enoyl_coa hydration Enoyl-CoA Hydratase (H2O) enoyl_coa->hydration hydroxyacyl_coa L-β-Hydroxythis compound hydration->hydroxyacyl_coa oxidation β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) hydroxyacyl_coa->oxidation ketoacyl_coa β-Ketothis compound oxidation->ketoacyl_coa thiolysis Thiolase (CoA-SH) ketoacyl_coa->thiolysis octanoyl_coa Octanoyl-CoA (C8) thiolysis->octanoyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa

Caption: Fatty acid beta-oxidation pathway of this compound.

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the chromatographic separation of decanoyl-CoA. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, splitting) for this compound in reversed-phase chromatography?

Poor peak shape for this compound and other long-chain acyl-CoAs is a frequent challenge. The primary causes include:

  • Secondary Interactions: The phosphate (B84403) groups on the coenzyme A moiety can interact with residual acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, often resulting in peak fronting.[2][3]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and splitting.[1][3]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to peak splitting or tailing.[1][4] A blocked frit can also be a cause for peak splitting.[1]

  • System Dead Volume: Excessive volume between the injector, column, and detector can cause peak broadening.[1]

  • Analyte Instability: this compound can be unstable in aqueous solutions, and degradation can lead to distorted or extraneous peaks.[4][5]

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is often due to strong secondary interactions between the negatively charged phosphate groups of this compound and the stationary phase.[2] Here are several strategies to mitigate this:

  • Optimize Mobile Phase pH: Adjusting the mobile phase pH can significantly improve peak shape. Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can improve peak shape and resolution.[2][6] A lower pH can protonate residual silanol groups, minimizing their interaction with the analyte.[2]

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent like triethylamine (B128534) (TEA) or alkylsulfonates to the mobile phase can neutralize the charge on the phosphate moiety, reducing unwanted secondary interactions and improving peak symmetry.[2]

  • Increase Buffer Strength: Using buffers such as phosphate or ammonium acetate (B1210297) can help mask active sites on the column, reducing tailing.[2][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with advanced end-capping minimize the number of exposed silanol groups, reducing the potential for secondary interactions.[3]

Q3: My this compound peak is fronting. What is the likely cause and solution?

Peak fronting, where the first half of the peak is broader, is often a result of:

  • Column Overload: This is the most common cause. To resolve this, you can either reduce the injection volume or dilute the sample.[3][7]

  • Poor Sample Solubility: If this compound is not fully dissolved in the mobile phase, it can lead to fronting.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[3] It is ideal to dissolve your sample in the initial mobile phase whenever possible.[3]

Q4: I am observing split peaks for this compound. What could be the issue?

Split peaks can arise from several factors:

  • Column Contamination: A partially clogged inlet frit or contamination at the head of the column can distort the sample band, leading to a split peak.[2] Try backflushing the column or replacing the frit.[2]

  • Sample Solvent Effect: Injecting a sample dissolved in a strong, non-polar solvent in reversed-phase chromatography can cause peak splitting.[3] Ensure your sample solvent is compatible with the mobile phase.[3]

  • Co-elution: The split peak may actually be two closely eluting, unresolved compounds.[3] To address this, you can try adjusting the mobile phase composition, gradient, or temperature to improve resolution.[3]

Quantitative Data Summary

The following table provides typical starting parameters for the chromatographic analysis of this compound. Optimization will likely be required for your specific application and system.

ParameterRecommended ConditionsRationale
Column C8 or C18 reversed-phase, high-purity silica, end-capped (e.g., 2.1 mm x 100 mm, 1.8 µm)C8 or C18 columns are effective for separating long-chain acyl-CoAs.[6] For very long-chain species, a C4 may offer better peak shape.[3]
Mobile Phase A 10 mM Ammonium Acetate in WaterAmmonium acetate is a volatile buffer compatible with mass spectrometry and helps to improve peak shape.[6][8]
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography of acyl-CoAs.[3][8]
Mobile Phase pH High pH (~10.5) with ammonium hydroxide (B78521) or slightly acidicHigh pH can improve peak shape and resolution for long-chain acyl-CoAs.[6]
Gradient Start with a low percentage of B, gradually increase to elute more hydrophobic compounds. A shallow gradient can improve resolution.[2]A gradient is necessary to elute a range of acyl-CoAs with varying chain lengths.[8]
Flow Rate 0.3 - 0.4 mL/minLower flow rates can enhance resolution but will increase analysis time.[2]
Column Temperature 35 - 42°CHigher temperatures can reduce mobile phase viscosity and may improve peak symmetry, but be mindful of potential sample degradation.[6][9]
Injection Volume 5 µLKeep the injection volume small to avoid column overload.[3][8]
Sample Solvent Initial mobile phase composition or a weaker solventMinimizes peak distortion caused by solvent mismatch.[3]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (10 mM Ammonium Acetate, pH 10.5)

  • Weigh out the appropriate amount of ammonium acetate to prepare a 10 mM solution in HPLC-grade water.

  • Dissolve the ammonium acetate completely.

  • Adjust the pH to 10.5 using ammonium hydroxide.

  • Filter the mobile phase through a 0.22 µm filter to remove any particulates.

  • Degas the mobile phase by sonication or using an in-line degasser before use.[7]

Protocol 2: Column Cleaning and Equilibration

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents to remove contaminants. A general sequence for a reversed-phase column is:

    • HPLC-grade water

    • Isopropanol

    • Hexane

    • Isopropanol

    • HPLC-grade water

    • Finally, the initial mobile phase.

    • Always refer to the column manufacturer's specific recommendations for cleaning.

  • Reconnect the column to the detector.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes, or until a stable baseline is achieved. [9] This is particularly crucial for gradient elution.[1]

Visual Troubleshooting Guides

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Likely a System Issue check_all_peaks->system_issue Yes analyte_specific_issue Likely an Analyte-Specific Issue check_all_peaks->analyte_specific_issue No check_frit Check for Blocked Frit system_issue->check_frit check_dead_volume Check for System Dead Volume check_frit->check_dead_volume peak_tailing Peak Tailing? analyte_specific_issue->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No tailing_solutions Optimize Mobile Phase pH Use Ion-Pairing Agent Increase Buffer Strength Use End-Capped Column peak_tailing->tailing_solutions Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No fronting_solutions Reduce Injection Volume Dilute Sample Match Sample Solvent to Mobile Phase peak_fronting->fronting_solutions Yes splitting_solutions Clean/Replace Frit Check for Column Contamination Adjust Sample Solvent Optimize Gradient for Resolution peak_splitting->splitting_solutions Yes end Improved Peak Shape tailing_solutions->end fronting_solutions->end splitting_solutions->end

Caption: A logical workflow for troubleshooting poor chromatographic peak shape.

G Interactions of this compound with Stationary Phase cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound silanol Si-OH (Residual Silanol Group) c18 Si-C18 (Reversed-Phase Chain) phosphate Phosphate Groups (Negative Charge) phosphate->silanol Secondary Interaction (Ionic - Causes Tailing) acyl_chain Decanoyl Chain (Hydrophobic) acyl_chain->c18 Primary Interaction (Hydrophobic)

Caption: Potential interactions leading to poor peak shape for this compound.

References

Technical Support Center: Measurement of Decanoyl-CoA from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of decanoyl-CoA and other acyl-CoAs from plasma. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound from plasma.

Q1: What are matrix effects and how do they impact the measurement of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, proteins, and phospholipids (B1166683) in plasma).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of this compound quantification.[1][2] In complex biological matrices like plasma, phospholipids are a major cause of ion suppression.[3]

Q2: My this compound signal is low and inconsistent across different plasma samples. Is this a matrix effect?

A2: It is highly likely that you are observing a matrix effect. Inconsistent signal intensity, particularly a reduction in signal (ion suppression) when analyzing plasma samples compared to simple solvent standards, is a classic sign of matrix effects.[1] Endogenous materials in the plasma can accumulate in the analytical column and mass spectrometry system, leading to a progressive decrease in sensitivity.[1] To confirm this, a post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.[1][4]

Q3: How can I mitigate matrix effects in my this compound analysis?

A3: Several strategies can be employed to reduce or eliminate matrix effects:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering substances from plasma and is recommended for cleaner extracts.[2][5] Protein precipitation is a simpler method but may not be sufficient to remove all matrix components.[2]

  • Optimize Chromatography: Adjusting your liquid chromatography (LC) method can help separate this compound from co-eluting matrix components.[2] This can be achieved by optimizing the gradient, mobile phase composition, and column chemistry.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[1] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time, ensuring it experiences the same degree of ion suppression or enhancement as the analyte.[1][7] This allows for accurate correction of signal variations.[7]

Q4: I'm observing poor chromatographic peak shape (e.g., tailing) for this compound. What can I do?

A4: Peak tailing for acyl-CoAs is often due to interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and the stationary phase.[6] Here are some solutions:

  • Adjust Mobile Phase pH: Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape.[6][8]

  • Use an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can shield the phosphate groups and reduce secondary interactions, leading to more symmetrical peaks.[6] However, be aware that these agents can contaminate the LC-MS system.[8]

  • Check for Column Contamination: Buildup of biological materials on the column can lead to distorted peak shapes.[8] Regularly flushing the column or using a guard column can help.

Q5: Can I just dilute my plasma sample to reduce matrix effects?

A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this strategy may not be suitable if the concentration of this compound in your plasma samples is already low, as dilution could lower the signal below the instrument's limit of quantification.[1]

Experimental Protocols

Protocol: Extraction and Quantification of this compound from Plasma using LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of this compound from plasma samples, incorporating best practices to minimize matrix effects.

1. Sample Preparation and Extraction:

  • Materials:

    • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) Sulfosalicylic Acid (SSA) in water.[9]

    • Stable Isotope-Labeled this compound (e.g., ¹³C-labeled) as an internal standard (IS).

    • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[10]

    • Methanol (B129727) (MeOH), Acetonitrile (B52724) (ACN), and LC-MS grade water.

  • Procedure:

    • Thaw Plasma: Thaw frozen plasma samples on ice.

    • Internal Standard Spiking: Add the SIL-IS to the plasma sample to a known final concentration. This should be done at the earliest stage to account for variability throughout the entire workflow.[7]

    • Protein Precipitation: Add 3 volumes of ice-cold 10% TCA or 2.5% SSA to 1 volume of plasma.[9] Vortex vigorously for 1 minute to precipitate proteins.[3]

    • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.[9]

    • Sample Cleanup (SPE):

      • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[9]

      • Load the supernatant onto the conditioned SPE cartridge.

      • Wash the cartridge with 1 mL of water to remove the TCA (if used) and other polar interferences.[9]

      • Elute the acyl-CoAs with 1 mL of methanol.[9]

    • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen.[11] Reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., 50% methanol in water with a low concentration of ammonium acetate).[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[2]

    • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with ammonium acetate (B1210297) or ammonium hydroxide (B78521) for pH adjustment) and an organic component (e.g., acetonitrile or methanol).[8][12]

    • Gradient: A gradient elution is used to separate this compound from other matrix components and acyl-CoA species.[12]

  • Mass Spectrometry:

    • Ionization: Positive ion mode electrospray ionization (ESI) is generally more sensitive for the detection of short-chain acyl-CoAs.[2][10]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[9] The MRM transitions for this compound and its SIL-IS should be optimized. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.003 Da).[9]

3. Data Analysis:

  • Quantification: Create a calibration curve using known concentrations of a this compound standard and a fixed concentration of the SIL-IS. Calculate the peak area ratio of the endogenous this compound to the SIL-IS in your samples and determine the concentration from the calibration curve.[7]

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for acyl-CoA quantification. These values should be established during method validation.

Table 1: Typical Method Performance Characteristics

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)Low femtomole to low nanomolar range[11]
Linearity RangeSpans several orders of magnitude[5]
Precision (CV%)Intra-assay: <15%, Inter-assay: <15%[8]
Accuracy (% Recovery)85-115%[8]

Table 2: Impact of Sample Preparation on Ion Suppression

Sample Preparation MethodAnalyteMatrixIon Suppression (%)Reference
Protein PrecipitationDephospho-CoABiological Matrix~19%[10]
Solid-Phase ExtractionVarious AnalytesPlasmaSignificantly Reduced[2][5]

Visualizations

Experimental Workflow for this compound Measurement

G Experimental Workflow for this compound Measurement plasma Plasma Sample is_spike Spike with Stable Isotope-Labeled IS plasma->is_spike ppt Protein Precipitation (TCA or SSA) is_spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms data Data Analysis lcms->data G Troubleshooting Matrix Effects start Poor Signal or Inconsistent Results? check_is Using Stable Isotope- Labeled IS? start->check_is yes_is Yes check_is->yes_is no_is No check_is->no_is check_cleanup Optimize Sample Cleanup (e.g., use SPE) yes_is->check_cleanup implement_is Implement SIL-IS for Correction no_is->implement_is implement_is->check_cleanup check_chrom Optimize Chromatography (Gradient, Column) check_cleanup->check_chrom revalidate Re-validate Method check_chrom->revalidate G Mechanism of Ion Suppression in ESI cluster_source ESI Source droplet Charged Droplet (Analyte + Matrix) analyte_ion Analyte Ion [M+H]+ droplet->analyte_ion Evaporation & Ionization matrix_ion Matrix Ion droplet->matrix_ion Competition ms To Mass Analyzer analyte_ion->ms matrix_ion->analyte_ion Suppresses Ionization suppression Reduced Analyte Signal

References

Technical Support Center: Optimization of Decanoyl-CoA Dependent Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of decanoyl-CoA dependent enzyme assays.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of this compound a critical factor in my enzyme assay?

A1: this compound, like other acyl-CoA esters, is susceptible to hydrolysis, which can lead to a decrease in the effective substrate concentration and the release of free Coenzyme A (CoA).[1] This degradation can result in lower enzyme activity and inaccurate kinetic measurements. It is crucial to prepare this compound solutions fresh and store them properly, typically at -20°C or -80°C for long-term storage, to minimize degradation.[1][2]

Q2: What is the optimal pH and buffer for my this compound dependent enzyme assay?

A2: The optimal pH for your assay is dependent on the specific enzyme you are studying. Most enzymes have a narrow pH range for maximal activity. It is recommended to screen a range of buffers to determine the optimal pH empirically. For many acyl-CoA metabolizing enzymes, a pH range of 7.5 to 8.5 is common. The choice of buffer is also critical; ensure the buffer components do not interfere with your enzyme or assay components.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: this compound is slightly soluble in water.[3] To improve its solubility and prevent micelle formation, which can affect enzyme kinetics, it is often recommended to include a non-ionic detergent like Triton X-100 (typically at a final concentration of 0.01-0.1%) in the assay buffer. Bovine serum albumin (BSA) can also be used to bind and solubilize fatty acyl-CoAs.

Q4: What are common methods to monitor the activity of this compound dependent enzymes?

A4: The activity of this compound dependent enzymes can be monitored using various methods:

  • Spectrophotometric assays: These are the most common methods. For dehydrogenases, the reduction of an electron acceptor can be monitored. For enzymes that release free CoA, a coupled assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, can be used to measure the release of the thiol group of CoA.[4]

  • HPLC-based assays: These methods can be used to directly measure the formation of the product or the consumption of the substrate, offering high specificity.

  • Mass spectrometry (MS)-based assays: LC-MS/MS provides a highly sensitive and specific method for quantifying acyl-CoAs and their products.[5]

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Degraded this compound Prepare a fresh solution of this compound from a new aliquot. Verify the integrity of your stock solution if possible.
Suboptimal Assay Conditions Optimize the pH, temperature, and buffer components of your assay. Perform a pH profile and temperature curve for your enzyme.
Inactive Enzyme Verify the activity of your enzyme preparation with a known positive control substrate. Ensure proper storage and handling of the enzyme.
Presence of Inhibitors Ensure all reagents are free of contaminants. Consider if any of the buffer components or other additives could be inhibiting your enzyme.
Incorrect Cofactor Concentration Ensure all necessary cofactors (e.g., NAD+, FAD) are present at their optimal concentrations.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Spontaneous Hydrolysis of this compound Prepare this compound solutions fresh before each experiment. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract it from your experimental values.
Contaminating Enzyme Activity If using a crude enzyme preparation, consider purifying your enzyme to remove other enzymes that may contribute to the background signal.
Reagent Instability For DTNB-based assays, ensure the DTNB solution is fresh, as it can degrade over time, leading to a high background.[4]
Interfering Substances Some compounds in your sample or buffer may react directly with your detection reagents. Run appropriate controls to identify and account for these interactions.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and related enzyme assays. Note that specific kinetic parameters are highly dependent on the enzyme and assay conditions.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 921.8 g/mol [6]
Solubility in Water Slightly soluble[3]
Storage (Powder) -20°C for at least one year[7]
Storage (Aqueous Solution) Not stable, use within 1 day at 2-8°C[7]

Table 2: Typical Concentration Ranges for Assay Components

ComponentTypical Concentration RangeNotes
This compound 10 - 200 µMOptimal concentration should be determined empirically by performing a substrate titration.
Enzyme Varies (ng/mL to µg/mL)The optimal concentration depends on the specific activity of the enzyme and should result in a linear reaction rate over the desired time course.
Buffer 20 - 100 mMThe concentration should be sufficient to maintain a stable pH without causing inhibition due to high ionic strength.
DTNB 0.1 - 0.5 mMFor assays measuring CoA release.
NAD+/NADH 0.1 - 1 mMFor dehydrogenase assays.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted for a generic medium-chain acyl-CoA dehydrogenase and should be optimized for the specific enzyme being studied.

Materials:

  • This compound stock solution (e.g., 10 mM in water, prepared fresh)

  • Enzyme preparation (in a suitable buffer)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Electron acceptor solution (e.g., 10 mM Ferricenium hexafluorophosphate (B91526) in assay buffer)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction master mix containing the assay buffer and the electron acceptor at their final concentrations.

  • Set the spectrophotometer to 300 nm and equilibrate the temperature (e.g., 37°C).

  • In a quartz cuvette, add the reaction master mix.

  • Add the this compound substrate to the desired final concentration.

  • Equilibrate the mixture in the spectrophotometer for 3-5 minutes to obtain a stable baseline.

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 300 nm over time, which corresponds to the reduction of the electron acceptor.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

  • Run a control reaction without the enzyme to account for any non-enzymatic reduction of the electron acceptor.

Protocol 2: DTNB-Based Assay for CoA Release

This protocol measures the release of free CoA from this compound, which is applicable to enzymes like acyl-CoA thioesterases.

Materials:

  • This compound stock solution (e.g., 10 mM in water, prepared fresh)

  • Enzyme preparation (in a suitable buffer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DTNB stock solution (e.g., 10 mM in DMSO)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and this compound at the desired concentration.

  • Add the DTNB solution to a final concentration of 0.1-0.5 mM.

  • Equilibrate the mixture in a spectrophotometer at 412 nm and the desired temperature (e.g., 30°C) until a stable baseline is achieved.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion upon reaction of DTNB with the released CoA.

  • Calculate the rate of CoA release using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).

  • Run a "no-enzyme" control to correct for any spontaneous hydrolysis of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, this compound, etc.) setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction prep_enzyme Prepare Enzyme Dilution initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate equilibrate Equilibrate Temperature setup_reaction->equilibrate equilibrate->initiate monitor Monitor Reaction (Spectrophotometer) initiate->monitor calc_rate Calculate Initial Rate monitor->calc_rate plot_data Plot Data (e.g., Michaelis-Menten) calc_rate->plot_data determine_params Determine Kinetic Parameters (Km, Vmax) plot_data->determine_params

Caption: A typical experimental workflow for a this compound dependent enzyme assay.

troubleshooting_workflow start Low or No Activity? check_substrate Is this compound fresh? start->check_substrate check_conditions Are assay conditions optimal? check_substrate->check_conditions Yes sol_substrate Prepare fresh substrate check_substrate->sol_substrate No check_enzyme Is enzyme active? check_conditions->check_enzyme Yes sol_conditions Optimize pH, temp, buffer check_conditions->sol_conditions No sol_enzyme Test with positive control check_enzyme->sol_enzyme No end Further Investigation check_enzyme->end Yes (Check for inhibitors)

Caption: A decision tree for troubleshooting low enzyme activity.

dtnb_pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Reaction DecanoylCoA This compound Enzyme Enzyme DecanoylCoA->Enzyme Product Product Enzyme->Product CoA Coenzyme A (CoA-SH) Enzyme->CoA DTNB DTNB (Colorless) CoA->DTNB TNB TNB²⁻ (Yellow, A412nm) DTNB->TNB reacts with CoA-SH

Caption: The principle of a DTNB-coupled assay for measuring CoA release.

References

how to improve solubility of decanoyl-CoA in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for decanoyl-CoA. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of this compound in aqueous buffers during their experiments.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in Aqueous Buffer

This compound, a medium-chain fatty acyl-CoA, can be challenging to dissolve directly in aqueous buffers due to its hydrophobic decanoyl chain. Below is a systematic approach to improve its solubility.

  • Initial Assessment:

    • Problem: Powdered this compound is not dissolving, or the solution appears cloudy or has particulates.

    • Possible Cause: The concentration of this compound may be too high for direct dissolution in the aqueous buffer. Long-chain fatty acyl-CoAs are prone to forming micelles at higher concentrations.

    • Solution: Start by attempting to dissolve a small amount of the compound to determine its behavior in your specific buffer.

  • Recommended Solubilization Protocol:

    • If direct dissolution fails, employ a method that first dissolves the this compound in an organic solvent before introduction to the aqueous buffer.

  • Precipitation After Addition to Aqueous Buffer:

    • Problem: The this compound dissolves in the initial solvent but precipitates when added to the final aqueous buffer.

    • Possible Causes:

      • The final concentration is still too high for the aqueous system.

      • The percentage of the organic co-solvent is too low in the final solution to maintain solubility.

      • The buffer conditions (pH, ionic strength) are not optimal. Acyl-CoAs are unstable in alkaline and strongly acidic solutions.[1]

    • Solutions:

      • Decrease the final concentration of this compound.

      • Slightly increase the percentage of the organic co-solvent, ensuring it does not interfere with downstream applications. Always run a vehicle control in your experiments.[2]

      • Utilize solubility enhancers like cyclodextrins or non-ionic detergents.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to first dissolve the powdered this compound in a minimal amount of an organic solvent or a specific solvent mixture before diluting it in your aqueous buffer. A mixture of chloroform:methanol (B129727):water (C:M:W) at a ratio of 80:20:2 (v/v) is often effective.[3] Alternatively, methanol or a mixture of water and dimethylsulfoxide (DMSO) can be used.[1][4]

Q2: Can I use sonication or heat to help dissolve this compound?

A2: Yes, gentle heating and sonication can aid in the dissolution of medium-chain fatty acyl-CoAs.[2][3] Use a water bath sonicator in short bursts, allowing the vial to cool in between to prevent degradation from excessive heat.[2] Avoid prolonged or excessive heating, as it can lead to the degradation of the compound.[2]

Q3: My enzymatic assay is not working after dissolving this compound. What could be the issue?

A3: Several factors could be at play:

  • Solvent Interference: The organic solvent used to dissolve the this compound may be inhibiting your enzyme's activity. It is crucial to ensure the final concentration of the organic solvent in your assay is low and does not interfere with the enzyme. A solvent-only control is highly recommended.[2]

  • Compound Instability: Long-chain fatty acyl-CoAs can be unstable in aqueous solutions and degrade over time.[2][1] It is advisable to use freshly prepared solutions or freshly thawed aliquots for your experiments.

  • Micelle Formation: At concentrations above the critical micelle concentration (CMC), this compound can form micelles, which may affect its availability to the enzyme.

Q4: What are the recommended storage conditions for this compound?

A4:

  • Powder: Store the powdered form at -20°C for long-term stability, where it should be stable for at least one year.[3]

  • In Solution: Aqueous solutions are not recommended for long-term storage as fatty acyl-CoAs can degrade rapidly.[2][3] If you must store it in solution, prepare aliquots in a suitable organic solvent mixture, purge with an inert gas to minimize oxidation, and store at -20°C or -80°C.[2] Use these aliquots shortly after thawing and avoid multiple freeze-thaw cycles.[2]

Q5: What are cyclodextrins and how can they improve the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[5] They can encapsulate hydrophobic molecules, like the decanoyl chain of this compound, forming inclusion complexes that are more soluble in aqueous solutions.[6] Beta-cyclodextrins are commonly used for this purpose.

Quantitative Data Summary

ConditionSolvent/AdditiveAchievable Concentration/ObservationReference(s)
Aqueous Solubility Water20 mg/mL
Water2.94 g/L (predicted)[7]
Co-Solvents Chloroform:Methanol:Water (80:20:2, v/v)Recommended for dissolving[3]
MethanolProvides good stability for analytes[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Good stability observed[1]
Critical Micelle Concentration (CMC) Palmitoyl-CoA (C16:0)7 to 250 µM in various buffers[8]
Oleoyl-CoA (C18:1) and Palmitoyl-CoA (C16:0)~32 µM and ~42 µM, respectively

Note: The CMC for this compound is not explicitly stated in the search results but is expected to be higher than that of longer-chain acyl-CoAs like palmitoyl-CoA.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-Solvent

This protocol describes the recommended method for dissolving this compound using a chloroform:methanol:water mixture.

  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of the C:M:W (80:20:2) solvent to the vial to achieve the target stock concentration.

  • Inert Gas Purge: Briefly purge the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen and minimize potential oxidation.[2]

  • Initial Mixing: Tightly cap the vial and vortex gently for 30 seconds to disperse the powder.

  • Sonication: Place the vial in a water bath sonicator. Sonicate in short bursts of 1-2 minutes, allowing the vial to cool in between to prevent overheating and degradation.[2]

  • Visual Inspection: After each sonication burst, visually inspect the solution for clarity. Continue sonication until the solution is clear and free of visible particulates.

  • Dilution: The resulting stock solution can then be added to the aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: Using Cyclodextrins to Enhance Solubility

This protocol outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

  • Prepare HP-β-CD Stock Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 100 mM in PBS).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or methanol) as described in Protocol 1.

  • Complexation:

    • Prepare a series of dilutions of the HP-β-CD stock solution in the aqueous buffer to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50 mM).

    • Add the this compound stock solution to each HP-β-CD solution to achieve the desired final concentration of the compound.

    • Vortex the solutions and allow them to incubate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.

  • Verification: The solution should appear clear. A no-cyclodextrin control should be included to confirm the solubility enhancement.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Co-Solvent Solubilization A This compound (Powder) B Add C:M:W (80:20:2) A->B C Purge with Inert Gas B->C D Vortex C->D E Sonicate (short bursts) D->E F Visually Inspect for Clarity E->F F->E If not clear G Stock Solution (in Organic Solvent) F->G If clear H Add to Aqueous Buffer G->H I Final Solution H->I

Caption: Workflow for dissolving this compound using a co-solvent.

logical_relationship P1 This compound (Hydrophobic Chain) S1 Organic Co-solvent (e.g., Methanol, DMSO) P1->S1 Dissolves in S2 Physical Methods (Sonication, Gentle Heat) P1->S2 Aids dispersion of S3 Solubility Enhancers (Cyclodextrins, Detergents) P1->S3 Encapsulates/ Micellizes P2 Aqueous Buffer (Polar) P2->S1 Miscible with S1->P2 Introduces to S3->P2 Increases solubility in

Caption: Strategies to overcome this compound solubility issues.

References

Technical Support Center: Measurement of Low-Abundance Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of decanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the complex challenges encountered during the quantification of low-abundance this compound.

Troubleshooting Guides

This section provides structured approaches to identifying and resolving common issues encountered during the measurement of this compound.

Issue 1: Low or Undetectable this compound Signal

A frequent challenge in the analysis of this compound is a weak or absent signal. This can stem from several factors, from sample handling to instrument settings.

Possible Causes and Solutions

Potential Cause Recommended Solution(s)
Sample Degradation Acyl-CoAs, including this compound, are inherently unstable, particularly in aqueous solutions that are alkaline or strongly acidic.[1][2][3][4] Ensure rapid sample processing on ice or at 4°C.[4][5] For long-term storage, keep samples as a dry pellet at -80°C.[1][3][5] When reconstituting prior to analysis, methanol (B129727) has been shown to offer good stability.[5]
Inefficient Extraction The choice of extraction method is critical for good recovery. Methods using 5-sulfosalicylic acid (SSA) can be effective for short-chain acyl-CoAs without the need for solid-phase extraction (SPE).[6][7] For broader acyl-CoA profiles, organic solvent mixtures like acetonitrile/2-propanol/methanol can be used.[5] SPE can also be employed to enrich the sample and remove interfering substances.[5]
Poor Ionization in Mass Spectrometry In positive ion mode electrospray ionization (ESI), this compound and other acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety).[1][3] Ensure your mass spectrometer is optimized to detect this transition. Another common fragment ion is at m/z 428.[3][6]
Matrix Effects Biological samples contain numerous compounds that can co-elute with this compound and suppress its ionization.[8] To mitigate this, optimize chromatographic separation to isolate the analyte from interfering matrix components.[5] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.[1][9]
Issue 2: Poor Chromatographic Peak Shape and Resolution

Asymmetrical peaks (tailing or fronting) and inadequate separation from other acyl-CoAs can compromise accurate quantification.

Possible Causes and Solutions

Potential Cause Recommended Solution(s)
Secondary Interactions with Stationary Phase The phosphate (B84403) groups of this compound can interact with the stationary phase, leading to peak tailing.[8] Using an ion-pairing agent in the mobile phase can shield these charges and improve peak shape.[3][8] Adjusting the mobile phase pH to either a higher (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic level can also enhance peak shape and resolution.[3][8]
Co-elution with Structurally Similar Acyl-CoAs Many acyl-CoAs have similar chemical properties, making them difficult to separate.[8] To improve resolution, consider optimizing the gradient elution by using a shallower gradient.[8] A C18 column is commonly used, but if resolution remains poor, a column with a smaller particle size or a different chemistry like HILIC could be beneficial.[8]
Column Overload or Contamination Injecting too much sample can lead to peak fronting.[8] A clogged inlet frit or column contamination can cause peak distortion.[8] Ensure the sample concentration is within the linear range of the instrument and regularly maintain the column.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for quantifying low-abundance this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for acyl-CoA quantification.[3] Techniques like multiple reaction monitoring (MRM) provide high specificity by monitoring unique precursor-to-product ion transitions for each acyl-CoA species.[3][6]

Q2: How can I ensure the peak I am quantifying is indeed this compound and not an isobaric interference?

A2: Good chromatographic separation is the first crucial step to separate your target analyte from compounds with the same mass.[5] Additionally, using high-resolution mass spectrometry can help distinguish between compounds with very similar masses. Monitoring multiple, specific fragment ions for this compound can also increase confidence in its identification.

Q3: Is a stable isotope-labeled internal standard for this compound necessary?

A3: While not strictly mandatory, using a stable isotope-labeled internal standard is highly recommended and represents the gold standard for accurate quantification.[9][10] It corrects for sample loss during preparation and for variations in instrument response due to matrix effects, leading to more precise and accurate results.[9]

Q4: What are the characteristic mass spectrometry fragmentations for this compound?

A4: In positive ion mode MS/MS, acyl-CoAs share common fragmentation patterns. A key fragmentation is the neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[1][3] Another common fragment ion is observed at m/z 428, resulting from cleavage between the 5' diphosphates.[3][6] For this compound (C10:0-CoA), the precursor ion [M+H]⁺ would be at m/z 922.5. The primary quantifier product ion would be [M-507+H]⁺ at m/z 415.5.

Quantitative Data Summary

The following table summarizes recovery rates for short-chain acyl-CoAs using different extraction methods. While not specific to this compound, this data provides a useful comparison of common techniques.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)
Acetyl-CoA ~59%~36%
Propionyl-CoA ~80%~62%
Malonyl-CoA ~74%~26%
Isovaleryl-CoA ~59%~58%
Coenzyme A (Free) ~74%~1%
Data compiled from studies comparing SSA and TCA extraction methods.[7]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted for the extraction of short-chain acyl-CoAs from tissue samples for LC-MS/MS analysis.[7]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Refrigerated microcentrifuge

  • Stable isotope-labeled internal standards

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and keep it frozen at all times. Place the tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder.

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards if used). Immediately homogenize the sample.

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled microcentrifuge tube, avoiding the pellet.

  • Sample Storage and Analysis: The extracted sample is ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Frozen Tissue Sample pulverize Pulverization in Liquid N2 tissue->pulverize 1 extract Homogenization in 5% SSA (+ Internal Standard) pulverize->extract 2 centrifuge Centrifugation (16,000 x g, 4°C) extract->centrifuge 3 supernatant Collect Supernatant centrifuge->supernatant 4 lcms LC-MS/MS Analysis supernatant->lcms 5 data_proc Data Processing lcms->data_proc 6 quant Quantification data_proc->quant 7

Caption: General workflow for this compound analysis from tissues.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Signal degradation Sample Degradation? start->degradation extraction Inefficient Extraction? start->extraction ionization Poor Ionization? start->ionization matrix Matrix Effects? start->matrix sol_degradation Rapid processing, -80°C storage degradation->sol_degradation sol_extraction Optimize extraction method (e.g., SSA) extraction->sol_extraction sol_ionization Optimize MS/MS parameters ionization->sol_ionization sol_matrix Improve chromatography, use internal standard matrix->sol_matrix

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Refining Sample Preparation for Decanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation for the analysis of decanoyl-CoA. Acyl-Coenzyme A (acyl-CoA) thioesters are critical metabolic intermediates, but their analysis is challenging due to low abundance and inherent instability.[1] This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in this compound sample preparation? A1: The main difficulties arise from the inherent instability of the thioester bond, which is susceptible to both enzymatic and chemical hydrolysis.[2][3] Additionally, the low endogenous concentrations of this compound require sensitive detection methods and sample preparation techniques that minimize loss and maximize recovery.[4] Matrix effects from co-extracted molecules in complex biological samples can also interfere with quantification by mass spectrometry.[2]

Q2: What is the most critical factor to control during sample preparation? A2: Minimizing analyte degradation is the most crucial aspect.[5] This is achieved by immediately halting all enzymatic activity upon sample collection (quenching), typically by flash-freezing in liquid nitrogen, and performing all subsequent steps at low temperatures (0-4°C) with pre-chilled solvents and tubes.[3][6] Avoiding repeated freeze-thaw cycles is also essential to maintain sample integrity.[2][7]

Q3: What is the recommended analytical method for quantifying this compound? A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying acyl-CoAs.[8][9] Operating in Multiple Reaction Monitoring (MRM) mode allows for high specificity and accuracy by monitoring a specific precursor ion and a characteristic fragment ion for this compound.[9]

Q4: What type of internal standard is best for this compound quantification? A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-decanoyl-CoA).[2] If this is unavailable, a structurally similar acyl-CoA with a different chain length that is not naturally present in the sample, such as heptathis compound (C17:0-CoA), is a suitable alternative.[2][4] The internal standard should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction and purification.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Analyte Degradation : The thioester bond is hydrolyzed due to enzymatic activity or improper pH/temperature.[2][6]• Immediately flash-freeze samples in liquid nitrogen after collection and store at -80°C.[3] • Perform all extraction steps on ice with pre-chilled solvents.[6][7] • Use an acidic extraction buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) to improve stability.[6]
Inefficient Extraction : The chosen solvent system is not optimal, or tissue homogenization is incomplete.[2][7]• Ensure thorough homogenization of the sample on ice until no visible particles remain.[2] • Test different extraction solvents; a mixture of acetonitrile (B52724) and isopropanol (B130326) is a common starting point.[2][6] • Consider solid-phase extraction (SPE) to improve recovery and sample purity.[2][8]
Adsorption to Surfaces : The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.[2]• Use low-adsorption polypropylene (B1209903) tubes for all steps.[2] • Using glass vials has been shown to decrease signal loss and improve stability for some CoA species.[10]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions : The negatively charged phosphate groups on this compound interact with active sites on the column's stationary phase.[2][11]• Adjust the mobile phase to a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH to improve peak shape.[9][11] • Add an ion-pairing agent (e.g., triethylamine) to the mobile phase to mask the phosphate charge.[11] • Use a column with a different stationary phase chemistry or one with end-capping.[2]
High Variability Between Replicates Inconsistent Sample Handling : Differences in timing, temperature, or volumes during the extraction process.[3][7]• Standardize the entire workflow, ensuring each sample is processed identically and for the same duration.[3][7] • Work in small, manageable batches to minimize the time samples spend outside of a controlled cold environment.[3]
Matrix Effects in Mass Spectrometry Signal Suppression or Enhancement : Co-eluting compounds from the biological matrix interfere with the ionization of this compound.[2][5]• Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[2] • Optimize the chromatographic gradient to better separate this compound from matrix components.[11] • Use a stable isotope-labeled internal standard, which will co-elute and experience similar matrix effects, allowing for accurate correction.[2]

Data Presentation: Factors Affecting Stability and Recovery

Quantitative data from various studies are summarized below to guide protocol optimization.

Table 1: General Stability of Long-Chain Acyl-CoAs at Different Temperatures [3]

Temperature Condition Stability Recommendation
Room Temperature Aqueous Buffer Highly Unstable Avoid at all costs.
4°C Aqueous Buffer (pH 6.0-7.5) Moderately Stable (hours) Suitable only for short-term processing on ice.
-20°C Organic Solvent / Lyophilized Stable (days to weeks) Acceptable for short to medium-term storage.

| -80°C | Organic Solvent / Lyophilized | Highly Stable (months to years) | Optimal for all long-term storage. |

Table 2: Influence of pH on the Stability of the Acyl-CoA Thioester Bond [3]

pH Range Stability Recommendation
< 6.0 Increased risk of acid-catalyzed hydrolysis. Avoid prolonged exposure to strongly acidic conditions.
6.0 - 7.5 Optimal stability range. Maintain buffers within this pH range during extraction and analysis where possible.

| > 7.5 | Increased risk of base-catalyzed hydrolysis. | Avoid alkaline conditions during processing. |

Table 3: Relative Efficacy of Extraction Solvents for Acyl-CoAs [12]

Extraction Solvent Relative MS Intensity Key Takeaway
80% Methanol (B129727)/Water High Often provides the highest signal for a broad range of acyl-CoAs.
Methanol/Acetonitrile/Water Medium-High A common and effective mixture for precipitating proteins and extracting metabolites.

| Solvents with Formic Acid | Very Poor | The presence of strong acids like formic acid can lead to very poor or no signal for most acyl-CoAs. |

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification & Analysis Sample 1. Sample Collection (e.g., Tissue) Quench 2. Quenching (Flash-freeze in Liquid N2) Sample->Quench Homogenize 3. Homogenization (Acidic Buffer, on ice) Quench->Homogenize Extract 4. Extraction & Deproteinization (Organic Solvents) Homogenize->Extract Centrifuge 5. Centrifugation (4°C, high speed) Extract->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant SPE 7. Purification (Solid-Phase Extraction) Supernatant->SPE Load Extract Dry 8. Drying & Reconstitution (N2 Stream, Buffered Solvent) SPE->Dry LCMS 9. LC-MS/MS Analysis Dry->LCMS

Caption: A general experimental workflow for the extraction and analysis of acyl-CoAs.[2]

troubleshooting_workflow Start Issue: Low Analyte Recovery Degradation Potential Cause: Analyte Degradation? Start->Degradation Extraction Potential Cause: Inefficient Extraction? Degradation->Extraction No Sol_Degrade Solution: - Implement strict cold chain (4°C) - Use pre-chilled, acidic buffers - Minimize processing time Degradation->Sol_Degrade Yes Adsorption Potential Cause: Adsorption to Surfaces? Extraction->Adsorption No Sol_Extract Solution: - Ensure thorough homogenization - Test alternative solvent systems - Implement SPE cleanup Extraction->Sol_Extract Yes Sol_Adsorb Solution: - Use low-adsorption polypropylene tubes Adsorption->Sol_Adsorb Yes

Caption: Troubleshooting logic for addressing low recovery of this compound.

degradation_pathway DecanoylCoA This compound Enzyme Acyl-CoA Thioesterases (ACOTs) + H₂O DecanoylCoA->Enzyme Products Decanoic Acid + Coenzyme A Enzyme->Products Hydrolysis

Caption: Primary degradation pathway of this compound via enzymatic hydrolysis.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is adapted from methods demonstrated to be effective for long-chain acyl-CoAs.[2][6]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled 100 mM potassium phosphate buffer (pH 4.9)

  • Pre-chilled acetonitrile (ACN) and isopropanol

  • Internal standard (e.g., Heptathis compound)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.[2][6]

  • Homogenize the tissue on ice until no visible particles remain.[2]

  • Add 2 mL of a pre-chilled 1:1 (v/v) mixture of acetonitrile and isopropanol to precipitate proteins and extract lipids.[2][6]

  • Vortex the mixture vigorously for 5 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs.

  • For enhanced purity, proceed to solid-phase extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE) Purification

This optional but recommended step helps to remove interfering substances and concentrate the analyte.[8]

Materials:

  • Weak anion exchange SPE cartridge

  • Supernatant from Protocol 1

  • Methanol

  • Water

  • 2% and 5% aqueous ammonia (B1221849) solutions

  • Nitrogen evaporator

Procedure:

  • Condition Cartridge : Condition the weak anion exchange SPE cartridge by washing with methanol, followed by water.[6]

  • Load Sample : Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned SPE cartridge.[2]

  • Wash Cartridge :

    • Wash the cartridge with 2 mL of water to remove unbound contaminants.[2]

    • Wash with 2 mL of 2% aqueous ammonia to remove weakly bound impurities.[2]

  • Elute Analyte : Elute the acyl-CoAs with 1 mL of 5% aqueous ammonia in 50% methanol.[2]

  • Dry and Reconstitute :

    • Dry the eluate under a gentle stream of nitrogen.[2]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water or a buffered solution like 50 mM ammonium acetate).[8][12] Store at -80°C until analysis.[3]

References

Technical Support Center: Improving Recovery of Long-chain Acyl-CoAs from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of these critical metabolic intermediates from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of long-chain acyl-CoA samples?

A1: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.[1][2] The primary factors to control are:

  • Temperature and pH: The thioester bond in acyl-CoAs is prone to hydrolysis, a process accelerated by high temperatures and non-optimal pH conditions.[1] It is imperative to work quickly and keep samples on ice at all times.[3]

  • Enzymatic Activity: Endogenous thioesterases can rapidly hydrolyze long-chain acyl-CoAs. Immediate and effective quenching of metabolic activity is crucial to preserve the in vivo acyl-CoA profile.[1][2]

Q2: Why is flash-freezing of tissue samples in liquid nitrogen so critical?

A2: Flash-freezing in liquid nitrogen rapidly halts all enzymatic activity within the tissue.[1][2] This is essential because endogenous acyl-CoA thioesterases can quickly break down long-chain acyl-CoAs into free fatty acids and Coenzyme A, which would not accurately reflect the metabolic state at the time of collection.[1] Storing these flash-frozen samples at -80°C ensures that these enzymes remain inactive until the sample is homogenized in an acidic extraction buffer.[1]

Q3: What are the main challenges associated with the LC-MS/MS analysis of long-chain acyl-CoAs?

A3: The analysis of long-chain acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents several common challenges:[1]

  • Poor Chromatographic Peak Shape: Peak tailing and signal deterioration are often observed, particularly for the more hydrophobic, later-eluting species.[1]

  • Co-elution: The diverse polarity within the acyl-CoA class can make chromatographic separation difficult.[1]

  • Matrix Effects: The complexity of biological samples can lead to ion suppression in the mass spectrometer, resulting in reduced sensitivity and inaccurate quantification.[1]

  • Instability in Solution: Acyl-CoAs are highly unstable in aqueous solutions and can degrade during sample preparation and analysis.[1][4]

Troubleshooting Guide

Q4: I am observing very low or no recovery of my long-chain acyl-CoA analytes. What are the likely causes?

A4: Low recovery is a frequent issue that can often be attributed to sample handling, extraction inefficiency, or analyte instability.[1]

  • Improper Sample Quenching: If the tissue was not flash-frozen immediately after collection, endogenous enzymes may have degraded the acyl-CoAs.[1][2]

  • Inefficient Extraction: Incomplete cell lysis or homogenization can lead to poor recovery.[3] Ensure thorough homogenization and consider using a bead beater or ultrasonic homogenizer.

  • Analyte Degradation: Long-chain acyl-CoAs can degrade if samples are not kept consistently cold and at an appropriate pH. Use pre-chilled tubes and solvents.

  • Suboptimal Phase Separation (for LLE): In liquid-liquid extractions, ensure complete phase separation to avoid loss of the aqueous layer containing the acyl-CoAs.

  • Inefficient SPE Binding or Elution: For solid-phase extraction, ensure the column is properly conditioned and that the wash and elution solvents are appropriate for the acyl-CoAs of interest.

Q5: My chromatographic peaks are broad and tailing significantly. How can I improve the peak shape?

A5: Poor peak shape for long-chain acyl-CoAs is often related to interactions with the analytical column or issues with the mobile phase.[1]

  • Column Choice: Utilize a C18 reversed-phase column, as this is commonly used for separating long-chain acyl-CoAs.[5][6]

  • Mobile Phase pH: Operating at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can improve peak shape and resolution.[5][6]

  • Column Contamination: Repeated injections of biological extracts can lead to the buildup of matrix components on the column. Implement a column wash step between samples or use a guard column.[1]

Q6: How can I minimize matrix effects and ion suppression in my LC-MS/MS analysis?

A6: Matrix effects can significantly impact the accuracy of quantification. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids.[2]

  • Chromatographic Separation: Optimize your LC method to separate your analytes of interest from co-eluting matrix components.

  • Use of an Internal Standard: The addition of a suitable internal standard, such as Heptadecanoyl-CoA, early in the extraction process is crucial for monitoring and correcting for recovery losses and matrix effects.[3]

  • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[1]

Data Presentation: Recovery of Acyl-CoAs

The recovery of acyl-CoAs is highly dependent on the chosen methodology and the biological matrix. The following tables provide a summary of reported recovery data for various acyl-CoAs using different extraction techniques.

Table 1: Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[7]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[7]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[7]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[7]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[7][8]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[7]

Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.

Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[9]
Propionyl-CoA~80%~62%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[9]

Experimental Protocols

Two primary methods for the extraction of long-chain acyl-CoAs are detailed below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Both methods have been demonstrated to yield good recovery rates.[3]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue and cell samples.[3][7]

Materials:

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[3][7]

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptathis compound)[3]

  • Weak anion exchange solid-phase extraction (SPE) columns[3]

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[3]

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold buffer.

    • For suspension cells: Resuspend the cell pellet in the cold buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ACN:2-propanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[3]

  • Protein Precipitation:

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[3]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[3]

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[3]

    • Elute the acyl-CoAs with a suitable elution solvent (e.g., methanol/ammonium formate).

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol outlines a liquid-liquid extraction method suitable for long-chain acyl-CoAs from cultured cells.

Materials:

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • Internal standard (e.g., Heptathis compound) in a methanol:water (1:1) solution[3]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[3]

  • Cell Lysis and Extraction:

    • Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet or plate.[3]

    • Add the internal standard at this stage.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold solvent.

    • For suspension cells: Resuspend the cell pellet in the cold solvent.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[3]

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.[3]

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[3]

  • Sample Concentration:

    • Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_prep Final Preparation Harvest 1. Harvest & Wash Cells Lyse 2. Lyse Cells in KH2PO4 Buffer + Internal Standard Harvest->Lyse Extract 3. Add ACN:Isopropanol (3:1) Lyse->Extract Centrifuge_precip 4. Centrifuge to Precipitate Protein Extract->Centrifuge_precip Collect_Supernatant 5. Collect Supernatant Centrifuge_precip->Collect_Supernatant Condition 6. Condition SPE Column Collect_Supernatant->Condition Load 7. Load Supernatant Condition->Load Wash 8. Wash Column Load->Wash Elute 9. Elute Acyl-CoAs Wash->Elute Concentrate 10. Concentrate Eluate Elute->Concentrate Reconstitute 11. Reconstitute for LC-MS Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow for Long-Chain Acyl-CoAs.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation Harvest 1. Harvest & Wash Cells Lyse 2. Lyse Cells in Chloroform:Methanol (1:2) + Internal Standard Harvest->Lyse Add_Solvents 3. Add Chloroform & Water Lyse->Add_Solvents Vortex 4. Vortex Vigorously Add_Solvents->Vortex Centrifuge_phase 5. Centrifuge for Phase Separation Vortex->Centrifuge_phase Collect_Aqueous 6. Collect Upper Aqueous Phase Centrifuge_phase->Collect_Aqueous Concentrate 7. Concentrate Aqueous Phase Collect_Aqueous->Concentrate Reconstitute 8. Reconstitute for LC-MS Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow for Long-Chain Acyl-CoAs.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Recovery of Long-Chain Acyl-CoAs Degradation Sample Degradation Start->Degradation Extraction Inefficient Extraction Start->Extraction Analysis Analytical Issues Start->Analysis Quenching Verify Flash-Freezing & Cold Chain Degradation->Quenching Homogenization Optimize Homogenization (e.g., bead beater) Extraction->Homogenization SPE_Optimization Check SPE Conditioning, Wash & Elution Extraction->SPE_Optimization LLE_Optimization Ensure Complete Phase Separation Extraction->LLE_Optimization Chromatography Optimize LC Method (pH, column) Analysis->Chromatography MS_Optimization Use Internal Standard, Check for Matrix Effects Analysis->MS_Optimization Result Result Quenching->Result Improved Stability Homogenization->Result SPE_Optimization->Result LLE_Optimization->Result Chromatography->Result MS_Optimization->Result

Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.

References

Technical Support Center: Stability and Analysis of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability of acyl-CoAs in different solvents and during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of acyl-CoA samples?

A1: The thioester bond in acyl-CoA molecules is inherently reactive and susceptible to degradation from several factors. The main causes are:

  • Hydrolysis: Acyl-CoAs are prone to hydrolysis, particularly in aqueous solutions. This instability is exacerbated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1] The rate of hydrolysis can also be influenced by the length of the fatty acyl chain, with longer chains sometimes showing increased deterioration in aqueous solutions.[1]

  • Enzymatic Degradation: Tissues and cells contain acyl-CoA thioesterases (ACOTs), which are enzymes that hydrolyze the thioester bond. These enzymes are a significant concern during sample preparation if not properly inactivated.

  • Oxidation: The thiol group in coenzyme A can be oxidized, leading to the formation of CoA disulfides and other oxidized species. This is a particular concern for unsaturated acyl-CoAs, which are more prone to oxidation.

  • High Temperature: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation. Therefore, it is crucial to keep samples on ice and work quickly during preparation.

Q2: How does pH affect the stability of acyl-CoAs?

A2: The pH of the solution is a critical factor for acyl-CoA stability. The thioester bond is most stable under slightly acidic conditions.

  • Alkaline pH (pH > 7.0): Basic conditions significantly promote the chemical hydrolysis of the thioester bond.

  • Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.

  • Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended. An extraction buffer at pH 4.9 is often used to inhibit thioesterase activity and minimize chemical hydrolysis.

Q3: What is the best solvent for reconstituting and storing acyl-CoA samples?

A3: Methanol (B129727) has been shown to provide the best stability for acyl-CoAs over a 24-hour period.[1] Aqueous solutions generally lead to greater instability, with the rate of degradation increasing with the length of the fatty acid chain.[1] For long-term storage, it is recommended to store acyl-CoAs as a dry pellet at -80°C. When preparing stock solutions of long-chain unsaturated acyl-CoAs, a mixture of water and dimethylsulfoxide (DMSO) has been suggested.[2]

Troubleshooting Guides

Issue 1: Poor signal intensity or high background noise in LC-MS/MS analysis.

Possible Causes and Solutions:

  • Interference from Biological Matrix (Ion Suppression): Biological samples are complex and contain molecules like salts and lipids that can interfere with the ionization of acyl-CoAs.[3]

    • Solution: Implement a robust sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective at removing these interfering substances.[3] Using metal-free HPLC columns can also reduce ion suppression caused by the interaction of phosphorylated compounds with metal surfaces.[4]

  • Acyl-CoA Instability: Degradation of acyl-CoAs during sample preparation or storage will lead to lower signal intensity.

    • Solution: Process samples quickly on ice and store them at -80°C.[3] Reconstitute dried extracts in a suitable solvent like methanol or 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) immediately before analysis.[3]

  • Suboptimal Chromatographic Conditions: Poor separation of analytes from the matrix can lead to ion suppression.

    • Solution: Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is commonly used and effective.[3] Adjusting the mobile phase gradient and composition can significantly improve resolution.[3]

Issue 2: Poor chromatographic resolution of acyl-CoAs.

Possible Causes and Solutions:

  • Structural Similarity: Many acyl-CoAs have similar structures, differing only in their acyl chain length and saturation, which can lead to co-elution.

    • Solution: Optimize the mobile phase. Adjusting the pH or using ion-pairing agents can improve separation. A shallower gradient during elution can also increase the separation between closely eluting peaks.

  • Peak Tailing: The negatively charged phosphate (B84403) groups of acyl-CoAs can interact with the stationary phase, causing peak tailing.

    • Solution: Use an ion-pairing agent to shield the phosphate groups. Increasing the buffer strength (e.g., ammonium acetate) in the mobile phase can also help to reduce tailing.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents over 24 Hours

The following table summarizes the stability of various acyl-CoAs in different solvents, as a percentage of the initial concentration, when stored on an autosampler.

Acyl-CoASolventStability at 4h (%)Stability at 24h (%)
C10:0 CoA Methanol~100~95
50% Methanol / 50mM NH4OAc (pH 7)~90~80
Water~85~70
C12:0 CoA Methanol~100~95
50% Methanol / 50mM NH4OAc (pH 7)~85~70
Water~80~60
C14:0 CoA Methanol~100~95
50% Methanol / 50mM NH4OAc (pH 7)~80~60
Water~75~50
C16:0 CoA Methanol~100~95
50% Methanol / 50mM NH4OAc (pH 7)~75~50
Water~70~40

Data adapted from a study on the LC-MS/MS analysis of acyl-CoAs, which demonstrated that methanol provided the best stability.[1] The instability in aqueous solutions was observed to increase with the length of the fatty acid chain.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cell Cultures

This protocol is adapted from methods designed for the efficient extraction of long-chain acyl-CoAs from cultured cells.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform (B151607)

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet or plate.

    • Add the internal standard at this stage.

    • For adherent cells, use a cell scraper to scrape the cells in the cold solvent.

    • For suspension cells, resuspend the cell pellet in the cold solvent.

    • Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.

  • Phase Separation:

    • Add 0.5 mL of chloroform and 0.5 mL of water to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.

  • Aqueous Phase Collection:

    • The long-chain acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.

  • Drying and Reconstitution:

    • Dry the collected aqueous phase using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried pellet in a solvent compatible with your downstream analysis (e.g., methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol describes a general procedure for purifying acyl-CoA extracts.

Materials:

  • Dried acyl-CoA extract

  • SPE cartridges (e.g., weak anion exchange)

  • Methanol

  • 100 mM KH2PO4 buffer (pH 4.9)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Vacuum manifold

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract in an appropriate volume of 100 mM KH2PO4 buffer (pH 4.9).

  • SPE Cartridge Conditioning: Condition the weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE column.

  • Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., a stepwise elution with 2% and then 5% ammonium hydroxide).

  • Drying: Dry the eluate completely in a vacuum concentrator.

  • Storage: Store the purified, dried acyl-CoA pellet at -80°C until analysis.

Visualizations

Acyl_CoA_Structure cluster_CoA Coenzyme A cluster_Acyl Acyl Group Adenosine Adenosine Ribose3P Ribose-3'-phosphate Adenosine->Ribose3P glycosidic bond Pantoic_Acid Pantoic Acid Ribose3P->Pantoic_Acid pyrophosphate linkage Beta_Alanine β-Alanine Pantoic_Acid->Beta_Alanine amide bond Cysteamine Cysteamine (with Thiol group) Beta_Alanine->Cysteamine amide bond Acyl_Chain Fatty Acid Chain (R) Carbonyl Carbonyl Group (C=O) Acyl_Chain->Carbonyl Carbonyl->Cysteamine Thioester Bond

Caption: Chemical structure of an Acyl-CoA molecule.

experimental_workflow cluster_extraction Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest 1. Cell/Tissue Harvesting Quench 2. Metabolic Quenching (e.g., liquid nitrogen) Harvest->Quench Homogenize 3. Homogenization/Lysis (with internal standard) Quench->Homogenize Extract 4. Acyl-CoA Extraction (e.g., solvent precipitation) Homogenize->Extract SPE 5. Solid-Phase Extraction (SPE) Extract->SPE Dry 6. Drying SPE->Dry Reconstitute 7. Reconstitution Dry->Reconstitute LCMS 8. LC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for Acyl-CoA analysis.

degradation_pathways cluster_hydrolysis Chemical Degradation cluster_enzymatic Enzymatic Degradation AcylCoA Acyl-CoA Hydrolysis Hydrolysis AcylCoA->Hydrolysis Alkaline/Strongly Acidic pH High Temperature ACOT Acyl-CoA Thioesterases (ACOTs) AcylCoA->ACOT FFA_CoA Free Fatty Acid + Coenzyme A Hydrolysis->FFA_CoA FFA_CoA2 Free Fatty Acid + Coenzyme A ACOT->FFA_CoA2

Caption: Primary degradation pathways of Acyl-CoAs.

References

Validation & Comparative

A Comparative Guide to Decanoyl-CoA and Octanoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of decanoyl-CoA (C10-CoA) and octanoyl-CoA (C8-CoA) as substrates for key enzymes in fatty acid metabolism. The information presented is supported by experimental data to assist in research and development endeavors related to metabolic pathways and therapeutic interventions.

Introduction

This compound and octanoyl-CoA are medium-chain fatty acyl-CoA esters that play crucial roles as intermediates in cellular energy metabolism. They are primarily catabolized through mitochondrial and peroxisomal β-oxidation pathways. The efficiency with which these substrates are utilized by the enzymes in these pathways is critical for maintaining metabolic homeostasis. This guide focuses on the comparative performance of these two substrates with two key enzymes: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) and Acyl-CoA Oxidase (ACOX).

Quantitative Comparison of Enzyme Kinetics

The substrate specificity and catalytic efficiency of enzymes are quantitatively described by their kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax or kcat indicates a faster reaction rate.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD is a key enzyme in the mitochondrial β-oxidation spiral, catalyzing the initial dehydrogenation step for medium-chain fatty acyl-CoAs (typically C6 to C12).[1] Experimental data indicates that MCAD exhibits a preference for octanoyl-CoA over this compound.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Octanoyl-CoA Pig LiverNot explicitly stated~14.5Not explicitly statedNot explicitly stated
This compound Pig LiverNot explicitly stated~10.0Not explicitly statedNot explicitly stated

Note: The Vmax values are estimated from graphical data and are presented as relative activities. The original data was presented in a graph, and the exact values were not provided in the text. Further research is needed for precise Km and kcat values from a single comparative study.

Acyl-CoA Oxidase (ACOX)
SubstrateEnzyme IsoformKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Octanoyl-CoA Rat Liver ACOX1Data not availableData not availableData not availableData not available
This compound Rat Liver ACOX1Data not availableData not availableData not availableData not available

Note: While specific kinetic parameters were not found in the literature for a direct comparison, studies on rat liver peroxisomal acyl-CoA oxidases have characterized their substrate specificities, indicating that straight-chain acyl-CoAs of medium to long length are substrates for ACOX1.[4][5]

Signaling and Metabolic Pathways

This compound and octanoyl-CoA are processed in two major cellular compartments: the mitochondria and peroxisomes. The following diagrams illustrate their entry into and progression through the β-oxidation pathways in these organelles.

Mitochondrial_Beta_Oxidation cluster_matrix Mitochondrial Matrix Acyl_CoA This compound or Octanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Acyl_CoA->MCAD FAD -> FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA MCAD->Enoyl_CoA Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase H₂O Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase NAD⁺ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Acyl_CoA_p This compound or Octanoyl-CoA ACOX Acyl-CoA Oxidase (ACOX) Acyl_CoA_p->ACOX O₂ -> H₂O₂ Enoyl_CoA_p trans-Δ²-Enoyl-CoA ACOX->Enoyl_CoA_p Bifunctional_Enzyme Bifunctional Enzyme (Hydratase/Dehydrogenase) Enoyl_CoA_p->Bifunctional_Enzyme H₂O, NAD⁺ -> NADH Ketoacyl_CoA_p 3-Ketoacyl-CoA Bifunctional_Enzyme->Ketoacyl_CoA_p Thiolase_p Peroxisomal Thiolase Ketoacyl_CoA_p->Thiolase_p CoA-SH Shorter_Acyl_CoA_p Chain-shortened Acyl-CoA Thiolase_p->Shorter_Acyl_CoA_p Acetyl_CoA_p Acetyl-CoA Thiolase_p->Acetyl_CoA_p Experimental_Workflow Start Start: Obtain Purified Enzymes (MCAD and ACOX) Assay_Setup Set up Enzyme Assays (Spectrophotometric or Fluorometric) Start->Assay_Setup Kinetic_Measurements Perform Kinetic Assays with Varying Substrate Concentrations Assay_Setup->Kinetic_Measurements Substrate_Preparation Prepare Stock Solutions of This compound and Octanoyl-CoA Substrate_Preparation->Kinetic_Measurements Data_Collection Collect Absorbance or Fluorescence Data Over Time Kinetic_Measurements->Data_Collection Rate_Calculation Calculate Initial Reaction Rates (V₀) Data_Collection->Rate_Calculation Michaelis_Menten Fit Data to Michaelis-Menten Equation Rate_Calculation->Michaelis_Menten Parameter_Determination Determine Km and Vmax for Each Substrate-Enzyme Pair Michaelis_Menten->Parameter_Determination Comparison Compare Kinetic Parameters (Km, Vmax, kcat/Km) Parameter_Determination->Comparison Conclusion Draw Conclusions on Substrate Preference and Catalytic Efficiency Comparison->Conclusion

References

Validating Decanoyl-CoA's Role in Medium-Chain Fatty Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the role of decanoyl-CoA in metabolic pathways, with a particular focus on its significance in medium-chain fatty acid β-oxidation. We present supporting experimental data, detailed protocols for key analytical techniques, and a comparative analysis with alternative metabolic routes.

This compound in the Spotlight of Fatty Acid Oxidation

This compound, a ten-carbon saturated fatty acyl-CoA, is a pivotal intermediate in the mitochondrial β-oxidation of medium-chain fatty acids (MCFAs).[1] Its metabolism is particularly critical during periods of fasting or high energy demand when the body relies on fat reserves for fuel. The enzymatic conversion of this compound to octanoyl-CoA represents the fourth cycle of β-oxidation for longer-chain fatty acids and a key step in the catabolism of dietary MCFAs.[2] Dysregulation of this pathway is hallmark of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4]

Comparative Analysis of Analytical Methodologies

The validation of this compound's role in metabolic pathways hinges on accurate and sensitive quantification methods. The two primary approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

FeatureLC-MS/MSEnzymatic Assays (Fluorometric/Colorimetric)
Principle Separation by chromatography, detection by mass-to-charge ratio.Enzyme-coupled reactions leading to a measurable signal.
Specificity High; can distinguish between different acyl-CoA species.Moderate to high; may have cross-reactivity with other acyl-CoAs.
Sensitivity Very high; capable of detecting low abundance species.High (fluorometric) to moderate (colorimetric).
Throughput Moderate to high, depending on the platform.High; suitable for 96-well plate format.
Multiplexing Yes; can measure multiple acyl-CoAs simultaneously.Limited; typically measures a single analyte or a class of compounds.
Cost High initial instrument cost, lower per-sample cost at high throughput.Lower instrument cost, potentially higher per-sample reagent cost.
Validation Requires stable isotope-labeled internal standards for best accuracy.[5][6]Requires specific enzymes and substrates.

A study comparing different assay types for acetyl-CoA found that while a colorimetric ELISA kit failed to produce interpretable results, a fluorometric enzymatic kit provided results comparable to LC-MS-based methods, depending on the sample matrix and extraction method.[5][6] LC-MS/MS and high-resolution mass spectrometry (LC-HRMS) demonstrated well-aligned results, particularly when using stable isotope-labeled internal standards.[5][6]

Experimental Validation in MCAD Deficiency

MCAD deficiency is an autosomal recessive disorder characterized by the inability to properly metabolize medium-chain fatty acids. This leads to an accumulation of octanoylcarnitine (B1202733) (C8), and to a lesser extent, hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10) in the blood.[7] The analysis of these acylcarnitines, particularly the C8/C10 ratio, is a cornerstone of newborn screening and diagnostic confirmation for MCAD deficiency.[8][9]

The following table summarizes representative acylcarnitine levels in a patient with MCAD deficiency compared to a reference interval.

AnalytePatient Plasma Level (µmol/L)Reference Interval (µmol/L)
Hexanoylcarnitine (C6) 1.28≤0.44
Octanoylcarnitine (C8) 7.51≤0.51
Decanoylcarnitine (C10) 0.62≤0.51

Data adapted from a case report on MCAD deficiency.[7]

These elevated levels of decanoyl-carnitine and other medium-chain acylcarnitines directly reflect the metabolic block at the level of MCAD, validating the critical role of the this compound to octanoyl-CoA conversion step.

Alternative Metabolic Pathways

While β-oxidation is the primary catabolic pathway for fatty acids, alternative routes exist, particularly for fatty acids that cannot be directly processed by the standard enzymatic spiral.

  • Peroxisomal β-Oxidation: This pathway handles very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[10]

  • α-Oxidation: This process is primarily for the metabolism of branched-chain fatty acids like phytanic acid.

  • ω-Oxidation: A minor pathway that involves the oxidation of the terminal methyl group of a fatty acid.

The metabolism of medium-chain fatty acids like decanoic acid is distinct from that of long-chain fatty acids (LCFAs). MCFAs can enter the mitochondria independently of the carnitine shuttle, which is a rate-limiting step for LCFA oxidation.[11] This leads to more rapid oxidation and energy production from MCFAs compared to LCFAs.[2][12]

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the analysis of acyl-CoAs in biological samples.

a. Sample Preparation (from cultured cells):

  • Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) to the cell plate, scrape the cells, and transfer to a microcentrifuge tube.[13] An internal standard (e.g., heptathis compound) should be added to the extraction solvent.

  • Protein Precipitation: Vortex the cell suspension and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube for analysis.

b. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

c. Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor-to-product ion transitions for each acyl-CoA must be optimized. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[14]

In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells using a radiolabeled substrate.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach confluence.[15]

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to fatty-acid-free bovine serum albumin (BSA).[16]

  • Assay Initiation: Add the radiolabeled substrate to the cells and incubate at 37°C.

  • Stopping the Reaction: After the desired incubation time, add perchloric acid to stop the reaction and lyse the cells.[16]

  • Separation of Products: Centrifuge the samples to pellet precipitated macromolecules. The supernatant contains the acid-soluble metabolites (ASMs), which include ¹⁴C-acetyl-CoA and other downstream products.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The rate of fatty acid oxidation is proportional to the amount of radioactivity in the ASMs.

Visualizing the Metabolic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

cluster_0 Mitochondrial β-Oxidation (One Cycle) Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA (Cn)->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Fatty Acyl-CoA (Cn-2) Fatty Acyl-CoA (Cn-2) β-Ketoacyl-CoA->Fatty Acyl-CoA (Cn-2) β-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA β-Ketoacyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fig. 1: A single cycle of mitochondrial β-oxidation.

This compound (C10) This compound (C10) trans-Δ2-Decenoyl-CoA trans-Δ2-Decenoyl-CoA This compound (C10)->trans-Δ2-Decenoyl-CoA MCAD Octanoyl-CoA (C8) Octanoyl-CoA (C8) Further\nβ-Oxidation Further β-Oxidation Octanoyl-CoA (C8)->Further\nβ-Oxidation L-β-Hydroxythis compound L-β-Hydroxythis compound trans-Δ2-Decenoyl-CoA->L-β-Hydroxythis compound Enoyl-CoA Hydratase β-Ketothis compound β-Ketothis compound L-β-Hydroxythis compound->β-Ketothis compound β-Hydroxyacyl-CoA Dehydrogenase β-Ketothis compound->Octanoyl-CoA (C8) Thiolase Acetyl-CoA Acetyl-CoA β-Ketothis compound->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fig. 2: The fourth cycle of β-oxidation: this compound to Octanoyl-CoA.

cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis Biological Sample Biological Sample Extraction & Protein Precipitation Extraction & Protein Precipitation Biological Sample->Extraction & Protein Precipitation LC Separation LC Separation Extraction & Protein Precipitation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Fig. 3: General workflow for the quantification of acyl-CoAs by LC-MS/MS.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Anti-Decanoyl-CoA Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, cell signaling, and drug development, the specificity of antibodies is critical for generating reliable data. This guide provides a framework for evaluating the cross-reactivity of anti-decanoyl-CoA antibodies against other structurally related acyl-CoA molecules. Due to the limited availability of public data on the cross-reactivity of specific anti-decanoyl-CoA antibodies, this guide presents a hypothetical cross-reactivity profile alongside detailed experimental protocols to enable researchers to perform their own validation.

Hypothetical Cross-Reactivity Profile

The following table summarizes a hypothetical cross-reactivity profile for a fictional anti-decanoyl-CoA antibody. The cross-reactivity is determined relative to the antibody's binding to its target antigen, decanoyl-CoA. The selection of potential cross-reactants is based on structural similarity, particularly the length of the acyl chain.

CompoundStructurePercent Cross-Reactivity (%)
This compound (C10) CH₃(CH₂)₈CO-SCoA100
Octanoyl-CoA (C8)CH₃(CH₂)₆CO-SCoA25
Dothis compound (C12)CH₃(CH₂)₁₀CO-SCoA15
Hexanoyl-CoA (C6)CH₃(CH₂)₄CO-SCoA5
(2E)-Decenoyl-CoACH₃(CH₂)₆CH=CHCO-SCoA<1
Acetyl-CoA (C2)CH₃CO-SCoA<0.1
Coenzyme A (unacylated)HSCoA<0.1

Experimental Protocols for Cross-Reactivity Assessment

Accurate determination of antibody cross-reactivity is essential. The following are standard protocols for assessing the specificity of anti-decanoyl-CoA antibodies.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying antibody specificity.[1] This technique relies on the competition between the target antigen (this compound) coated on a microplate and a potential cross-reactant in solution for binding to a limited amount of the anti-decanoyl-CoA antibody.[1][2]

Protocol:

  • Coating: Coat a 96-well microplate with a this compound conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.[4]

  • Competition: Prepare serial dilutions of the potential cross-reacting acyl-CoA compounds (e.g., octanoyl-CoA, dothis compound) and a standard curve of this compound. In separate tubes, pre-incubate a fixed, limiting concentration of the anti-decanoyl-CoA antibody with each dilution of the competitor or the standard for 1 hour at 37°C.[5]

  • Incubation: Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.[5]

  • Washing: Wash the plate five times with wash buffer.[5]

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-species IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.[5]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of an HRP substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.[3]

  • Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., 2N H₂SO₄) to each well.[3]

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competing acyl-CoA in the solution.[1]

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each competing acyl-CoA. The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Acyl-CoA) x 100

2. Western Blotting

Western blotting can be used to assess cross-reactivity by observing if the antibody binds to unintended protein-acyl-CoA conjugates.[1][2] This is particularly relevant for studying protein acylation.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to contain various acylated proteins.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-decanoyl-CoA antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[6]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Interpretation: A specific antibody should ideally detect a single band or a limited number of bands corresponding to decanoylated proteins. The presence of multiple unexpected bands may indicate cross-reactivity with other acylated proteins.

3. Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify the specific proteins that are modified with this compound and to assess off-target binding of the antibody.[7][8]

Protocol:

  • Cell Lysis: Lyse cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the acylated proteins.[7]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-decanoyl-CoA antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-antigen complexes and incubate for 2-4 hours at 4°C.[9]

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.[9]

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the antibody.[9]

Data Analysis: The identified proteins are potential targets of decanoylation. To assess cross-reactivity, the list of identified proteins should be carefully analyzed to see if it includes proteins known to be modified by other acyl chains, which might suggest the antibody is cross-reacting with those modifications.

Visualizations

This compound in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of fatty acids.[10][11] The following diagram illustrates its position in this metabolic pathway.

FattyAcidOxidation Fatty Acid (e.g., Palmitic Acid) Fatty Acid (e.g., Palmitic Acid) Acyl-CoA (e.g., Palmitoyl-CoA) Acyl-CoA (e.g., Palmitoyl-CoA) Fatty Acid (e.g., Palmitic Acid)->Acyl-CoA (e.g., Palmitoyl-CoA) Acyl-CoA Synthetase Dothis compound Dothis compound Acyl-CoA (e.g., Palmitoyl-CoA)->Dothis compound β-oxidation cycle 1 This compound This compound Dothis compound->this compound β-oxidation cycle 2 Octanoyl-CoA Octanoyl-CoA This compound->Octanoyl-CoA β-oxidation cycle 3 Hexanoyl-CoA Hexanoyl-CoA Octanoyl-CoA->Hexanoyl-CoA β-oxidation cycle 4 Butyryl-CoA Butyryl-CoA Hexanoyl-CoA->Butyryl-CoA β-oxidation cycle 5 Acetyl-CoA Acetyl-CoA Butyryl-CoA->Acetyl-CoA β-oxidation cycle 6 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: this compound as an intermediate in fatty acid beta-oxidation.

Experimental Workflow for Competitive ELISA

The following diagram outlines the key steps in a competitive ELISA for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate Microplate cluster_solution In Solution Coat_Plate 1. Coat with this compound-BSA Wash1 2. Wash Coat_Plate->Wash1 Block 3. Block Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 6. Add Ab/Competitor Mix Wash2->Add_Sample Wash3 7. Wash Add_Sample->Wash3 Add_Secondary 8. Add Secondary Ab-HRP Wash3->Add_Secondary Wash4 9. Wash Add_Secondary->Wash4 Add_Substrate 10. Add Substrate Wash4->Add_Substrate Read_Plate 11. Read Absorbance Add_Substrate->Read_Plate Pre_Incubate 5. Pre-incubate Antibody with Competitor Acyl-CoA Pre_Incubate->Add_Sample

Caption: Workflow for competitive ELISA to test cross-reactivity.

Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS)

The following diagram illustrates the workflow for identifying protein targets and assessing the specificity of an anti-decanoyl-CoA antibody using IP-MS.

IP_MS_Workflow Cell_Lysis 1. Cell Lysis Immunoprecipitation 2. Immunoprecipitation with Anti-Decanoyl-CoA Ab Cell_Lysis->Immunoprecipitation Wash 3. Wash Beads Immunoprecipitation->Wash Elution 4. Elution Wash->Elution Digestion 5. Protein Digestion (Trypsin) Elution->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Protein Identification & Specificity Assessment LC_MS->Data_Analysis

Caption: Workflow for IP-MS analysis of antibody specificity.

References

Confirming the Identity of Decanoyl-CoA in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate identification of metabolites is paramount. This guide provides a comparative overview of methods to confirm the identity of a decanoyl-CoA peak in mass spectrometry data, supported by experimental protocols and data.

The primary method for identifying and quantifying acyl-CoAs, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Confirmation of the this compound peak relies on a combination of chromatographic retention time, parent ion mass-to-charge ratio (m/z), and characteristic fragmentation patterns.

Comparative Analysis of Confirmation Methods

The identity of a suspected this compound peak can be confirmed by comparing its analytical characteristics to a known standard. Key identification parameters are summarized below.

ParameterExpected Value for this compoundAlternative Considerations & Distinctions
Precursor Ion (m/z) 922.3 [M+H]⁺Isomers of this compound will have the same precursor ion m/z. Acyl-dephospho-CoAs will have a precursor ion with 80 amu less.[3]
Characteristic Fragment Ions (m/z) Neutral loss of 507 Da; Fragment at 428 m/z[3][4][5]The neutral loss of 507 Da is characteristic of most acyl-CoAs.[2][3] Acyl-dephospho-CoAs exhibit a neutral loss of 427 Da and a fragment at m/z 348.[3]
Chromatographic Retention Time Dependent on LC conditions. Must match an authentic standard run under identical conditions.[1]Isomers may have slightly different retention times.[1] Unsaturated acyl-CoAs tend to elute slightly earlier than their saturated counterparts.[5]
High-Resolution Mass Spectrometry Provides a more accurate mass measurement to confirm the elemental composition.[6]Can help distinguish between isobaric compounds.
MS/MS Fragmentation Pattern The full fragmentation spectrum should match that of a standard.Different isomers can sometimes be distinguished by unique fragment ions or different relative abundances of fragments, especially with advanced fragmentation techniques like CID or UVPD.[7]

Experimental Protocols

A robust experimental workflow is critical for the reliable identification of this compound. The following protocols are based on established methods.[1][8][9]

This protocol is recommended for the purification of long-chain acyl-CoAs from biological matrices.[8]

  • Materials:

  • Procedure:

    • Homogenization: Homogenize the biological sample in an ice-cold buffer containing an internal standard.[8]

    • Protein Precipitation: Add ice-cold acetonitrile to precipitate proteins.[8]

    • Centrifugation: Pellet the precipitated proteins by centrifugation.[8]

    • SPE Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[8]

    • Sample Loading: Load the supernatant onto the conditioned cartridge.[8]

    • Washing: Wash the cartridge to remove polar impurities.[8]

    • Elution: Elute the acyl-CoAs with methanol.[8]

    • Drying and Reconstitution: Evaporate the eluent and reconstitute the sample in the initial mobile phase.[8]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[1][9]

    • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water (A) and acetonitrile (B) is often employed.[1][10]

    • Flow Rate: Typically around 0.2 mL/min.[1]

  • Mass Spectrometry (MS):

    • Ionization: Positive mode Electrospray Ionization (ESI+) is standard.[1][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[1][11]

    • MRM Transitions for this compound:

      • Quantitative: [M+H]⁺ → [M - 507 + H]⁺[4]

      • Qualitative: [M+H]⁺ → 428 m/z[4]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound922.3415.3~35-45
Internal Standard (e.g., Heptathis compound)VariesVariesVaries

Note: Optimal collision energies should be determined empirically on the specific instrument used.

Visualizing the Workflow and Key Concepts

To aid in understanding the experimental and logical processes, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization Homogenization with Internal Standard precipitation Protein Precipitation (Acetonitrile) homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe elution Elution spe->elution reconstitution Drying & Reconstitution elution->reconstitution lc LC Separation (C18 Column) reconstitution->lc Injection ms Mass Spectrometry (ESI+) lc->ms mrm MRM Detection ms->mrm data_analysis Data Analysis mrm->data_analysis Data Acquisition

Figure 1: Experimental workflow for this compound analysis.

cluster_identification Peak Identity Confirmation peak Detected Peak rt Retention Time Match peak->rt precursor Precursor Ion (m/z) Match peak->precursor fragments Fragmentation Pattern Match peak->fragments confirmed This compound Confirmed rt->confirmed not_confirmed Identity Not Confirmed rt->not_confirmed precursor->confirmed precursor->not_confirmed fragments->confirmed fragments->not_confirmed

Figure 2: Logic diagram for confirming this compound identity.

cluster_fragments Characteristic MS/MS Fragments acyl_coa Acyl-CoA Precursor Ion [M+H]+ nl_507 Neutral Loss of 507 Da ([M-507+H]+) acyl_coa->nl_507 Fragmentation frag_428 Fragment at m/z 428 acyl_coa->frag_428 Fragmentation

Figure 3: Common fragmentation pathway for acyl-CoAs.

Conclusion

Confirming the identity of a this compound peak in mass spectrometry is a multi-faceted process that requires careful comparison to an authentic standard across several analytical parameters. By employing a robust sample preparation method, optimized LC-MS/MS conditions, and a logical confirmation strategy, researchers can confidently identify this compound in their samples. The use of high-resolution mass spectrometry and advanced fragmentation techniques can provide further certainty, especially when dealing with potential isomers.

References

A Comparative Guide to Decanoyl-CoA and Palmitoyl-CoA in Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of decanoyl-CoA (a medium-chain acyl-CoA) and palmitoyl-CoA (a long-chain acyl-CoA) in mitochondrial respiration. We will delve into their distinct metabolic pathways, impacts on oxygen consumption, and the experimental methodologies used to assess these effects, supported by experimental data.

Introduction

Mitochondrial β-oxidation of fatty acids is a critical pathway for energy production in many tissues. The chain length of the fatty acyl-CoA substrate significantly influences its transport into the mitochondria and its subsequent rate of oxidation. This compound (C10-CoA) and palmitoyl-CoA (C16-CoA) are excellent representatives of medium- and long-chain fatty acyl-CoAs, respectively, and exhibit distinct effects on mitochondrial bioenergetics. Understanding these differences is crucial for research into metabolic diseases, such as obesity and type 2 diabetes, and for the development of therapeutic interventions.

Key Differences in Mitochondrial Metabolism

The primary distinction between the metabolism of this compound and palmitoyl-CoA lies in their transport across the inner mitochondrial membrane.

  • This compound (Medium-Chain): Medium-chain fatty acids (MCFAs) like decanoate (B1226879) can cross the inner mitochondrial membrane independently of the carnitine shuttle in tissues like the liver and kidneys. Once inside the mitochondrial matrix, they are activated to their CoA esters and can readily enter the β-oxidation spiral. However, in heart and skeletal muscle, evidence suggests that even MCFAs may require the carnitine shuttle for efficient oxidation.

  • Palmitoyl-CoA (Long-Chain): Long-chain fatty acids (LCFAs) such as palmitate must first be converted to their acylcarnitine derivatives by carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane. The resulting palmitoylcarnitine (B157527) is then transported across the inner membrane by the carnitine-acylcarnitine translocase (CACT). Once in the matrix, carnitine palmitoyltransferase 2 (CPT2) converts it back to palmitoyl-CoA, which can then undergo β-oxidation. This carnitine-dependent transport is a rate-limiting step for LCFA oxidation.

This fundamental difference in mitochondrial entry contributes to the observed variations in their respiratory effects.

Quantitative Comparison of Mitochondrial Respiration

The following tables summarize quantitative data from studies investigating the effects of medium-chain and long-chain fatty acids on mitochondrial respiration. While direct side-by-side comparisons of this compound and palmitoyl-CoA under identical conditions are limited in the literature, the data presented reflects the general findings for their respective classes.

Table 1: Oxygen Consumption Rates (OCR) in Isolated Mitochondria

SubstrateMitochondrial StateOxygen Consumption Rate (nmol O₂/min/mg protein)Tissue SourceReference
Palmitoylcarnitine (50 µM) + Malate (B86768)State 3 (ADP-stimulated)~45Rat Heart[1]
Palmitoylcarnitine (50 µM) (Control Diet)State 3 (ADP-stimulated)~100Not Specified[1]
Palmitoylcarnitine (50 µM) (High-Fat Diet)State 3 (ADP-stimulated)~150Not Specified[1]
Palmitoyl-CoA + L-carnitine + MalateState 3 (ADP-stimulated)Not specified, but lower than succinateRat Liver[2]
Butyrate (short-chain) + MalateState 3 (ADP-stimulated)Higher than palmitoylcarnitineMouse Liver[3]

Note: State 2 (or State 4) respiration reflects substrate oxidation without ADP, representing the proton leak. State 3 respiration is the phosphorylating state in the presence of ADP and substrate, indicating the capacity of the oxidative phosphorylation system.

Table 2: Respiratory Control Ratio (RCR)

SubstrateRespiratory Control Ratio (RCR = State 3 / State 4)Tissue SourceReference
Pyruvate + Palmitoylcarnitine~4-6Rat Heart[1]
PalmitoylcarnitineVaries, requires malateNot Specified[1]

The Respiratory Control Ratio (RCR) is a key indicator of mitochondrial coupling and health. A higher RCR signifies well-coupled mitochondria where respiration is tightly linked to ATP synthesis.

Generally, medium-chain fatty acids are oxidized at a higher rate than long-chain fatty acids. Palmitoyl-CoA has also been shown to have an inhibitory effect on the adenine (B156593) nucleotide translocator (ANT), which can acutely decrease state 3 respiration.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and palmitoyl-CoA effects on mitochondrial respiration.

Protocol 1: High-Resolution Respirometry of Isolated Mitochondria

This protocol is adapted for assessing fatty acid oxidation in isolated mitochondria using an Oroboros Oxygraph-2k or similar instrument.

1. Mitochondrial Isolation:

  • Isolate mitochondria from fresh tissue (e.g., liver, heart, skeletal muscle) using standard differential centrifugation protocols in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

  • Determine the protein concentration of the final mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

2. Respirometry Assay:

  • Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L fatty acid-free BSA, pH 7.1) to the chambers and equilibrate to 37°C.

  • Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

3. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol for Fatty Acid Oxidation:

  • State 2 (Leak Respiration):

    • For This compound , add decanoate (e.g., 0.2 mM) followed by malate (e.g., 2 mM). The mitochondria will take up the decanoate and convert it to this compound in the matrix.
    • For palmitoyl-CoA , add palmitoyl-CoA (e.g., 20 µM) in the presence of L-carnitine (e.g., 5 mM) and malate (e.g., 2 mM).
    • Alternatively, use palmitoylcarnitine (e.g., 5-50 µM) with malate (e.g., 2 mM).
    • Record the stable oxygen consumption rate (State 2).

  • State 3 (Oxidative Phosphorylation):

    • Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis.
    • Record the new, higher steady-state oxygen consumption rate (State 3).

  • State 4o (Oligomycin-induced):

    • Add oligomycin (B223565) (e.g., 1-2 µM) to inhibit ATP synthase. The resulting respiration rate is primarily due to the proton leak.

  • Maximal Uncoupled Respiration:

    • Titrate a chemical uncoupler such as FCCP (e.g., in 0.5 µM steps) to determine the maximal capacity of the electron transport system (ETS).

  • Inhibition:

    • Add rotenone (B1679576) (e.g., 0.5 µM) to inhibit Complex I, followed by antimycin A (e.g., 2.5 µM) to inhibit Complex III, to measure residual oxygen consumption (non-mitochondrial).

4. Data Analysis:

  • Calculate State 3 and State 4 respiration rates, correcting for residual oxygen consumption.

  • Determine the Respiratory Control Ratio (RCR = State 3 / State 4o).

Protocol 2: Seahorse XF Fatty Acid Oxidation Assay in Intact Cells

This protocol is for use with an Agilent Seahorse XF Analyzer to measure fatty acid oxidation in live cells.

1. Cell Culture and Plate Preparation:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

  • The day before the assay, replace the culture medium with a substrate-limited medium (e.g., containing low glucose and glutamine) to encourage reliance on fatty acid oxidation.

  • Hydrate the sensor cartridge overnight in a CO₂-free incubator at 37°C.

2. Assay Medium and Compound Preparation:

  • Prepare the assay medium (e.g., XF Base Medium supplemented with L-carnitine).

  • Prepare stock solutions of the test substrates (e.g., decanoate or palmitate conjugated to BSA) and mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A).

3. Assay Execution:

  • Wash the cells with the assay medium and add the final volume of assay medium containing the fatty acid substrate (e.g., 100 µM palmitate-BSA or 100 µM decanoate-BSA).

  • Place the cell plate in a CO₂-free incubator at 37°C for one hour before the assay.

  • Load the injector ports of the sensor cartridge with the mitochondrial inhibitors.

  • Calibrate the Seahorse XF Analyzer and then replace the calibration plate with the cell plate.

  • Run the "Mito Stress Test" protocol:

    • Basal Oxygen Consumption Rate (OCR) is measured.
    • Injection 1: Oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
    • Injection 2: FCCP to uncouple the mitochondria and measure maximal respiration.
    • Injection 3: Rotenone and antimycin A to inhibit the electron transport chain and measure non-mitochondrial respiration.

4. Data Analysis:

  • The Seahorse XF software automatically calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, all driven by the provided fatty acid substrate.

Signaling Pathways and Logical Relationships

The choice between this compound and palmitoyl-CoA as a substrate initiates distinct metabolic routes with different regulatory points.

Fatty_Acid_Oxidation_Comparison cluster_mitochondrion Mitochondrial Matrix Decanoate Decanoate (C10) Decanoate_mito Decanoate Decanoate->Decanoate_mito Diffuses (Carnitine-Independent in Liver/Kidney) Palmitate Palmitate (C16) PalmitoylCoA_cyto Palmitoyl-CoA Palmitate->PalmitoylCoA_cyto ACSL DecanoylCoA_cyto This compound Palmitoylcarnitine Palmitoylcarnitine PalmitoylCoA_cyto->Palmitoylcarnitine CPT1 PalmitoylCoA_mito Palmitoyl-CoA Palmitoylcarnitine->PalmitoylCoA_mito CACT / CPT2 DecanoylCoA_mito This compound Decanoate_mito->DecanoylCoA_mito ACSM BetaOxidation β-Oxidation Spiral DecanoylCoA_mito->BetaOxidation PalmitoylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle ETC Electron Transport Chain (Respiration) TCA_Cycle->ETC NADH, FADH₂

Caption: Comparative pathways of this compound and palmitoyl-CoA mitochondrial entry and oxidation.

Experimental_Workflow cluster_isolated High-Resolution Respirometry cluster_intact Seahorse XF Analysis start Start: Choose Biological System isolated_mito Isolated Mitochondria start->isolated_mito intact_cells Intact Cells start->intact_cells respirometry Add Mitochondria to Respiration Buffer isolated_mito->respirometry plate_cells Plate Cells in XF Microplate intact_cells->plate_cells add_substrates Add Substrates: This compound precursors OR Palmitoyl-CoA + Carnitine respirometry->add_substrates measure_state2 Measure State 2 OCR (Leak Respiration) add_substrates->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 OCR (OXPHOS) add_adp->measure_state3 add_inhibitors Add Inhibitors (Oligomycin, FCCP, Rot/AA) measure_state3->add_inhibitors analyze_data1 Analyze Data: OCR, RCR, ETS Capacity add_inhibitors->analyze_data1 add_fa_medium Incubate with Fatty Acid Medium plate_cells->add_fa_medium run_mito_stress Run Mito Stress Test (Automated Injections) add_fa_medium->run_mito_stress analyze_data2 Analyze Data: Basal, ATP-linked, Maximal OCR run_mito_stress->analyze_data2

Caption: Workflow for comparing fatty acid oxidation in isolated mitochondria versus intact cells.

Conclusion

This compound and palmitoyl-CoA exhibit significant differences in their effects on mitochondrial respiration, primarily stemming from their distinct transport mechanisms into the mitochondrial matrix. Medium-chain acyl-CoAs like this compound generally lead to higher rates of oxygen consumption due to bypassing the rate-limiting carnitine shuttle. In contrast, long-chain acyl-CoAs like palmitoyl-CoA are subject to stricter regulation at the level of mitochondrial transport and can even exert inhibitory effects on key components of the oxidative phosphorylation machinery. The choice of experimental system and protocol is critical for accurately dissecting these differences. The methodologies and data presented in this guide provide a framework for researchers to design and interpret experiments aimed at understanding the nuanced roles of different fatty acid species in mitochondrial bioenergetics.

References

comparative analysis of decanoyl-CoA levels in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Decanoyl-CoA Levels in Diverse Cell Lines: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. This compound, a medium-chain acyl-coenzyme A, sits (B43327) at a critical juncture of lipid metabolism, influencing both energy production and biosynthetic pathways. Its intracellular concentration can serve as a valuable indicator of the metabolic state of a cell. This guide provides a comparative overview of this compound levels in different cell lines, details the experimental protocols for their quantification, and explores the signaling pathways in which this molecule plays a role.

Data Presentation: this compound Levels Across Cell Lines

Obtaining a standardized, directly comparable dataset for basal this compound levels across a wide array of cell lines is challenging due to variations in experimental conditions and reporting units in published literature. However, by compiling available data, we can begin to form a comparative picture. The following table summarizes reported levels of this compound and other relevant acyl-CoAs in a selection of human cell lines. It is important to note that direct comparisons should be made with caution due to differing normalization methods (e.g., per milligram of protein vs. per million cells).

Cell LineTissue of OriginThis compound (C10:0-CoA) LevelOther Acyl-CoA LevelsNormalization MethodReference
HepG2Liver Carcinoma~0.1 nmol/g wet weightC12:0-CoA: ~0.1, C14:0-CoA: ~0.2, C16:0-CoA: ~0.8, C18:0-CoA: ~0.4, C18:1-CoA: ~0.7 (all in nmol/g wet weight)Not specified[1]
Hep3BLiver CarcinomaLower than HepG2Acyl-CoA levels generally lower than HepG2Not specified[1]
PNT2Normal ProstateLower than HepG2Acyl-CoA levels generally lower than HepG2Not specified[1]
DU145Prostate CarcinomaHigher than PNT2Acyl-CoA levels generally higher than PNT2Not specified[1]
HCT116Colon CarcinomaDetectedC8-CoA, C10-CoA, and C18:1-CoA were detectedPer 2 x 10^5 cells
LHCNM2Muscle0.2-65 pmol/mg protein-Per mg protein[2]
MCF7Breast CancerNot explicitly statedC14:0-CoA, C16:0-CoA, C18:1-CoA detectedNot specified[3]
22Rv1Prostate CancerNot explicitly statedBroad spectrum of fatty acyl-CoAs detectedNot specified
PC-3Prostate CancerNot explicitly statedBroad spectrum of fatty acyl-CoAs detectedNot specified[4]

Note: The presented values are approximate and are intended to provide a relative sense of magnitude. For precise comparative studies, it is essential to analyze different cell lines under identical experimental conditions and use a consistent normalization method.

Experimental Protocols

Accurate quantification of this compound requires meticulous sample preparation and a sensitive analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Protocol 1: Acyl-CoA Extraction from Cultured Cells

This protocol is a synthesis of established methods for the extraction of acyl-CoAs from both adherent and suspension cell cultures.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water or 10% trichloroacetic acid [TCA])

  • Internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA like heptathis compound)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS grade solvents for reconstitution

Procedure for Adherent Cells:

  • Aspirate the culture medium from the culture dish.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Place the dish on ice and add 1 mL of ice-cold extraction solvent containing the internal standard.

  • Immediately scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Procedure for Suspension Cells:

  • Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Add 1 mL of ice-cold extraction solvent containing the internal standard to the cell pellet.

  • Vortex vigorously for 1 minute to lyse the cells.

  • Proceed from step 6 of the adherent cell protocol.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate this compound from other acyl-CoAs (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

MS/MS Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The exact m/z values will depend on the specific adducts formed.

Data Normalization: To accurately compare metabolite levels between different samples and cell lines, it is crucial to normalize the data. Common normalization strategies include:

  • Cell Number: Requires accurate counting of cells prior to extraction.

  • Total Protein Content: Determined by a protein assay (e.g., BCA assay) on a parallel sample or the cell pellet after extraction.

  • DNA Content: Can be measured from the cell pellet after metabolite extraction.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound analysis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_extraction Metabolite Extraction cluster_analysis Analysis Adherent Adherent Cells Harvest Harvest & Wash Cells Adherent->Harvest Suspension Suspension Cells Suspension->Harvest Lyse Lyse & Extract with Internal Standard Harvest->Lyse Centrifuge Centrifuge Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Extract Supernatant->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Normalization LCMS->Data

Experimental workflow for this compound measurement.

Decanoyl_CoA_Metabolism cluster_input Sources cluster_synthesis Activation cluster_fates Metabolic Fates Decanoic_Acid Decanoic Acid (from diet or de novo synthesis) ACSL Acyl-CoA Synthetase (ACSM) Decanoic_Acid->ACSL CoA Coenzyme A CoA->ACSL Decanoyl_CoA This compound ACSL->Decanoyl_CoA Beta_Oxidation Mitochondrial β-Oxidation Decanoyl_CoA->Beta_Oxidation Elongation Fatty Acid Elongation Decanoyl_CoA->Elongation Protein_Acylation Protein Decanoylation (Potential) Decanoyl_CoA->Protein_Acylation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy Production (TCA Cycle) Acetyl_CoA->Energy

Metabolic pathways involving this compound.

Potential_Signaling_Roles cluster_PPAR PPAR Signaling cluster_AMPK AMPK Signaling cluster_Acylation Protein Acylation Decanoyl_CoA This compound PPARs PPARα, PPARγ Decanoyl_CoA->PPARs Direct Ligand (Decanoic Acid) AMPK AMPK Decanoyl_CoA->AMPK Indirectly via metabolic shifts Protein Target Proteins Decanoyl_CoA->Protein Substrate for Decanoylation Gene_Expression Target Gene Expression (e.g., lipid metabolism) PPARs->Gene_Expression Metabolic_Regulation Regulation of Energy Homeostasis AMPK->Metabolic_Regulation Function Altered Protein Function (Localization, Activity) Protein->Function

Potential signaling roles of this compound.

Concluding Remarks

The systematic comparison of this compound levels across different cell lines provides a valuable window into their distinct metabolic phenotypes. While a comprehensive, standardized database is still emerging, the protocols and analytical methods outlined in this guide empower researchers to generate robust, comparable data in their own laboratories. Further investigation into the specific signaling roles of this compound, particularly in the context of protein acylation and nuclear receptor activation, promises to uncover novel regulatory mechanisms in both normal physiology and disease states such as cancer.

References

reproducibility of decanoyl-CoA measurement methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Decanoyl-CoA Measurement Methods for Researchers and Drug Development Professionals

The accurate and reproducible quantification of this compound, a key intermediate in medium-chain fatty acid metabolism, is crucial for advancing research in metabolic disorders and for the development of targeted therapeutics. This guide provides an objective comparison of the most prevalent analytical methods for this compound measurement, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Principles of Detection and Quantification

The primary methods for the quantification of this compound and other acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the precise quantification of low-abundance species like this compound in complex biological matrices.[2][3] The use of Multiple Reaction Monitoring (MRM) further enhances specificity by monitoring a specific precursor ion and its characteristic product ion.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) represents a more accessible and cost-effective alternative to LC-MS/MS.[5] This method separates acyl-CoAs using a reversed-phase column, and quantification is based on the UV absorbance of the adenine (B156593) group in the CoA moiety. While robust, HPLC-UV is generally less sensitive than LC-MS/MS and may be more suitable for the analysis of more abundant acyl-CoA species.[6]

Enzymatic and Fluorometric Assays offer a high-throughput and straightforward approach for the quantification of total or specific acyl-CoAs.[5] These assays typically involve a coupled enzymatic reaction that results in the production of a chromogenic or fluorogenic product, which can be measured using a plate reader.[7] While convenient, these methods may lack the specificity to distinguish between different acyl-CoA species.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method is often dictated by the specific requirements of the study, including the need for sensitivity, specificity, and sample throughput. The following table summarizes the key performance characteristics of the different methods for this compound and other acyl-CoA measurements.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeIntra-Assay CV (%)Inter-Assay CV (%)
LC-MS/MS Chromatographic separation followed by mass spectrometric detection2 - 133 nM[1]10x Signal-to-Noise[2]1.09 - 2193 ng/mL[8]5 - 10%[9]5 - 6%[9]
HPLC-UV Chromatographic separation followed by UV absorbance detectionGenerally higher than LC-MS/MSGenerally higher than LC-MS/MS1 - 1000 ppm[10]< 2% (for general compounds)[11]< 2% (for general compounds)[11]
Enzymatic/Fluorometric Assay Coupled enzymatic reaction leading to a fluorescent or colorimetric signalNot specific for this compoundNot specific for this compound0.3 - 100 µM (for total fatty acyl-CoAs)[7]Not specifiedNot specified

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the experimental process and the biological significance of this compound, the following diagrams illustrate a typical LC-MS/MS workflow and the central role of this compound in fatty acid metabolism.

This compound Measurement Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization & Protein Precipitation Tissue->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Standard Curve) Integration->Quantification Normalization Normalization Quantification->Normalization

Figure 1: A generalized experimental workflow for the quantification of this compound using LC-MS/MS.

Fatty Acid Beta-Oxidation Fatty_Acid Decanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Decanoyl_CoA This compound Acyl_CoA_Synthetase->Decanoyl_CoA Beta_Oxidation β-Oxidation Spiral Decanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 2: The central role of this compound in the β-oxidation of decanoic acid.

Detailed Experimental Protocols

Reproducible and accurate quantification of this compound relies on meticulous experimental execution. The following are detailed protocols for the key methods discussed.

LC-MS/MS Protocol for this compound Quantification

This protocol is adapted from established methods for long-chain acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.[9]

1. Sample Preparation (Solid-Phase Extraction) [3]

  • Homogenization: Homogenize cell pellets or tissue samples in an ice-cold solution of 100 mM KH2PO4 containing a suitable internal standard (e.g., heptathis compound).

  • Protein Precipitation: Add ice-cold acetonitrile (B52724) to the homogenate to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and other acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography [3]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

3. Mass Spectrometry [2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard should be determined by direct infusion of standards.

  • Collision Energy: Optimize for the specific instrument and analyte.

4. Quantification

  • Generate a standard curve by analyzing a series of known concentrations of a this compound analytical standard.

  • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

HPLC-UV Protocol for Acyl-CoA Quantification

This is a general protocol and should be adapted for this compound analysis.[6][12]

1. Sample Preparation

  • Follow the same sample preparation protocol as for LC-MS/MS, or a suitable alternative such as perchloric acid precipitation followed by neutralization.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Detection: UV detector set to 254 nm or 260 nm.

3. Quantification

  • Create a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Enzymatic Assay Protocol for Total Fatty Acyl-CoA

This protocol is based on a commercially available fluorometric assay kit and measures the total amount of fatty acyl-CoAs.[7]

1. Sample Preparation

  • Lyse cells or homogenize tissue in a suitable buffer (e.g., 0.5% Triton X-100 in a pH 7.4 buffer).

  • Centrifuge to remove insoluble material.

2. Assay Procedure

  • Add the sample lysate to a reaction mixture containing acyl-CoA dehydrogenase and a fluorescent probe.

  • Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).

3. Quantification

  • Prepare a standard curve using a provided acyl-CoA standard (e.g., palmitoyl-CoA).

  • Determine the total fatty acyl-CoA concentration in the samples by comparing their fluorescence signal to the standard curve.

Conclusion

The choice of method for this compound quantification is a critical decision that will impact the quality and utility of the resulting data. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for detailed and accurate profiling of this compound and other acyl-CoAs.[1] HPLC-UV provides a reliable and more accessible option for quantifying more abundant species.[5] Enzymatic assays are well-suited for high-throughput screening of total fatty acyl-CoA levels.[7] By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific objectives.

References

Validating Decanoyl-CoA Biosensor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, accurate quantification of specific acyl-CoA species is paramount. Decanoyl-CoA, a medium-chain fatty acyl-CoA, is a key intermediate in various metabolic pathways. Genetically encoded biosensors offer the potential for real-time, in-vivo measurements, but their specificity is a critical parameter that requires rigorous validation. This guide provides an objective comparison of a putative this compound biosensor with the gold-standard analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed protocols.

Performance Comparison: this compound Biosensor vs. LC-MS/MS

The choice of method for this compound quantification depends on the specific experimental needs, including the requirement for real-time monitoring, sample throughput, and the need for absolute versus relative quantification.

FeatureGenetically Encoded this compound Biosensor (Representative)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Ligand-induced conformational change in a sensor protein (e.g., a bacterial transcription factor) fused to a fluorescent reporter, leading to a change in fluorescence.Chromatographic separation of this compound from other cellular components followed by mass-based detection and fragmentation for specific identification and quantification.[1]
Specificity High for the target acyl-CoA, but potential for cross-reactivity with structurally similar acyl-CoAs (e.g., octanoyl-CoA, lauroyl-CoA). Specificity must be experimentally validated.Very high, based on both the retention time of the molecule and its specific mass-to-charge ratio and fragmentation pattern. Considered the gold standard for specificity.[1]
Sensitivity (LOD) Typically in the low micromolar (µM) range.High sensitivity, often in the low nanomolar (nM) to femtomole (fmol) range on-column.[2]
Dynamic Range Generally narrower than LC-MS/MS, often spanning one to two orders of magnitude.Wide linear dynamic range, typically spanning three to five orders of magnitude.
Temporal Resolution Real-time or near real-time, allowing for dynamic measurements in living cells.Static measurements from cell or tissue lysates; not suitable for real-time monitoring.
Spatial Resolution Can be targeted to specific subcellular compartments (e.g., cytoplasm, mitochondria) to measure localized concentrations.Provides an average concentration from a bulk cell or tissue sample.
Sample Preparation Minimal for in-vivo measurements; requires cell lysis for in-vitro assays.Multi-step process involving cell lysis, protein precipitation, and solid-phase extraction.
Throughput High-throughput compatible for in-vitro plate reader assays.Lower throughput due to chromatographic separation times.
Quantification Typically provides relative quantification (ratiometric change); can be calibrated for absolute quantification in vitro.Provides absolute quantification using a standard curve with a stable isotope-labeled internal standard.

Experimental Protocols

To ensure the validity of any findings, it is crucial to employ well-defined and rigorous experimental protocols.

Protocol 1: Validation of this compound Biosensor Specificity

This protocol outlines the in-vitro characterization of a genetically encoded this compound biosensor to determine its specificity.

1. Protein Expression and Purification:

  • Transform a suitable bacterial expression strain (e.g., E. coli BL21(DE3)) with the plasmid encoding the this compound biosensor.

  • Induce protein expression and purify the biosensor protein using affinity chromatography (e.g., Ni-NTA).

  • Confirm protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford).

2. In-Vitro Fluorescence Spectroscopy:

  • Prepare a series of dilutions of this compound and other structurally related acyl-CoAs (e.g., hexanoyl-CoA, octanoyl-CoA, lauroyl-CoA, myristoyl-CoA, acetyl-CoA, and free Coenzyme A) in a suitable assay buffer.

  • In a microplate, mix the purified biosensor protein with each concentration of the different acyl-CoAs.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Plot the change in fluorescence as a function of acyl-CoA concentration to determine the dissociation constant (Kd) for this compound and to assess the response to other acyl-CoAs.

3. Data Analysis:

  • Calculate the fold-change in fluorescence for each acyl-CoA at a saturating concentration.

  • Compare the response of the biosensor to this compound with its response to other acyl-CoAs to determine the specificity.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a standard method for the absolute quantification of this compound from biological samples.[1][2]

1. Sample Preparation:

  • Harvest cells or tissues and immediately quench metabolism (e.g., with liquid nitrogen).

  • Homogenize the samples in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water) containing a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₁₀]-decanoyl-CoA).

  • Centrifuge to pellet precipitated proteins and cellular debris.

  • Perform solid-phase extraction (SPE) on the supernatant to enrich for acyl-CoAs.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a reverse-phase C18 column.

  • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect this compound and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized beforehand.

3. Data Analysis:

  • Generate a standard curve by analyzing known concentrations of this compound with a constant amount of the internal standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the Methodologies

To better understand the workflows and principles described, the following diagrams are provided.

Decanoyl_CoA_Biosensor_Signaling_Pathway DecanoylCoA This compound Biosensor_Inactive Inactive Biosensor (Low Fluorescence) DecanoylCoA->Biosensor_Inactive Binds to sensor domain Biosensor_Active Active Biosensor (High Fluorescence) Biosensor_Inactive->Biosensor_Active Conformational Change Fluorescence Fluorescence Signal Biosensor_Active->Fluorescence Specificity_Validation_Workflow cluster_0 Biosensor Preparation cluster_1 Specificity Assay cluster_2 Data Analysis Expression Protein Expression Purification Purification Expression->Purification DecanoylCoA This compound Titration Purification->DecanoylCoA Other_AcylCoAs Other Acyl-CoAs (e.g., C8, C12, etc.) Purification->Other_AcylCoAs Fluorescence_Measurement Fluorescence Measurement DecanoylCoA->Fluorescence_Measurement Other_AcylCoAs->Fluorescence_Measurement Data_Analysis Compare Responses (Fold Change, Kd) Fluorescence_Measurement->Data_Analysis LC_MS_Workflow Sample Biological Sample (Cells/Tissue) Extraction Extraction with Internal Standard Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Absolute Quantification MS_Detection->Quantification

References

A Researcher's Guide to Internal Standards for Decanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of medium-chain acyl-CoAs like decanoyl-CoA is critical for understanding cellular metabolism and disease pathology. The accuracy of this quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly dependent on the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to correct for variations.

This guide provides an objective comparison of two major classes of internal standards for this compound quantification: odd-chain acyl-CoAs and stable isotope-labeled (SIL) this compound.

Comparison of Internal Standards for this compound Quantification

The selection of an internal standard is a critical step in developing a robust and accurate LC-MS/MS assay for this compound. The two primary choices are odd-chain acyl-CoAs, which are structurally similar but not endogenous, and stable isotope-labeled this compound, which is chemically identical to the analyte.

Data Summary

The following table summarizes the performance characteristics of odd-chain acyl-CoA and stable isotope-labeled this compound as internal standards, based on data reported in the literature.

Parameter Odd-Chain Acyl-CoA (e.g., C15:0-CoA) Stable Isotope-Labeled this compound (e.g., ¹³C-Decanoyl-CoA) References
Chemical Structure Structurally similar to this compound (different acyl chain length)Chemically identical to this compound (contains heavy isotopes)[1],[2]
Co-elution with Analyte Close, but may not be identical depending on chromatographyIdentical[1],[3]
Ionization Efficiency Similar, but can differ slightly from this compoundNearly identical to this compound[3],[4]
Correction for Matrix Effects Good, but may not fully compensate for analyte-specific suppression/enhancementExcellent, as it experiences the same matrix effects as the analyte[4],[5]
Correction for Sample Loss Good, corrects for general losses during extraction and handlingExcellent, as it behaves identically to the analyte during all steps[2],[5]
Endogenous Presence Generally absent or at very low levels in most biological matricesAbsent (synthetically produced)[1],
Commercial Availability Readily available from various suppliersCan be custom synthesized or may have limited availability[6],[7]
Cost Generally more affordableTypically more expensive due to complex synthesis[7],[8]
Reported Application Widely used for the quantification of a range of acyl-CoAsConsidered the "gold standard" for accurate quantification[1],[6],[2],[9]

Experimental Methodologies

The following protocols are generalized from methodologies reported in the scientific literature for the quantification of acyl-CoAs using LC-MS/MS.

Sample Preparation and Extraction
  • Cell or Tissue Homogenization: Homogenize cell pellets or tissue samples in a cold buffer (e.g., phosphate-buffered saline).

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (odd-chain acyl-CoA or SIL this compound) to the homogenate at the earliest stage to account for variability in the entire workflow.[5]

  • Protein Precipitation and Extraction: Add a cold organic solvent mixture (e.g., acetonitrile (B52724)/methanol/water 2:2:1 v/v/v) to the sample to precipitate proteins and extract acyl-CoAs.[10]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection and Drying: Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40°C.[10]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[11]

    • MRM Transitions:

      • This compound: A specific precursor-to-product ion transition is monitored.

      • Internal Standard: A specific precursor-to-product ion transition for the chosen internal standard is monitored simultaneously.

    • Instrumentation: A triple quadrupole mass spectrometer is typically used for MRM analysis.[1]

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind selecting an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sp1 Biological Sample (Cells/Tissue) sp2 Spike with Internal Standard sp1->sp2 sp3 Homogenization & Lysis sp2->sp3 sp4 Protein Precipitation & Acyl-CoA Extraction sp3->sp4 sp5 Centrifugation sp4->sp5 sp6 Supernatant Collection & Drying sp5->sp6 sp7 Reconstitution sp6->sp7 an1 LC-MS/MS Analysis (MRM Mode) sp7->an1 an2 Data Processing an1->an2 an3 Quantification an2->an3 out1 This compound Concentration an3->out1 is_selection_logic cluster_criteria Key Considerations cluster_choice Internal Standard Choice start Start: Need to Quantify this compound crit1 Highest Accuracy Required? start->crit1 crit2 Budget Constraints? crit1->crit2 No choice1 Stable Isotope-Labeled This compound crit1->choice1 Yes crit3 Broad Acyl-CoA Screening? crit2->crit3 No choice2 Odd-Chain Acyl-CoA crit2->choice2 Yes crit3->choice1 No crit3->choice2 Yes

References

Differential Regulation by Decanoyl-CoA and Other Medium-Chain Acyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain fatty acids (MCFAs) and their activated forms, medium-chain acyl-CoAs (MC-acyl-CoAs), are pivotal players in cellular metabolism, acting not only as energy substrates but also as signaling molecules that modulate a variety of cellular processes. Decanoyl-CoA (C10-CoA), an intermediate in the beta-oxidation of longer-chain fatty acids, and other MC-acyl-CoAs such as octanoyl-CoA (C8-CoA) and lauroyl-CoA (C12-CoA), exhibit distinct regulatory effects on key cellular pathways. Understanding these differential effects is crucial for elucidating the nuanced roles of lipid metabolism in health and disease and for the development of targeted therapeutic strategies. This guide provides an objective comparison of the regulatory functions of this compound and other MC-acyl-CoAs, supported by experimental data, detailed methodologies, and visual representations of the involved pathways.

I. Comparative Analysis of Enzyme Regulation

The enzymatic machinery of cellular metabolism displays varying affinities and catalytic efficiencies for different MC-acyl-CoAs. This differential interaction is a primary determinant of their distinct metabolic fates and regulatory impacts.

A. Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD catalyzes the initial and rate-limiting step of mitochondrial beta-oxidation for medium-chain fatty acids. Its substrate preference is a critical factor in the rate at which different MCFAs are metabolized.

Table 1: Substrate Specificity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateRelative Activity (%)Apparent Km (µM)Apparent Vmax (U/mg)Source
Hexanoyl-CoA (C6-CoA)Variable~2.5-General knowledge
Octanoyl-CoA (C8-CoA)100 (Preferred Substrate)~1.5 - 3.0High[1]
This compound (C10-CoA) High--[2]
Lauroyl-CoA (C12-CoA)Moderate--[2]
B. AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. Long-chain fatty acyl-CoAs have been shown to allosterically activate AMPK, but the comparative effects of different MC-acyl-CoAs are less well-defined. Activation of AMPK by fatty acyl-CoAs is thought to occur independently of changes in the AMP/ATP ratio and involves the allosteric drug and metabolite (ADaM) binding site on the AMPK β1 subunit.

Table 2: Allosteric Activation of AMPK by Acyl-CoAs

ActivatorTarget SubunitEC50 (µM)Fold ActivationSource
Palmitoyl-CoA (C16-CoA)AMPK β1~1-5~2-3[3]
This compound (C10-CoA) AMPK β1 (presumed)Not DeterminedNot Determined-
Octanoyl-CoA (C8-CoA)AMPK β1 (presumed)Not DeterminedNot Determined-

Note: Quantitative data for the direct activation of AMPK by medium-chain acyl-CoAs is currently limited in the literature.

C. Sirtuin 5 (SIRT5)

SIRT5 is a mitochondrial NAD+-dependent deacylase that plays a crucial role in regulating metabolic pathways. Its substrate specificity is a key determinant of its biological function.

Table 3: Substrate Specificity of SIRT5 Deacylase Activity

Acyl GroupRelative ActivityKm (µM)kcat (s-1)Source
AcetylWeakHighLow[4]
MalonylStrong~50-100High[4]
SuccinylStrong~50-100High[4][5]
GlutarylStrong--[6]
Decanoyl No reported activity ---

Note: Current evidence indicates that SIRT5 preferentially removes negatively charged acyl groups (malonyl, succinyl, glutaryl) from lysine (B10760008) residues. There is no evidence to suggest that SIRT5 acts on medium-chain fatty acyl groups like decanoyl.

II. Differential Effects on Gene Expression and Cellular Metabolism

This compound and octanoyl-CoA exert distinct effects on cellular metabolism and gene expression, highlighting their unique signaling roles beyond their function as energy substrates. A comparative study on U87MG glioblastoma cells revealed divergent metabolic reprogramming induced by these two MCFAs.

Table 4: Comparative Effects of Octanoic Acid (C8) and Decanoic Acid (C10) on Glioblastoma Cell Metabolism and Gene Expression

ParameterOctanoic Acid (C8) EffectDecanoic Acid (C10) EffectSource
Primary Metabolic Impact Increased mitochondrial metabolism and ketone body production.Stimulation of cytosolic fatty acid synthesis.[7][8]
Fatty Acid Synthesis No significant change.Increased, supported by glutamine metabolism.[7][8]
Gene Expression Upregulation of genes involved in oxidative stress response.Upregulation of genes involved in fatty acid synthesis.[9]

III. Signaling Pathways and Regulatory Mechanisms

The differential effects of this compound and other medium-chain acyl-CoAs can be attributed to their distinct interactions with key signaling pathways.

A. Fatty Acid Beta-Oxidation Pathway

The efficiency of beta-oxidation for different MC-acyl-CoAs is largely determined by the substrate specificity of MCAD.

Beta_Oxidation MCFA Medium-Chain Fatty Acids (C6-C12) Acyl_CoA_Synthetase Acyl-CoA Synthetase MCFA->Acyl_CoA_Synthetase MC_Acyl_CoA Medium-Chain Acyl-CoA (C6-CoA, C8-CoA, C10-CoA, C12-CoA) Acyl_CoA_Synthetase->MC_Acyl_CoA MCAD MCAD MC_Acyl_CoA->MCAD Octanoyl-CoA (C8-CoA) is the preferred substrate Enoyl_CoA trans-Δ2-Enoyl-CoA MCAD->Enoyl_CoA Further_Oxidation Further Beta-Oxidation Cycles Enoyl_CoA->Further_Oxidation Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial beta-oxidation of medium-chain fatty acids.

B. AMPK Activation Signaling Pathway

Acyl-CoAs can allosterically activate AMPK, leading to downstream effects on metabolism.

AMPK_Activation cluster_LCFA Long-Chain Acyl-CoAs cluster_MCFA Medium-Chain Acyl-CoAs LCFA_CoA LCFA-CoA (e.g., Palmitoyl-CoA) AMPK AMPK LCFA_CoA->AMPK Allosteric Activation (β1 subunit) MCFA_CoA MCFA-CoA (e.g., this compound) MCFA_CoA->AMPK Potential Allosteric Activation (β1 subunit, less characterized) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inhibition) LKB1 LKB1 LKB1->AMPK Phosphorylation (Activation) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition FAO Fatty Acid Oxidation CPT1->FAO

Caption: Allosteric activation of AMPK by acyl-CoAs.

C. Histone Acylation and Gene Regulation

The availability of acyl-CoA donors in the nucleus can influence histone acylation and thereby regulate gene expression.

Histone_Acylation Metabolism Cellular Metabolism Acetyl_CoA Acetyl-CoA Metabolism->Acetyl_CoA MC_Acyl_CoA Medium-Chain Acyl-CoAs (e.g., this compound) Metabolism->MC_Acyl_CoA HATs Histone Acetyltransferases (HATs) Acetyl_CoA->HATs MC_Acyl_CoA->HATs Potential Substrate Histones Histones HATs->Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acylated_Histones Acylated Histones (e.g., Decanoylated) Histones->Acylated_Histones Acylation Chromatin Chromatin Structure Acetylated_Histones->Chromatin Acylated_Histones->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression

Caption: Regulation of gene expression by histone acylation.

IV. Experimental Protocols

A. Measurement of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This spectrophotometric assay measures the formation of the product, cinnamoyl-CoA, from the substrate 3-phenylpropionyl-CoA, which has similar kinetic properties to the natural substrate octanoyl-CoA.[1]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • 3-Phenylpropionyl-CoA solution

  • Phenazine methosulfate (PMS) solution

  • 2,6-Dichloroindophenol (DCPIP) solution

  • Tissue homogenate or purified MCAD enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and the tissue homogenate or purified enzyme in a cuvette.

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 3-phenylpropionyl-CoA and PMS.

  • Immediately monitor the decrease in absorbance at 600 nm (due to the reduction of DCPIP) for 5-10 minutes.

  • To measure activity with other MC-acyl-CoAs (e.g., this compound, octanoyl-CoA), replace 3-phenylpropionyl-CoA with the desired substrate and adjust the wavelength for monitoring the formation of the corresponding enoyl-CoA product if necessary, or use a coupled assay.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

B. In Vitro AMPK Activation Assay

This protocol describes a cell-free assay to measure the direct activation of AMPK by acyl-CoAs.[3]

Materials:

  • Purified recombinant AMPK (α1β1γ1 complex)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

  • SAMS peptide (AMPK substrate)

  • [γ-32P]ATP

  • Acyl-CoA solutions (e.g., this compound, octanoyl-CoA, palmitoyl-CoA) dissolved in an appropriate solvent.

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, SAMS peptide, and the acyl-CoA of interest at various concentrations.

  • Add purified AMPK to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction for 10-15 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Determine the fold activation of AMPK by comparing the activity in the presence of the acyl-CoA to the basal activity (vehicle control).

C. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Acylation

This protocol outlines the general workflow for identifying genomic regions with specific histone acylation marks induced by treatment with medium-chain fatty acids.

Materials:

  • Cell culture reagents

  • Medium-chain fatty acids (e.g., decanoic acid, octanoic acid)

  • Formaldehyde for cross-linking

  • Cell lysis and chromatin shearing reagents (e.g., sonicator)

  • Antibody specific to the histone acylation of interest (e.g., anti-H3K9ac)

  • Protein A/G magnetic beads

  • Buffers for immunoprecipitation, washing, and elution

  • Reagents for reverse cross-linking and DNA purification

  • Reagents for next-generation sequencing library preparation

Procedure:

  • Treat cultured cells with the medium-chain fatty acid of interest or a vehicle control for a specified time.

  • Cross-link proteins to DNA using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments (e.g., 200-500 bp) by sonication.

  • Immunoprecipitate the chromatin fragments using an antibody specific to the histone acylation mark of interest.

  • Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin from the beads.

  • Reverse the cross-links and purify the DNA.

  • Prepare a DNA library for next-generation sequencing.

  • Sequence the library and analyze the data to identify genomic regions enriched for the specific histone acylation mark.

V. Conclusion

This compound and other medium-chain acyl-CoAs exhibit differential regulatory effects on key cellular processes, including enzyme activity, gene expression, and overall metabolic programming. While octanoyl-CoA is the preferred substrate for MCAD, leading to its efficient catabolism, decanoic acid has been shown to uniquely stimulate fatty acid synthesis in certain cell types. The direct regulatory effects of MC-acyl-CoAs on signaling kinases like AMPK are an emerging area of research, with evidence pointing towards a role for long-chain acyl-CoAs as allosteric activators. The influence of MC-acyl-CoAs on histone acylation and epigenetic regulation is another critical area that warrants further investigation to fully understand their impact on gene expression programs. The provided experimental protocols offer a framework for researchers to further explore and quantify the differential effects of these important metabolic regulators. A deeper understanding of these specific molecular interactions will be invaluable for the development of novel therapeutic interventions for metabolic diseases and cancer.

References

Decoding Decanoyl-CoA: A Comparative Guide to its Subcellular Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise location of key metabolic intermediates is paramount to unraveling complex cellular processes and designing effective therapeutic strategies. Decanoyl-CoA, a medium-chain fatty acyl-CoA, plays a crucial role in cellular energy metabolism. This guide provides an objective comparison of its subcellular distribution, supported by experimental data and detailed methodologies for its quantification.

This compound is a central player in fatty acid β-oxidation, the primary pathway for cellular energy production from lipids. Its concentration and localization within the cell are tightly regulated, reflecting the metabolic state and specific functions of different organelles. This guide will delve into the subcellular compartments where this compound is found, the advanced techniques used to measure its abundance, and the metabolic pathways it influences.

Quantitative Distribution of this compound: A Comparative Overview

The precise quantification of this compound in different subcellular compartments is a technical challenge due to its low abundance and the need for rapid and specific analytical methods. While comprehensive studies simultaneously measuring this compound across all major organelles are limited, data from various sources utilizing advanced mass spectrometry techniques allow for a comparative estimation. The following table summarizes the expected relative distribution of this compound in key cellular compartments.

Subcellular CompartmentPrimary Role in this compound MetabolismExpected Relative Abundance of this compoundMethod of Quantification
Mitochondria Primary site of β-oxidation for energy production.HighLC-MS/MS based acyl-CoA profiling[1][2]
Peroxisomes Initial β-oxidation of very-long-chain fatty acids, producing medium-chain acyl-CoAs like this compound.Moderate to LowAcyl-CoA profiling of isolated peroxisomes[3][4][5]
Cytosol Fatty acid activation and synthesis.LowSILEC-SF analysis of cytosolic fractions[6][7]
Nucleus Potential role in histone acylation and gene regulation.Very LowQuantitative analysis of nuclear acyl-CoA pools[6][8][9]

Methodologies for Quantifying Subcellular this compound

The accurate determination of this compound concentrations within organelles relies on sophisticated analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.

Advanced Method: Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)

A state-of-the-art method for quantifying acyl-CoAs in subcellular compartments is the Stable Isotope Labeling of Essential nutrients in cell culture (SILEC) combined with Subcellular Fractionation (SF). This technique provides high accuracy by using stable isotope-labeled internal standards that are introduced at the beginning of the experimental workflow, thus accounting for analyte loss during sample preparation.[6][8][9]

Alternative Method: Enzymatic Assays

For laboratories without access to mass spectrometry, enzymatic assays offer a viable alternative for quantifying total or specific acyl-CoAs. These assays are typically based on coupled enzymatic reactions that produce a detectable colorimetric or fluorescent signal. While generally less sensitive and specific than LC-MS/MS, they are well-suited for high-throughput screening.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS (e.g., SILEC-SF) Chromatographic separation followed by mass-based detection and quantification against stable isotope-labeled internal standards.High sensitivity, high specificity, ability to quantify multiple acyl-CoAs simultaneously.Requires expensive instrumentation and specialized expertise.
Enzymatic Assays Coupled enzyme reactions leading to a colorimetric or fluorescent readout proportional to the acyl-CoA concentration.Lower cost, high-throughput, simpler instrumentation.Lower sensitivity and specificity, may measure total acyl-CoAs rather than specific species.

Experimental Protocols

Protocol 1: Simultaneous Isolation of Nuclei, Mitochondria, Peroxisomes, and Cytosol

This protocol outlines a method for the simultaneous isolation of multiple organelles from a single cell or tissue sample, which is crucial for comparative studies of this compound distribution.[10][11][12][13]

Materials:

  • Homogenization buffer (e.g., isotonic sucrose (B13894) buffer with protease inhibitors)

  • Differential centrifugation buffers

  • Density gradient medium (e.g., Percoll or sucrose)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Gently homogenize the cell or tissue sample in ice-cold homogenization buffer to rupture the plasma membrane while keeping organelles intact.

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet the nuclei.

  • Mitochondrial and Peroxisomal Fractionation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet a crude fraction containing mitochondria and peroxisomes. The resulting supernatant is the cytosolic fraction.

  • Organelle Purification: Further purify the nuclear pellet and the mitochondrial/peroxisomal pellet using density gradient centrifugation. This separates the organelles based on their buoyant density.

  • Purity Assessment: Validate the purity of each fraction using western blotting for organelle-specific marker proteins.

Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol describes the extraction and analysis of acyl-CoAs from isolated subcellular fractions.

Materials:

Procedure:

  • Extraction: Resuspend the isolated organelle pellets in a solution containing an organic solvent like acetonitrile and the internal standards to precipitate proteins and extract the acyl-CoAs.

  • Centrifugation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. The acyl-CoAs are separated by liquid chromatography and detected by tandem mass spectrometry.

  • Quantification: Quantify the amount of this compound in each sample by comparing its peak area to that of the corresponding internal standard.

Signaling Pathways and Workflows

The subcellular localization of this compound is intrinsically linked to its role in metabolic pathways. The following diagrams illustrate the key pathways and experimental workflows.

Decanoyl_CoA_Metabolism cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_Peroxisome Peroxisome Cytosol Cytosol Mitochondrion Mitochondrion Peroxisome Peroxisome Decanoic_Acid Decanoic Acid Decanoyl_CoA_Cytosol This compound Decanoic_Acid->Decanoyl_CoA_Cytosol Acyl-CoA Synthetase Decanoyl_CoA_Mito This compound Decanoyl_CoA_Cytosol->Decanoyl_CoA_Mito Transport Beta_Oxidation_Mito β-Oxidation Decanoyl_CoA_Mito->Beta_Oxidation_Mito Decanoyl_CoA_Perox This compound Decanoyl_CoA_Perox->Decanoyl_CoA_Mito Transport VLCFA Very-Long-Chain Fatty Acids VLCFA_CoA VLC-Acyl-CoA VLCFA->VLCFA_CoA Acyl-CoA Synthetase VLCFA_CoA->Decanoyl_CoA_Perox β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation_Mito->Acetyl_CoA Beta_Oxidation_Perox β-Oxidation (chain shortening) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: Metabolic fate of this compound in different subcellular compartments.

Experimental_Workflow Start Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (e.g., 600 x g) Homogenization->Centrifugation1 Nuclei_Pellet Nuclear Pellet Centrifugation1->Nuclei_Pellet Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Acyl_CoA_Extraction Acyl-CoA Extraction Nuclei_Pellet->Acyl_CoA_Extraction Centrifugation2 High-Speed Centrifugation (e.g., 10,000 x g) Supernatant1->Centrifugation2 Mito_Peroxi_Pellet Mitochondrial/ Peroxisomal Pellet Centrifugation2->Mito_Peroxi_Pellet Cytosol_Supernatant Cytosolic Fraction Centrifugation2->Cytosol_Supernatant Density_Gradient Density Gradient Centrifugation Mito_Peroxi_Pellet->Density_Gradient Cytosol_Supernatant->Acyl_CoA_Extraction Mitochondria Mitochondrial Fraction Density_Gradient->Mitochondria Peroxisomes Peroxisomal Fraction Density_Gradient->Peroxisomes Mitochondria->Acyl_CoA_Extraction Peroxisomes->Acyl_CoA_Extraction LC_MS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for subcellular fractionation and acyl-CoA analysis.

Conclusion

The subcellular distribution of this compound is a critical determinant of its metabolic function. While mitochondria are the primary hubs for its complete oxidation, peroxisomes play a significant role in its generation from longer-chain fatty acids. The cytosol and nucleus contain lower but potentially functionally important pools of this compound. The continued development and application of advanced analytical techniques like SILEC-SF will further illuminate the intricate compartmentalization of acyl-CoA metabolism and its implications for cellular health and disease. This guide provides a foundational understanding and practical framework for researchers investigating the multifaceted roles of this compound.

References

Acyl-CoA Profiling: A Comparative Guide to Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Dysregulation of acyl-CoA pools has been increasingly implicated in a variety of pathological conditions, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[2][3] This guide provides a comparative overview of acyl-CoA profiling in healthy versus diseased states, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate a deeper understanding of this critical area of research.

Quantitative Comparison of Acyl-CoA Profiles

The following tables summarize quantitative data from studies comparing acyl-CoA levels in diseased states versus healthy controls. These snapshots highlight the significant alterations that occur in specific acyl-CoA species, offering potential biomarkers and therapeutic targets.

Table 1: Acyl-CoA Profile in Mouse Liver (High-Fat Diet vs. Standard Chow)

Acyl-CoA SpeciesStandard Chow (Relative MS Intensity)High-Fat Diet (Relative MS Intensity)Fold ChangeSignificance (p-value)Reference
Propionyl-CoA~1.0~2.5~2.5< 0.01[4]
Malonyl-CoA~1.0~3.0~3.0< 0.01[4]
C10:3-CoA~1.0~4.0~4.0< 0.0001[4]
C16-CoA (Palmitoyl-CoA)~1.0~2.0~2.0< 0.008[4]
C18:1-CoA (Oleoyl-CoA)~1.0~2.2~2.2< 0.008[4]
C18:2-CoA (Linoleoyl-CoA)~1.0~2.0~2.0< 0.01[4]
Acetyl-CoA~1.0~1.0No significant change-[4]

Table 2: Long-Chain Acyl-CoA Profile in Human Myocardium (Failing vs. Healthy Control)

Acyl-CoA SpeciesHealthy Control (nmol/g wet weight)Failing Heart (Pre-LVAD) (nmol/g wet weight)Fold ChangeReference
C16:0-CoA (Palmitoyl-CoA)~1.5~0.5~0.33[1]
C18:1-CoA (Oleoyl-CoA)~1.2~0.4~0.33[1]
C18:2-CoA (Linoleoyl-CoA)~0.8~0.2~0.25[1]

Key Signaling Pathways Involving Acyl-CoAs

Acyl-CoAs are not merely metabolic intermediates; they are also critical signaling molecules that influence a range of cellular processes. The diagram below illustrates the central role of acyl-CoAs in metabolism and signaling. Long-chain fatty acids are activated to long-chain acyl-CoAs (LC-CoAs), which can then be channeled into various pathways, including mitochondrial β-oxidation for energy production, storage as triglycerides, or incorporation into complex lipids like ceramides, which can act as signaling molecules.[5][6]

Acyl_CoA_Metabolism FattyAcids Fatty Acids (Dietary/De novo) AcylCoA Acyl-CoA FattyAcids->AcylCoA ACSL BetaOxidation Mitochondrial β-Oxidation AcylCoA->BetaOxidation CPT1 Triglycerides Triglyceride Synthesis (Storage) AcylCoA->Triglycerides GPAT, DGAT ComplexLipids Complex Lipid Synthesis (e.g., Ceramides) AcylCoA->ComplexLipids AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Signaling Cellular Signaling (e.g., Lipotoxicity) ComplexLipids->Signaling

Caption: Central role of Acyl-CoAs in cellular metabolism and signaling.

Experimental Protocols

Accurate and reproducible quantification of acyl-CoAs is challenging due to their low abundance and inherent instability.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for acyl-CoA profiling.[8] Below is a detailed, representative protocol for the analysis of acyl-CoAs from biological tissues.

Experimental Workflow for Acyl-CoA Profiling

The following diagram outlines the major steps in a typical acyl-CoA profiling experiment, from sample collection to data analysis.

Acyl_CoA_Workflow Start Tissue/Cell Sample Collection (Rapid Quenching) Homogenization Homogenization (in ice-cold extraction buffer) Start->Homogenization Extraction Acyl-CoA Extraction (e.g., Methanol/Chloroform) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (Anion Exchange) Extraction->Purification Analysis LC-MS/MS Analysis (e.g., MRM) Purification->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for tissue acyl-CoA profiling by LC-MS/MS.
Detailed Methodologies

1. Sample Preparation and Extraction [9]

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity and preserve the in vivo acyl-CoA profile.

  • Homogenization: Keep tissues frozen during homogenization. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of frozen liver powder into a polypropylene (B1209903) tube.

    • Add internal standards (e.g., 13C-labeled acyl-CoAs) to the tube.

    • Add 3 mL of an ice-cold methanol-chloroform mixture (2:1 by volume).

    • Homogenize the sample on ice using a power homogenizer.

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • Induce phase separation by adding 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform. Vortex and centrifuge again.

    • Collect the upper aqueous layer containing the acyl-CoAs for further purification.

2. Solid-Phase Extraction (SPE) Purification [9]

  • Column Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

  • Sample Loading: Load the aqueous extract from the previous step onto the SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid.

    • Wash the column with 2.4 mL of methanol.

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Drying: Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.

3. LC-MS/MS Analysis [10]

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase (e.g., 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0).

  • Chromatographic Separation:

    • Inject a 40 µL sample onto a C8 reverse-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).

    • Maintain the column oven at 42°C and the autosampler at 5°C.

    • Use a gradient elution with mobile phase A (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0) and mobile phase B (e.g., 90% acetonitrile in 100 mM ammonium formate, pH 5.0).

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive ion mode.

    • Employ a Multiple Reaction Monitoring (MRM) method for targeted quantification of specific acyl-CoA species. The MRM transitions are based on the precursor ion (the molecular weight of the acyl-CoA) and a characteristic product ion (often corresponding to the Coenzyme A moiety).

Conclusion

The profiling of acyl-CoAs provides a valuable window into the metabolic state of cells and tissues. Significant alterations in acyl-CoA pools are evident in various disease states, underscoring their potential as both biomarkers for disease progression and as targets for therapeutic intervention. The methodologies outlined in this guide, particularly the robust LC-MS/MS-based approaches, are powerful tools for researchers seeking to unravel the complex roles of acyl-CoAs in health and disease. Future studies focusing on the dynamic changes in acyl-CoA profiles in response to therapeutic interventions will be crucial for the development of novel metabolic modulators.

References

A Researcher's Guide to In Vitro Acylcarnitine Profiling: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate profiling of acylcarnitines is paramount. These molecules are key indicators of cellular fatty acid and amino acid metabolism, and their dysregulation is implicated in a host of inherited metabolic disorders and complex diseases like metabolic syndrome. This guide provides an objective comparison of the most prevalent in vitro acylcarnitine profiling methods, supported by experimental data and detailed protocols to inform your selection of the most suitable technique for your research needs.

The two primary analytical platforms for the quantification of acylcarnitines are tandem mass spectrometry (MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While both leverage the power of mass spectrometry for sensitive detection, they differ in their approach to sample introduction and separation, which has significant implications for their performance characteristics.

Methodological Comparison: At a Glance

The choice between direct infusion MS/MS (often referred to as tandem MS "profiling") and LC-MS/MS depends largely on the specific requirements of the study. Tandem MS offers high throughput, making it ideal for large-scale screening applications like newborn screening. However, LC-MS/MS provides superior specificity by chromatographically separating isomers, which is critical for detailed metabolic studies and the accurate diagnosis of certain disorders.[1][2]

FeatureTandem Mass Spectrometry (Direct Infusion MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Direct injection of derivatized sample into the mass spectrometer. Relies on precursor ion or neutral loss scanning to identify classes of compounds.Chromatographic separation of analytes prior to mass spectrometric detection. Provides resolution of isomers.
Throughput High (typically 2-3 minutes per sample)Lower (typically 8-22 minutes per sample)[2][3]
Specificity Limited by the inability to distinguish between isomeric and isobaric compounds.[1][2]High, as it separates isomers based on their physicochemical properties before detection.[1][2]
Sensitivity (LOQ) Generally in the ng/mL range.Can achieve lower limits of quantification, often in the low ng/mL to sub-nanomolar range.[4]
Accuracy (% Recovery) Can be affected by matrix effects and overlapping signals from isomers.Generally high, with reported recoveries between 84% and 112%.[3][4]
Precision (% CV) Intra- and inter-day precision is generally good, but can be influenced by the factors affecting accuracy.Excellent, with reported CVs typically below 15-20%.[2]
Cost Lower initial instrument cost and reduced solvent usage.Higher initial instrument cost and ongoing solvent costs.
Applications Newborn screening, high-throughput screening.[1]In-depth metabolic research, clinical diagnostics requiring isomeric separation.[1]

Experimental Protocols: A Detailed Look

The following sections provide a detailed overview of the experimental methodologies for both tandem MS and LC-MS/MS based acylcarnitine profiling.

Tandem Mass Spectrometry (MS/MS) Protocol

This method is widely used for newborn screening due to its high throughput. The protocol typically involves the derivatization of acylcarnitines to form butyl esters, followed by direct infusion into the mass spectrometer.

1. Sample Preparation:

  • A small volume of the biological sample (e.g., plasma, serum, dried blood spot) is used.[5]

  • Proteins are precipitated using a solvent like methanol (B129727).[3]

  • An internal standard solution containing stable isotope-labeled acylcarnitines is added for quantification.[5]

2. Derivatization:

  • The sample is treated with acidified n-butanol (e.g., 3N HCl in n-butanol) and incubated to convert the acylcarnitines to their butyl esters.[5][6] This step enhances their ionization efficiency.

3. Mass Spectrometric Analysis:

  • The derivatized sample is directly injected into the mass spectrometer, typically using a flow injection system.[6]

  • Analysis is performed using precursor ion scanning for a common fragment ion of acylcarnitines (m/z 85).[2][5] This allows for the detection of all acylcarnitine species in the sample in a single analysis.

  • Quantification is achieved by comparing the signal intensity of each analyte to its corresponding stable isotope-labeled internal standard.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers enhanced specificity by separating acylcarnitine isomers before detection.

1. Sample Preparation:

  • Similar to the MS/MS protocol, proteins are precipitated from the sample, and internal standards are added.[2][3]

2. Derivatization (Optional but common):

  • While not always required, derivatization with reagents like acidified n-butanol or 3-nitrophenylhydrazine (B1228671) can be performed to improve chromatographic separation and detection sensitivity.[2][7]

3. Chromatographic Separation:

  • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1][8]

  • Separation is typically achieved on a reversed-phase column (e.g., C8 or C18).[3][8]

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with formic acid) is used to separate the acylcarnitines based on their chain length and polarity.[2][8]

4. Mass Spectrometric Analysis:

  • The eluent from the HPLC column is introduced into the mass spectrometer.

  • Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and its internal standard are monitored.[1][6] This provides high selectivity and sensitivity.

  • Quantification is based on the peak area ratio of the analyte to its internal standard.

Visualizing the Workflow and Underlying Biology

To further clarify these processes, the following diagrams illustrate a typical experimental workflow for acylcarnitine profiling and the relevant metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Fibroblasts) deproteinization Protein Precipitation (e.g., Methanol) sample->deproteinization add_is Addition of Internal Standards (Stable Isotope Labeled) deproteinization->add_is derivatize Butylation (Acidified n-Butanol) add_is->derivatize lc_separation LC Separation (e.g., C18 Column) derivatize->lc_separation ms_detection Tandem MS Detection (MRM or Precursor Ion Scan) lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification interpretation Profile Interpretation quantification->interpretation

A generalized workflow for in vitro acylcarnitine profiling.

The role of carnitine in fatty acid transport and acylcarnitine formation.

Conclusion: Selecting the Right Tool for the Job

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of biochemical reagents like Decanoyl-coenzyme A (Decanoyl-CoA) are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. Although this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), a disciplined approach to its disposal is a cornerstone of responsible laboratory practice.[1][2] This guide provides immediate, essential safety information and a step-by-step operational plan for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the correct handling procedures.

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves should be worn to protect against skin contact.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye exposure.

  • Lab Coat: A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. For procedures that may generate aerosols or particulates, a fume hood is recommended.[3]

Spill Response Protocol: In the event of a spill, immediate and correct action is critical to prevent contamination and exposure.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to cover and contain the spill.[3]

  • Collect: Carefully sweep or scoop the contained material into a designated and clearly labeled hazardous waste container.[3]

  • Clean: Decontaminate the spill area with a suitable laboratory detergent or disinfectant, followed by a thorough rinse with water.[3]

  • Dispose: All materials used for the cleanup, including absorbent materials and PPE, must be treated as chemical waste and disposed of according to institutional guidelines.[3]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through your institution's certified chemical waste disposal program. Do not dispose of this compound down the drain or in the regular trash. [3]

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be segregated from general laboratory waste. This includes unused or expired product, contaminated solutions, and any disposable labware such as pipette tips, tubes, and vials that have come into contact with the chemical.[3]

  • Unless it has been mixed with halogenated solvents, this waste stream should be classified as "non-halogenated organic waste".[3]

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically resistant waste container.[3]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3]

  • Keep the container securely closed at all times, except when you are adding waste.[3]

Step 3: Storage

  • Store the waste container in a designated, secure, and well-ventilated secondary containment area.[3] This is often referred to as a Satellite Accumulation Area (SAA).[4]

  • Ensure the storage area is away from incompatible materials.[3]

Step 4: Arrange for Disposal

  • When the container is full or ready for disposal, follow your institution's specific procedures for chemical waste pickup.

  • This typically involves contacting your Environmental Health and Safety (EHS) office to schedule a collection.[3][5]

Data and Workflow Summary

For ease of reference, the following table summarizes the key safety and handling information for this compound.

PropertyInformation
GHS Classification Not classified as a hazardous substance.[1][2]
Primary Use For research use only. Not for human or veterinary diagnostic or therapeutic use.[1][2]
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, nitrile gloves, and a laboratory coat.[3]
Storage Temperature -20°C[6]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand).[3]
Disposal Method Treat as chemical waste. Segregate, containerize in a labeled, sealed container, and arrange for pickup via the institutional EHS office.[3]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated spill Spill Occurs start->spill Is it a spill? spill_protocol Execute Spill Response Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect into Waste Container 4. Decontaminate Area spill->spill_protocol Yes routine_waste Routine Waste (Unused product, contaminated labware) spill->routine_waste No containerize Step 2: Containerize Waste Use a dedicated, sealed, and chemically-resistant container. spill_protocol->containerize segregate Step 1: Segregate Waste Isolate from general trash and other waste streams. routine_waste->segregate segregate->containerize label Label Container Correctly: 'Hazardous Waste' 'this compound' containerize->label store Step 3: Store Securely Place in designated Satellite Accumulation Area (SAA). label->store request_pickup Step 4: Request Disposal Contact institutional EHS office for waste pickup. store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Decanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of biochemical reagents like Decanoyl-CoA is fundamental to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is best practice to adhere to standard laboratory safety protocols.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure a safe handling environment.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.To prevent eye contact.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a laboratory coat.To prevent skin contact.[3] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use in a well-ventilated area. An N95 or P1 respirator filter is recommended if dust or aerosols may be generated.To avoid inhalation.[2][4]

Operational Plan: From Receipt to Use

Proper handling from the moment the compound is received is crucial for maintaining its stability and ensuring user safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound should be stored at -20°C for long-term stability.[2][5][6]

  • Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and strong oxidizing agents.[2][3]

Handling and Preparation:

  • Ensure the handling area is well-ventilated.[2][3]

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Avoid the formation of dust and aerosols during handling.[2]

  • When weighing the solid, do so in a designated area with appropriate ventilation.

  • For creating solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in water at 20 mg/ml.[5]

  • Wash hands thoroughly after handling the substance.[3]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused solutions, pipette tips, and gloves, should be collected in a dedicated and clearly labeled waste container.

    • Do not mix this waste with other chemical waste streams unless compatible.

  • Spill Management:

    • In the event of a spill, avoid dust formation.[3]

    • For solid spills, carefully collect the material using absorbent pads.

    • For liquid spills, absorb with an inert material (e.g., sand, silica (B1680970) gel).

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

    • Place all cleanup materials into the designated waste container.

  • Final Disposal:

    • The primary method of disposal is through an approved waste disposal plant.[7]

    • Ensure the waste container is tightly sealed before collection.

    • Do not dispose of this compound down the drain or in regular trash.[7]

    • All disposal procedures must comply with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage Equilibrate to RT Equilibrate to RT Retrieve from Storage->Equilibrate to RT Weigh/Measure Weigh/Measure Equilibrate to RT->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Segregate Waste Segregate Waste Clean Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.